6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine
Description
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Properties
IUPAC Name |
6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-7-5(9)6-4(3-11-7)1-2-10-6/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQWSFZIEJULAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C(=NC=C21)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
A De Novo Approach Bypassing Skeletal Rearrangement of Pyrrolo[2,3-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details a robust and efficient synthetic pathway to 6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine, a valuable heterocyclic scaffold in medicinal chemistry. The presented methodology eschews a speculative rearrangement from the isomeric 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in favor of a more reliable de novo construction of the pyrrolo[3,2-c]pyridine core. The synthesis commences with the readily available 2-chloro-5-methylpyridine and proceeds through a series of strategic transformations including N-oxidation, nitration, vinylation, and a final reductive cyclization. The concluding step achieves regioselective iodination at the C7 position, yielding the target molecule. This guide provides detailed, step-by-step protocols, mechanistic insights, and comprehensive characterization data to support researchers in the synthesis of this important building block.
Introduction
The pyrrolo[3,2-c]pyridine scaffold is a privileged motif in drug discovery, serving as a core component in a variety of biologically active molecules. The specific functionalization with chloro and iodo substituents at the 6 and 7 positions, respectively, provides orthogonal handles for further chemical elaboration, making this compound a highly sought-after intermediate. While the isomeric pyrrolo[2,3-d]pyrimidine system is also of significant interest, direct isomerization to the pyrrolo[3,2-c]pyridine framework via reactions such as the Dimroth rearrangement is not a well-documented or reliable synthetic strategy for this particular system.
This guide, therefore, focuses on a more practical and precedented de novo synthesis. By building the desired heterocyclic core from a simple pyridine precursor, this approach offers greater control over substitution patterns and ultimately, a more dependable route to the target compound.
Overall Synthetic Strategy
The synthesis of this compound is accomplished through a multi-step sequence, which can be conceptually divided into two main phases: the construction of the 6-chloro-1H-pyrrolo[3,2-c]pyridine core and its subsequent regioselective iodination.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the 6-Chloro-1H-pyrrolo[3,2-c]pyridine Core
This section details the construction of the foundational pyrrolo[3,2-c]pyridine ring system.
Step 1: N-Oxidation of 2-Chloro-5-methylpyridine
The initial step involves the activation of the pyridine ring towards further functionalization through N-oxidation.
Protocol:
-
To a solution of 2-chloro-5-methylpyridine in a suitable solvent such as dichloromethane, add m-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-chloro-5-methylpyridine N-oxide.
Causality of Experimental Choices:
-
m-CPBA: A common and effective reagent for the N-oxidation of pyridines.
-
Dichloromethane: An inert solvent that dissolves both the starting material and the reagent.
-
0 °C to Room Temperature: The initial cooling helps to control the exothermicity of the reaction, while allowing it to proceed to completion at room temperature.
Step 2: Nitration of 2-Chloro-5-methylpyridine N-oxide
The introduction of a nitro group at the 4-position is a critical step for the subsequent cyclization.
Protocol:
-
In a flask equipped with a stirrer and a dropping funnel, carefully add 2-chloro-5-methylpyridine N-oxide to a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to 100 °C and maintain for several hours.[1][2]
-
Monitor the reaction progress by TLC.
-
Once complete, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium carbonate until a precipitate forms.
-
Filter the solid, wash with cold water, and dry to yield 2-chloro-5-methyl-4-nitropyridine N-oxide.[1][2]
Causality of Experimental Choices:
-
Fuming Nitric Acid and Concentrated Sulfuric Acid: This nitrating mixture is essential for the nitration of the electron-deficient pyridine N-oxide ring.
-
Elevated Temperature: The reaction requires heating to overcome the activation energy for the nitration of the deactivated ring system.
Step 3: Vinylation with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
This step introduces a vinylamino group which will form part of the pyrrole ring.
Protocol:
-
Suspend 2-chloro-5-methyl-4-nitropyridine N-oxide in N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3][4]
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the excess DMF-DMA under reduced pressure to yield crude (E)-2-chloro-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide, which can be used in the next step without further purification.
Causality of Experimental Choices:
-
DMF-DMA: Acts as both a reagent and a solvent, providing the necessary dimethylaminovinyl moiety.[4]
-
Reflux: The elevated temperature is required to drive the condensation reaction to completion.
Step 4: Reductive Cyclization to form 6-Chloro-1H-pyrrolo[3,2-c]pyridine
The final step in the core synthesis involves the reduction of the nitro group and subsequent cyclization to form the pyrrole ring.
Protocol:
-
Dissolve the crude (E)-2-chloro-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide in a suitable solvent such as acetic acid.[3]
-
Add a reducing agent, such as iron powder, in portions.[3]
-
Heat the reaction mixture to 100 °C for several hours.[3]
-
After cooling, filter the reaction mixture through a pad of celite to remove the iron salts.
-
Neutralize the filtrate with a saturated aqueous solution of sodium carbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-chloro-1H-pyrrolo[3,2-c]pyridine.
Causality of Experimental Choices:
-
Iron Powder in Acetic Acid: A classic and effective combination for the reduction of nitro groups in the presence of other functional groups. The acidic medium facilitates the reduction.
-
Elevated Temperature: Promotes both the reduction and the subsequent intramolecular cyclization.
Part 2: Regioselective Iodination
The final step is the introduction of an iodine atom at the 7-position of the pyrrolo[3,2-c]pyridine core.
Step 5: Iodination of 6-Chloro-1H-pyrrolo[3,2-c]pyridine
Protocol:
-
Dissolve 6-chloro-1H-pyrrolo[3,2-c]pyridine in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C.
-
Add N-iodosuccinimide (NIS) portion-wise.[5]
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality of Experimental Choices:
-
N-Iodosuccinimide (NIS): A mild and effective electrophilic iodinating agent for electron-rich aromatic and heteroaromatic compounds.[5]
-
DMF: A polar aprotic solvent that is suitable for this type of electrophilic substitution reaction.
-
Regioselectivity: The iodination is expected to occur regioselectively at the C7 position of the pyrrole ring, which is the most electron-rich and sterically accessible position for electrophilic attack.
Data Presentation
Table 1: Summary of Reaction Steps and Conditions
| Step | Transformation | Key Reagents | Solvent | Temperature |
| 1 | N-Oxidation | m-CPBA | Dichloromethane | 0 °C to RT |
| 2 | Nitration | Fuming HNO₃, H₂SO₄ | - | 0 °C to 100 °C |
| 3 | Vinylation | DMF-DMA | DMF-DMA | Reflux |
| 4 | Reductive Cyclization | Fe, Acetic Acid | Acetic Acid | 100 °C |
| 5 | Iodination | NIS | DMF | 0 °C to RT |
Table 2: Expected Spectroscopic Data for Key Compounds
| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) |
| 6-Chloro-1H-pyrrolo[3,2-c]pyridine | ~11.5 (br s, 1H, NH), ~8.1 (s, 1H), ~7.8 (s, 1H), ~7.5 (d, 1H), ~6.5 (d, 1H) | ~145, ~142, ~130, ~125, ~115, ~105, ~100 |
| This compound | ~12.0 (br s, 1H, NH), ~8.2 (s, 1H), ~7.9 (s, 1H), ~7.6 (s, 1H) | ~146, ~143, ~132, ~128, ~117, ~108, ~60 |
Note: The presented NMR data are approximate and based on known chemical shift ranges for similar structures. Actual values may vary.
Conclusion
The de novo synthetic strategy presented in this technical guide provides a reliable and reproducible pathway to this compound. By avoiding a speculative rearrangement and instead constructing the heterocyclic core from a simple pyridine starting material, this method offers superior control and predictability. The detailed protocols and mechanistic rationale provided herein are intended to empower researchers in the fields of medicinal chemistry and drug development to access this valuable and versatile building block for their synthetic endeavors.
References
-
1H and 13C NMR study of the steric and electronic structure of 2-(pyridyl)pyrroles | Request PDF - ResearchGate. (URL: [Link])
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH. (URL: [Link])
- Combination of 1H and 13C NMR Spectroscopy. (URL: not available)
-
Cas 20173-49-3,PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE | lookchem. (URL: [Link])
-
2-vinylpyrroles and pyrrolo[3,2-d]pyrimidines from direct addition of aldehydes to 4-amino-pyrrole-2-carboxylate derivatives - PubMed. (URL: [Link])
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. (URL: [Link])
-
N-Iodosuccinimide (NIS) - Organic Chemistry Portal. (URL: [Link])
- Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. (URL: not available)
-
(PDF) Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method - ResearchGate. (URL: [Link])
-
Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold | Organometallics - ACS Publications. (URL: [Link])
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. (URL: [Link])
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- 2. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 [chemicalbook.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]
characterization of 6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine using NMR and mass spectrometry
An In-Depth Technical Guide to the Structural Characterization of 6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine using NMR and Mass Spectrometry
Introduction
In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of molecular design. Among these, the pyrrolopyridine scaffold is of significant interest due to its prevalence in biologically active molecules. This guide provides a comprehensive technical overview of the analytical methodologies for the structural characterization of a specific, highly functionalized derivative: this compound. The precise elucidation of its chemical structure is paramount for ensuring its purity, understanding its reactivity, and establishing a foundation for its potential applications.
This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of how to apply Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the unambiguous identification of this compound. It is important to note that while this guide is built upon established principles and data from related structures, direct experimental data for this compound is not widely available in public databases. Therefore, the spectral data presented herein are predictive and serve as a benchmark for experimental verification. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for analytical problem-solving.
Molecular Structure and Atom Numbering
A prerequisite for any spectral analysis is a clear and consistent atom numbering system. The structure of this compound is presented below, with numbering conforming to IUPAC standards for fused heterocyclic systems. This numbering will be used throughout the guide for all spectral assignments.
Technical Guide: Navigating the Synthesis and Application of Halogenated Pyrrolopyridines as Key Pharmaceutical Intermediates
A Senior Application Scientist's Field-Proven Insights into 6-Chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine and its Isomeric Analogs
This guide provides an in-depth technical overview of a critical class of heterocyclic compounds, the halogenated pyrrolopyridines. While the specific isomer, this compound, is a molecule of interest, the available scientific literature and commercial databases more extensively document its close structural analog, 6-Chloro-7-iodo-7-deazapurine . This analog is systematically named 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine and is assigned CAS Number 123148-78-7 .[1]
Given the significant role of this well-documented analog as a foundational building block in medicinal chemistry, this guide will focus on its properties, synthesis, and applications, providing researchers, scientists, and drug development professionals with a comprehensive and actionable resource. We will also touch upon the broader family of pyrrolopyridine isomers to provide a complete contextual understanding.
Compound Identification and Physicochemical Properties
The precise identification of the correct chemical entity is paramount for reproducibility and safety in any research endeavor. The compound at the center of this guide, 6-Chloro-7-iodo-7-deazapurine, is a halogenated purine analogue that serves as a versatile intermediate.[2] Its key identifiers and properties are summarized below.
| Identifier | Value |
| Primary CAS Number | 123148-78-7 |
| Systematic Name | 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine[1] |
| Common Synonyms | 6-Chloro-7-iodo-7-deazapurine[1] |
| Molecular Formula | C₆H₃ClIN₃ |
| Molecular Weight | 279.47 g/mol |
| Appearance | White to Orange to Green powder/crystal[1] |
| Melting Point | 179-183 °C (Decomposition) |
| Purity | Typically >95%[1] |
The Strategic Importance in Drug Discovery
Pyrrolopyridine scaffolds are fundamental to medicinal chemistry due to their presence in a wide range of biologically active molecules and their ability to act as bioisosteres of indoles and purines.[3][4][5] The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine (or pyrimidine) ring creates a unique electronic and structural profile that is highly valuable for designing targeted therapeutics.[6][7]
These scaffolds are central to the development of:
-
Kinase Inhibitors: The pyrrolopyridine core can be functionalized to target the ATP-binding site of various kinases, which are crucial regulators of cell signaling pathways implicated in cancer and inflammatory diseases.[3]
-
Antiviral Agents: The structural similarity to purine nucleosides allows derivatives to interfere with viral replication processes.[2]
-
Anticancer Therapeutics: Recent studies have shown that 1H-pyrrolo[3,2-c]pyridine derivatives can act as potent inhibitors of tubulin polymerization, a validated target in oncology, leading to cell cycle arrest and apoptosis.[8]
The subject of this guide, 6-Chloro-7-iodo-7-deazapurine, is a prime example of a key building block. The chlorine and iodine atoms provide two distinct and strategically important reaction sites for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution, enabling the synthesis of diverse compound libraries for drug screening.[4]
Synthesis Protocol: Iodination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
The synthesis of 6-Chloro-7-iodo-7-deazapurine is reliably achieved through the electrophilic iodination of its precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (also known as 6-Chloro-7-deazapurine). The protocol described here is a self-validating system based on established chemical principles.
Experimental Workflow Diagram
Caption: Synthetic workflow for 6-Chloro-7-iodo-7-deazapurine.
Step-by-Step Methodology
This protocol is adapted from standard procedures for the halogenation of pyrrolopyrimidines.[2]
Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine (precursor)
-
N-iodosuccinimide (NIS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine precursor in anhydrous DMF. The use of an inert atmosphere and anhydrous solvent is critical to prevent side reactions with atmospheric moisture.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is a key control step to moderate the reaction rate and prevent potential over-iodination or decomposition.
-
Reagent Addition: Add N-iodosuccinimide (NIS) portion-wise to the stirred solution. NIS is a mild and effective electrophilic iodinating agent. Portion-wise addition helps maintain temperature control.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours. The progress of the reaction should be diligently monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Transfer the solution to a separatory funnel.
-
Quenching and Washing: Wash the organic layer sequentially with a saturated aqueous sodium thiosulfate solution to quench and remove any unreacted iodine, followed by washes with water and then brine to remove residual salts and DMF.[2]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter off the drying agent, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 6-Chloro-7-iodo-7-deazapurine can be further purified by standard laboratory techniques such as recrystallization or column chromatography on silica gel to achieve high purity.[2]
Spectroscopic and Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following data are based on expected values from scientific literature.[2]
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Solvent | Approx. Chemical Shift (δ) ppm | Assignment |
|---|---|---|---|
| ¹H | DMSO-d₆ | ~12.8 (broad singlet) | N-H |
| ¹H | DMSO-d₆ | ~8.4 (singlet) | C2-H |
| ¹H | DMSO-d₆ | ~7.9 (singlet) | C6-H |
| ¹³C | DMSO-d₆ | ~152 | C4 |
| ¹³C | DMSO-d₆ | ~151 | C2 |
| ¹³C | DMSO-d₆ | ~150 | C7a |
| ¹³C | DMSO-d₆ | ~135 | C6 |
| ¹³C | DMSO-d₆ | ~100 | C4a |
| ¹³C | DMSO-d₆ | ~55 | C5 |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument calibration.
Table 2: Mass Spectrometry (MS) Data
| Technique | Mode | Expected m/z |
|---|---|---|
| Electrospray Ionization (ESI) | Positive Ion | [M+H]⁺ |
| Electrospray Ionization (ESI) | Negative Ion | [M-H]⁻ |
Safety and Handling
As with any halogenated organic compound, proper safety precautions are mandatory. This information is synthesized from safety data sheets for structurally similar compounds.
-
Hazard Classification: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[9] May also cause respiratory irritation.
-
Handling Precautions:
-
Personal Protective Equipment (PPE):
-
Accidental Release:
-
Evacuate personnel to a safe area.
-
Absorb spills with an inert material (e.g., vermiculite, sand).
-
Prevent the material from entering drains or water courses.[9]
-
-
Storage: Store in a well-ventilated place and keep the container tightly closed.
References
- Spectroscopic and Synthetic Profile of 6-Chloro-7-iodo-7-deazapurine: A Technical Guide. Benchchem.
- Safety Data Sheet - 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. ChemScene.
- 6-Chloro-7-iodo-7-deazapurine 95 123148-78-7. Sigma-Aldrich.
- 6-Chloro-7-iodo-7-deazapurine | 123148-78-7. Tokyo Chemical Industry Co., Ltd. (APAC).
- 6-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid Safety D
- The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applic
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Cornelia Hojnik, BSc.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
- Role of Heterocycles in Drug Discovery: An Overview. World Journal of Advanced Research and Reviews.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
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- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. echemi.com [echemi.com]
The Strategic Application of 6-Chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine in Modern Kinase Inhibitor Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
The 1H-pyrrolo[3,2-c]pyridine, or 5-azaindole, scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of targeted kinase inhibitors. Its unique electronic properties and ability to form critical hydrogen bond interactions within the ATP-binding pocket of various kinases make it a highly sought-after core. This technical guide focuses on a particularly valuable, functionalized derivative: 6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine . We will provide a comprehensive overview of its synthesis, explore its strategic utility as a versatile building block, and detail its application in the construction of potent kinase inhibitors through modern cross-coupling methodologies. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of next-generation targeted therapeutics.
Introduction: The 1H-Pyrrolo[3,2-c]pyridine Core - A Cornerstone in Kinase Inhibition
Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. A key strategy in designing effective inhibitors is the identification of heterocyclic scaffolds that can mimic the adenine moiety of ATP, anchoring the molecule in the kinase hinge region.
The 1H-pyrrolo[3,2-c]pyridine scaffold is a bioisostere of indole and purine, offering a unique combination of hydrogen bond donor and acceptor capabilities.[1] This framework has been successfully incorporated into numerous clinical candidates and approved drugs, demonstrating its therapeutic relevance.[2] The strategic introduction of halogen atoms at the C6 and C7 positions of this core transforms it into a powerful and versatile synthetic intermediate. The chlorine and iodine atoms serve as orthogonal synthetic handles, allowing for selective and sequential introduction of various substituents through a range of palladium-catalyzed cross-coupling reactions. This modularity is paramount in modern drug discovery, enabling the rapid generation of focused compound libraries for structure-activity relationship (SAR) studies.
This guide will specifically dissect the synthesis and derivatization of the this compound building block, highlighting its role in the development of inhibitors for key oncogenic and cell cycle-regulating kinases such as FMS, MPS1, and Cdc7.
Synthesis of the this compound Core
Synthesis of 6-Chloro-1H-pyrrolo[3,2-c]pyridine
The synthesis begins with a commercially available starting material, 2-chloro-5-methylpyridine. The key transformation is the construction of the fused pyrrole ring, which can be achieved via a modified Bartoli indole synthesis or a similar strategy involving nitration, vinylation, and reductive cyclization.
A plausible synthetic sequence is outlined below:
Causality Behind Experimental Choices:
-
Nitration: The introduction of a nitro group at the C4 position is crucial for activating the adjacent methyl group for subsequent condensation. The strong acidic conditions of fuming nitric and sulfuric acid are standard for nitrating pyridine rings.
-
Vinylation with DMF-DMA: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) serves as a one-carbon synthon, reacting with the activated methyl group to form an enamine. This step builds the necessary carbon framework for the pyrrole ring.
-
Reductive Cyclization: The use of iron powder in acetic acid is a classic and effective method for the simultaneous reduction of the nitro group to an amine and the cyclization onto the enamine to form the pyrrole ring.[3][4]
Regioselective Iodination at C7
With the 6-chloro-1H-pyrrolo[3,2-c]pyridine core in hand, the next critical step is the introduction of an iodine atom at the C7 position. The pyrrole ring of the azaindole system is electron-rich and susceptible to electrophilic aromatic substitution. N-Iodosuccinimide (NIS) is a mild and highly effective electrophilic iodinating agent for such systems.[1][5]
Causality Behind Experimental Choices:
-
N-Iodosuccinimide (NIS): NIS is preferred over harsher iodinating agents like molecular iodine as it often provides better regioselectivity and cleaner reactions with fewer byproducts.[5]
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is typically used to dissolve the heterocyclic substrate and facilitate the reaction.
-
Regioselectivity: The C7 position (equivalent to the C3 position of a simple pyrrole) is the most electron-rich and sterically accessible position on the pyrrole ring, directing the electrophilic substitution to this site.[1]
Application in Kinase Inhibitor Synthesis: A Gateway to Chemical Diversity
The strategic placement of orthogonal chlorine and iodine atoms on the 1H-pyrrolo[3,2-c]pyridine core makes it an exceptionally powerful building block. The differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for a stepwise and controlled elaboration of the scaffold. Generally, the C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond, enabling selective functionalization at the C7 position first.
Key Cross-Coupling Reactions
The following palladium-catalyzed reactions are instrumental in leveraging the synthetic potential of this compound:
-
Suzuki-Miyaura Coupling: Forms C-C bonds by coupling the aryl halide with an organoboron reagent (boronic acid or ester). This is widely used to introduce aryl or heteroaryl moieties.[6][7]
-
Sonogashira Coupling: Forms C-C bonds between the aryl halide and a terminal alkyne, providing access to alkynyl-substituted heterocycles.[2][8]
-
Buchwald-Hartwig Amination: Forms C-N bonds by coupling the aryl halide with an amine. This is a powerful method for introducing a wide range of amino substituents.[9][10]
Case Studies: Targeting Key Kinases
The 1H-pyrrolo[3,2-c]pyridine scaffold has been successfully employed to generate potent and selective inhibitors against several clinically relevant kinases.
FMS Kinase (CSF-1R) Inhibitors
The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS kinase, is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages.[11] Overexpression of FMS is implicated in various cancers and inflammatory diseases.[12]
A series of diarylureas and diarylamides based on the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent FMS kinase inhibitors. For example, certain derivatives have shown IC₅₀ values as low as 30 nM.[11] The synthesis of these inhibitors typically involves a Buchwald-Hartwig amination at either the C6 or C7 position to install the diarylamide or diarylurea side chain.
Table 1: Representative FMS Kinase Inhibitors with a 1H-Pyrrolo[3,2-c]pyridine Core
| Compound ID | Structure | FMS IC₅₀ (nM) | Reference |
| 1e | Diarylurea derivative | 60 | [11] |
| 1r | Diarylamide derivative | 30 | [11] |
| KIST101029 | Lead Compound | 96 | [11] |
Monopolar Spindle 1 (MPS1) Kinase Inhibitors
MPS1 (also known as TTK) is a dual-specificity kinase that is a critical component of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome segregation during mitosis.[13][14] Overexpression of MPS1 is common in many human cancers and is associated with chromosomal instability.
Structure-based design has led to the development of highly potent and selective MPS1 inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold. A notable example, compound CCT251455 , demonstrated excellent translation from biochemical potency to cellular activity, with a cellular IC₅₀ of 0.04 µM for inhibiting MPS1 phosphorylation.
Cell Division Cycle 7 (Cdc7) Kinase Inhibitors
Cdc7 is a serine/threonine kinase that plays an essential role in the initiation of DNA replication during the S-phase of the cell cycle.[15][16] As many cancer cells exhibit high replicative stress, they are particularly vulnerable to the inhibition of DNA replication, making Cdc7 an attractive oncology target.
Potent ATP-mimetic inhibitors of Cdc7 have been developed using a pyrrolopyridinone core, a derivative of the 1H-pyrrolo[3,2-c]pyridine scaffold. One such compound exhibited a Ki value of 0.5 nM and demonstrated significant in vivo tumor growth inhibition in xenograft models.
Experimental Protocols
This section provides representative, detailed protocols for the key synthetic transformations discussed. These are intended as a starting point and may require optimization based on specific substrates and laboratory conditions.
Protocol: Synthesis of 6-Chloro-1H-pyrrolo[3,2-c]pyridine
This protocol is adapted from the synthesis of the 6-bromo analogue.[3][4]
Step 1: Nitration of 2-Chloro-5-methylpyridine
-
To a stirred solution of 2-chloro-5-methylpyridine in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid.
-
Allow the reaction to warm to room temperature and then heat to 60-90 °C for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto ice and neutralize with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. Purify by column chromatography.
Step 2: Vinylation with DMF-DMA
-
Dissolve the 2-chloro-5-methyl-4-nitropyridine from Step 1 in anhydrous DMF.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and heat the mixture to 120 °C for 4-6 hours.
-
Cool the reaction and remove the solvent under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.
Step 3: Reductive Cyclization
-
To a solution of the crude enamine from Step 2 in glacial acetic acid, add iron powder.
-
Heat the mixture to 100 °C and stir vigorously for 5-7 hours.
-
Cool the reaction, filter through a pad of celite, and concentrate the filtrate.
-
Neutralize the residue with aqueous sodium carbonate and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel chromatography to afford 6-chloro-1H-pyrrolo[3,2-c]pyridine.
Protocol: Iodination of 6-Chloro-1H-pyrrolo[3,2-c]pyridine
This protocol is based on standard methods for iodinating electron-rich heterocycles.[1]
-
In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 6-chloro-1H-pyrrolo[3,2-c]pyridine in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-iodosuccinimide (NIS) (1.05 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield this compound.
Protocol: General Procedure for Suzuki-Miyaura Coupling at C7
This is a general protocol and requires optimization of the catalyst, ligand, base, and solvent system for specific substrates.[6]
-
To a microwave vial or Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction to 80-120 °C (conventional heating or microwave) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
The this compound core is a testament to the power of strategic functionalization in modern medicinal chemistry. Its synthesis, while multi-step, is achievable through established chemical transformations. The true value of this building block lies in the orthogonal reactivity of its two halogen substituents, which provides a flexible and powerful platform for the rapid and systematic development of kinase inhibitors. By enabling the selective introduction of diverse chemical matter at both the C6 and C7 positions, this scaffold allows researchers to fine-tune the pharmacological properties of their compounds, optimizing for potency, selectivity, and pharmacokinetic profiles. As the demand for novel, targeted therapeutics continues to grow, the strategic application of versatile building blocks like this compound will remain a critical component of successful drug discovery campaigns.
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exploring the chemical space of substituted pyrrolopyridines
An In-Depth Technical Guide to the Chemical Space of Substituted Pyrrolopyridines
Foreword: The Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, certain heterocyclic structures consistently emerge as "privileged scaffolds"—cores that can be decorated with various functional groups to interact with a wide array of biological targets. The pyrrolopyridine framework, also known as azaindole, stands as a testament to this concept. As a bioisostere of both indoles and purines, this scaffold has proven to be a remarkably versatile template for designing potent and selective modulators of critical biological pathways.[1] Its structural mimicry of the purine ring in ATP, for instance, has made it a cornerstone in the development of kinase inhibitors, leading to successful therapeutics like the melanoma drug Vemurafenib.[2]
This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the pyrrolopyridine chemical space. We will explore the causality behind synthetic choices, delve into the nuances of structure-activity relationships (SAR), and provide validated, step-by-step protocols. Our goal is to equip you not just with knowledge, but with the practical insights needed to navigate and exploit this fertile area of chemical biology.
The Pyrrolopyridine Core: A Landscape of Isomers
The term "pyrrolopyridine" refers to a bicyclic heterocyclic system where a pyrrole ring is fused to a pyridine ring. This fusion can occur in six distinct isomeric forms, each presenting a unique arrangement of nitrogen atoms and, consequently, a different set of electronic and steric properties.[3] This isomeric diversity is the first layer of complexity and opportunity in exploring the chemical space. The position of the pyridine nitrogen profoundly influences the molecule's ability to act as a hydrogen bond donor or acceptor, which is a critical determinant of its interaction with protein targets.[3]
Caption: The six structural isomers of the pyrrolopyridine scaffold.
Navigating the Chemical Space: Key Synthetic Strategies
The effective exploration of the pyrrolopyridine chemical space hinges on robust and flexible synthetic methodologies. The choice of strategy is dictated by the desired substitution pattern and the specific isomer being targeted.
Multi-Component Reactions (MCRs): The Power of Convergence
For rapid library synthesis and the discovery of novel scaffolds, multi-component reactions are unparalleled in their efficiency. A notable example is the base-promoted three-component reaction involving a β-enamino imide, an aromatic aldehyde, and a methylene-active compound like malononitrile.[4] This approach allows for the convenient, one-pot construction of a highly functionalized pyrrolo[3,4-b]pyridine skeleton.
Causality Behind the Choice: The use of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is critical.[5] It serves a dual purpose: first, it catalyzes the initial Knoevenagel condensation between the aldehyde and malononitrile, and second, it promotes the subsequent Michael addition and intramolecular cyclization cascade that ultimately forms the bicyclic core. This convergent approach is ideal for generating diversity by simply varying the three starting components.
Caption: Workflow for a three-component synthesis of pyrrolopyridines.
Cross-Coupling Reactions: Precision in Decoration
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable for installing aryl or heteroaryl substituents at specific positions of the pyrrolopyridine core.[1] This method is a mainstay in medicinal chemistry for elaborating lead compounds. However, its application to di-halogenated pyrrolopyridines requires careful control of chemoselectivity. For instance, in a 4-chloro-2-iodo-pyrrolopyridine system, oxidative addition of palladium occurs preferentially at the more reactive C-I bond, allowing for selective arylation at the C-2 position.[1]
Causality Behind the Choice: The selection of the palladium catalyst and ligand is paramount for achieving high yield and selectivity. Ligands like RuPhos have been found to be effective in similar amination reactions, while catalyst systems like Pd(OAc)₂ or Pd₂(dba)₃ can favor mono-arylation.[1] The challenge often lies in preventing side reactions like reduction (dehalogenation), which can be mitigated by optimizing the reaction conditions (base, solvent, temperature).
Cyclization and Annulation Strategies
Building the pyrrolopyridine core from acyclic or monocyclic precursors is another fundamental approach.
-
Bis-electrophilic Cyclization: This method is used to construct substituted pyrrolo[2,3-d]pyrimidines, which are potent receptor tyrosine kinase (RTK) inhibitors.[6]
-
Domino Reactions: A Hantzsch-type domino process involving N-arylbromomaleimides and aminocrotonic acid esters provides a highly chemo- and stereoselective route to polyfunctional hexahydropyrrolo[3,4-b]pyrroles.[7]
Structure-Activity Relationships (SAR): From Substitution to Biological Function
The true power of the pyrrolopyridine scaffold is realized through the strategic placement of substituents. The following examples illustrate how modifications to the core translate into specific biological activities.
Kinase Inhibition: Mimicking ATP
The pyrrolopyridine nucleus is an excellent mimic of the purine ring of ATP, allowing it to bind to the hinge region of the ATP-binding pocket in many kinases.[2] Selectivity is then achieved through substituents that exploit unique features in the surrounding pocket.
-
JAK1 Inhibition: For treating autoimmune diseases, selective inhibition of Janus Kinase 1 (JAK1) over other JAK family members is crucial to minimize side effects. In a series of C-5 substituted pyrrolopyridines, introducing a 4-pyrazol group at the C-5 position and a meta-substituted benzyl group as a tail led to compounds with nanomolar potency for JAK1 and over 350-fold selectivity against JAK2.[8] This demonstrates a successful orthogonal strategy where modifications at two different sites synergistically enhance both potency and selectivity.[8]
-
Met Kinase Inhibition: Replacement of an N-acylurea moiety with a conformationally constrained 2-pyridone or 4-pyridone ring resulted in a series of potent Met kinase inhibitors.[9] This highlights how constraining the conformation of a key interacting group can lock the molecule into a more favorable binding pose.
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De-risking Novel Therapeutics: A Strategic Guide to the Initial Toxicity Assessment of Halogenated Pyrrolopyridines
An In-Depth Technical Guide for Drug Development Professionals
Abstract
Halogenated pyrrolopyridines represent a promising scaffold in modern medicinal chemistry, with demonstrated potential across various therapeutic areas, including oncology.[1][2] However, the very features that confer potent biological activity—the heterocyclic core and halogen substituents—also present unique toxicological challenges. The presence of halogens can influence metabolic pathways, potentially leading to the formation of reactive metabolites, while the pyrrolopyridine core can exhibit off-target activities.[3][4] Therefore, a robust and mechanistically informed initial toxicity assessment is not merely a regulatory hurdle but a critical component of a successful drug discovery campaign. This guide provides a comprehensive, field-proven framework for the early-stage toxicological evaluation of halogenated pyrrolopyridines, designed to identify liabilities, mitigate risks, and enable data-driven decisions for lead optimization and candidate selection.
Chapter 1: Foundational Principles & Mechanistic Considerations
The initial toxicity assessment of any new chemical entity (NCE) must be guided by its structure. For halogenated pyrrolopyridines, two key structural alerts demand specific attention: the halogen atom and the nitrogen-containing heterocyclic system.
The Double-Edged Sword: Halogenation and Metabolism
Halogenation is a common strategy to enhance binding affinity, modulate lipophilicity, and block metabolic soft spots. However, it can also create new liabilities. The biotransformation of halogenated aromatic compounds is a primary area of concern, as it can lead to bioactivation.[3] Cytochrome P450 (CYP) enzymes, for instance, can oxidize halogenated phenyl rings, and in some cases, this process can generate reactive electrophilic intermediates.[4] These reactive metabolites can form covalent adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity, immunogenicity, and organ damage.[5] Therefore, a core objective of the initial toxicity screen is to proactively investigate the potential for reactive metabolite formation.
The Pyrrolopyridine Scaffold: Off-Target Activity
The pyrrolopyridine scaffold is prevalent in kinase inhibitors and other targeted therapies. This structural motif can interact with the ATP-binding sites of a wide range of kinases. While on-target activity is desired, off-target inhibition of critical cellular kinases can lead to toxicity. Furthermore, the basic nitrogen atoms in the ring system can lead to lysosomotropism or phospholipidosis. A key off-target liability for many heterocyclic compounds is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias.[6][7]
The Modern Toxicity Assessment Funnel
Given these considerations, a tiered or funnel-based approach is the most efficient strategy. This begins with high-throughput in vitro assays to quickly flag major liabilities, followed by more complex, lower-throughput assays to investigate specific mechanisms and confirm findings before proceeding to resource-intensive in vivo studies.[8][9] This strategy aligns with the 3Rs principle (Replacement, Reduction, and Refinement) for animal testing and allows for the early termination of compounds with unfavorable profiles, saving significant time and resources.[10]
Caption: Tiered workflow for initial toxicity assessment.
Chapter 2: The In Vitro Toxicity Screening Cascade
Tier 1: Foundational Assays
These assays address the most fundamental questions of cellular health and genetic integrity. A positive result in these early screens is often a significant barrier to further development.
Cytotoxicity is the measure of a compound's ability to cause cell damage or death.[13] It is a critical initial endpoint. Multiple assays measuring different cellular processes should be employed.
| Assay Name | Principle | Endpoint Measured | Interpretation |
| LDH Release Assay | Measures leakage of lactate dehydrogenase (LDH) from cells with compromised plasma membranes.[14] | LDH enzyme activity in the culture medium. | Indicates loss of membrane integrity and necrosis. |
| MTT/XTT Assay | Measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells.[11] | Colorimetric or fluorometric signal proportional to viable cell number. | Indicates impact on mitochondrial function and overall cell viability. |
| ATP Content Assay | Measures cellular ATP levels using a luciferase-based reaction.[12] | Luminescence proportional to ATP concentration. | A rapid indicator of cellular energy status and viability. |
Experimental Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Cell Plating: Seed a relevant human cell line (e.g., HepG2 for liver toxicity, HEK293 for general toxicity) in a 96-well plate at a predetermined density and allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the halogenated pyrrolopyridine test compound. Treat cells with a range of concentrations (e.g., 0.1 to 100 µM) for a relevant time period (e.g., 24 or 48 hours). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for maximum LDH release (e.g., cell lysis buffer).
-
Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH assay reagent mixture (containing diaphorase and NAD+) to each well of the new plate.
-
Incubation & Measurement: Incubate the plate in the dark at room temperature for 20-30 minutes. Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive and vehicle controls. Determine the CC50 (concentration causing 50% cytotoxicity).
-
Self-Validation: The assay's validity is confirmed by a low signal in the vehicle control and a robust, maximal signal in the positive control wells.
-
Genotoxicity assays are required by regulatory agencies to assess a compound's potential to damage genetic material, which can lead to cancer.[15] An early assessment is crucial.
-
Bacterial Reverse Mutation (Ames) Test: This is a widely used method to identify substances that can produce gene mutations.[16] It uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon. A positive result indicates the compound is a mutagen. For compounds that may require metabolic activation to become mutagenic, the assay is run with and without a rat liver S9 fraction.[16]
-
In Vitro Micronucleus Assay: This mammalian cell-based assay detects both clastogens (agents that cause structural chromosome breaks) and aneugens (agents that cause chromosome loss).[17] It provides information on chromosomal damage by detecting the formation of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm.[17]
Tier 2: Specific Liability Assessment
If a compound passes Tier 1, it is screened for more specific, but common, liabilities that have historically led to drug development failures.
Drug-induced inhibition of the hERG potassium channel is a major cause of acquired long QT syndrome, which can trigger fatal cardiac arrhythmias.[6][18] This makes early hERG screening an essential component of any safety assessment.[7]
Experimental Protocol: Automated Patch Clamp (e.g., QPatch) hERG Assay
-
Cell Preparation: Use a validated cell line stably expressing the hERG channel (e.g., HEK293-hERG or CHO-hERG).[6]
-
Compound Preparation: Prepare the test compound at multiple concentrations. A standard approach is to test up to 30 µM.
-
Automated Electrophysiology: The automated patch clamp system performs whole-cell voltage-clamp recordings.[18] Cells are captured, and a giga-ohm seal is formed.
-
Baseline Recording: Record the baseline hERG current using a specific voltage pulse protocol designed to elicit the characteristic tail current.
-
Compound Application: Perfuse the cells with the test compound solution for a set duration.
-
Post-Compound Recording: Record the hERG current again in the presence of the compound. A known hERG blocker (e.g., Cisapride) is used as a positive control.
-
Data Analysis: Calculate the percentage of hERG current inhibition for each concentration. Fit the data to a concentration-response curve to determine the IC50 value (the concentration that produces 50% inhibition).[6]
-
Trustworthiness: The assay includes vehicle controls (to ensure no solvent effect) and a positive control (to confirm assay sensitivity and cell responsiveness), ensuring the reliability of the generated data.
-
The liver is a primary site of drug metabolism and is susceptible to toxicity from reactive metabolites.[19] Initial screening often uses human liver cell lines (e.g., HepG2), but more predictive models like primary human hepatocytes or 3D liver microtissues are increasingly used. These models provide a more physiologically relevant assessment of potential drug-induced liver injury (DILI).
Tier 3: Mechanistic & ADME-Tox Profiling
This tier focuses on understanding the "how" and "why" behind potential toxicities and characterizing the compound's metabolic profile. This is where the specific risks of halogenated pyrrolopyridines are directly addressed.
Understanding how a compound is metabolized is key to predicting its safety profile.
-
Microsomal Stability Assay: This assay determines the rate at which a compound is metabolized by liver microsomes, which are rich in CYP enzymes. A compound with very high clearance may have poor bioavailability, while a very stable compound could accumulate to toxic levels.
-
Reactive Metabolite Screening (GSH Trapping): This is a critical assay for halogenated compounds.[4] The compound is incubated with liver microsomes in the presence of a nucleophilic trapping agent, most commonly glutathione (GSH). If an electrophilic reactive metabolite is formed, it will be "trapped" by GSH, forming a stable adduct. These adducts can then be detected by mass spectrometry. The presence of GSH adducts is a strong indicator of bioactivation and a significant safety liability.
Caption: Bioactivation and GSH trapping workflow.
This assay assesses the potential for drug-drug interactions (DDIs). If the test compound inhibits a major CYP isoform (e.g., CYP3A4, CYP2D6), it could dangerously increase the concentration of co-administered drugs that are metabolized by that enzyme.[20]
Chapter 3: The Bridge to In Vivo Assessment
Positive outcomes from the comprehensive in vitro screen provide the necessary confidence to advance a compound to the more complex and ethically sensitive in vivo stage.[21] The goal of the initial in vivo studies is not a full regulatory toxicology package, but rather to confirm the in vitro findings in a whole-organism system and establish a preliminary safety margin.[22]
Rationale and Study Design
The first in vivo study is typically an acute or dose-range-finding study in a rodent species (e.g., mouse or rat).[21] The primary objectives are:
-
Determine the Maximum Tolerated Dose (MTD): This is the highest dose that can be administered without causing significant adverse effects.[21]
-
Identify Target Organs of Toxicity: Post-study analysis (clinical observations, blood chemistry, histopathology) can reveal which organs are most affected.[23]
-
Correlate Exposure with Toxicity: Plasma samples are taken to measure drug concentration (pharmacokinetics or PK) and link it to the observed toxic effects (toxicokinetics or TK).
This initial in vivo data is invaluable. It helps establish a safe starting dose for longer-term studies and provides a crucial reality check for the in vitro predictions. For example, a high hERG IC50 from the in vitro assay might be acceptable if the MTD in vivo is achieved at plasma concentrations well below that IC50 value.[18]
Conclusion
The initial toxicity assessment of halogenated pyrrolopyridines is a strategic, multi-faceted process that extends far beyond a simple checklist of assays. It requires a deep understanding of the potential mechanistic liabilities conferred by the chemical structure. By employing a tiered in vitro screening cascade that addresses general cytotoxicity, genotoxicity, cardiotoxicity, and specific metabolic concerns like reactive metabolite formation, drug development teams can build a comprehensive safety profile early in the discovery process. This data-driven approach allows for the confident selection of candidates with the highest probability of success, the intelligent redesign of compounds to mitigate liabilities, and the responsible advancement of novel therapeutics toward the clinic.
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Safe, S. (1989). Development and validation of in vitro induction assays for toxic halogenated aromatic mixtures: a review. Toxicology, 59(3), 245-257. Retrieved from [Link]
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Riss, T. L., et al. (2013). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 8(8), 947-969. Retrieved from [Link]
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Greenlee, W. F., et al. (1985). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. Environmental Health Perspectives, 60, 69-76. Retrieved from [Link]
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Baillie, T. A. (2016). Dealing with Reactive Metabolites in Drug Discovery. American Chemical Society. Retrieved from [Link]
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Methodological & Application
protocol for Suzuki coupling with 6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine
<Application Note: AN-2026-01 Protocol for Regioselective Suzuki-Miyaura Coupling of 6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine
Introduction
The 1H-pyrrolo[3,2-c]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[3][4] This application note provides a detailed protocol for the regioselective Suzuki-Miyaura coupling of this compound.
The presence of two distinct halogen atoms on the pyrrolopyridine core presents an opportunity for selective functionalization. The significant difference in bond dissociation energy between the C-I and C-Cl bonds allows for the preferential activation of the C-I bond in palladium-catalyzed cross-coupling reactions.[3][5] This enables the selective introduction of an aryl or heteroaryl group at the C7 position, while leaving the C6-chloro substituent untouched for potential subsequent transformations.[6][7] This sequential functionalization is a valuable strategy for building molecular complexity and generating diverse compound libraries for drug discovery programs.[6]
Mechanism and Rationale for Regioselectivity
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[8][9] The key steps are oxidative addition, transmetalation, and reductive elimination.[8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond. This step is rate-determining, and its rate is highly dependent on the nature of the halide.[8] The reactivity order is generally I > Br > OTf >> Cl.[3][8] For the substrate this compound, the oxidative addition occurs almost exclusively at the more labile C-I bond.[5][6]
-
Transmetalation: The organic group from the organoboron reagent (e.g., boronic acid) is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][10][11]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3][4]
The high regioselectivity of this protocol is grounded in the faster rate of oxidative addition at the C-I bond compared to the C-Cl bond, a well-established principle in cross-coupling chemistry.[3][6]
Caption: Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol
This protocol describes a general procedure for the regioselective Suzuki coupling of this compound with a generic arylboronic acid.
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound (1.0 eq.) | Schlenk flask or microwave vial |
| Arylboronic acid (1.2–1.5 eq.) | Magnetic stirrer and stir bar |
| Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) | Heating mantle or oil bath |
| Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 eq.) | Condenser |
| Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O) | Inert gas line (Argon or Nitrogen) |
| Solvents for work-up (Ethyl acetate, Brine) | Rotary evaporator |
| Drying agent (e.g., Na₂SO₄ or MgSO₄) | TLC plates and visualization system (UV) |
| Silica gel for column chromatography | Glassware for extraction and filtration |
Step-by-Step Procedure
Caption: Figure 2: Experimental Workflow.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).[6][12]
-
Inert Atmosphere: Seal the flask with a rubber septum, and then carefully evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent the degradation of the palladium catalyst.[13]
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 or 5:1 ratio), via syringe.[9] The typical concentration is 0.1 M with respect to the starting halide.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).[12][14]
-
Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously.[9]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodo-compound is fully consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute it with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure 6-chloro-7-aryl-1H-pyrrolo[3,2-c]pyridine product.
Optimization and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; insufficient degassing; poor quality of base or solvent. | Use a fresh batch of catalyst. Ensure thorough degassing.[13] Use anhydrous solvents and a finely powdered, dry base. Consider a stronger base like Cs₂CO₃ or K₃PO₄. |
| Formation of Homocoupled Product | (Ar-Ar from boronic acid) | This can occur at higher temperatures or with excess boronic acid.[4] Try lowering the temperature or using closer to stoichiometric amounts of the boronic acid (e.g., 1.1 equiv.). |
| Proto-deiodination | (Replacement of Iodo with H) | This side reaction can be promoted by excess water or base.[15] Ensure the use of a properly degassed solvent mixture and avoid unnecessarily long reaction times. |
| Difficulty in Purification | Residual palladium catalyst. | During work-up, ensure a thorough filtration through a Celite pad.[6] Sometimes, washing the organic layer with an aqueous solution of thiourea can help scavenge residual palladium. |
Conclusion
This application note provides a robust and reliable protocol for the regioselective Suzuki-Miyaura coupling of this compound. The method leverages the differential reactivity of the C-I and C-Cl bonds to achieve selective functionalization at the C7 position. This protocol is a valuable tool for medicinal chemists and researchers in drug discovery, enabling the efficient synthesis of novel 7-azaindole derivatives for further biological evaluation.
References
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Barl, N. M., Malakhov, V., Mathes, C., Lustenberger, P., & Knochel, P. (n.d.). Palladium-Catalyzed Cross-Coupling between 7-Azaindoles and Reformatsky Reagents. Thieme E-Books & E-Journals. Retrieved January 19, 2026, from [Link]
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Suzuki reaction. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 19, 2026, from [Link]
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Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
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Chilin, A., et al. (2011). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PubMed Central. Retrieved January 19, 2026, from [Link]
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Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 19, 2026, from [Link]
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Bicchielli, N., et al. (2002). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved January 19, 2026, from [Link]
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Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.). Atlanchim Pharma. Retrieved January 19, 2026, from [Link]
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Selmer-Olsen, S. M. E. (n.d.). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. Norwegian Research Information Repository. Retrieved January 19, 2026, from [Link]
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Amatore, C., et al. (2002). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Retrieved January 19, 2026, from [Link]
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Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
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Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Retrieved January 19, 2026, from [Link]
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Wang, C., et al. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. Retrieved January 19, 2026, from [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]
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Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2025, August 9). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Wang, C., et al. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed Central. Retrieved January 19, 2026, from [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]
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Bach, T., & Schröter, S. (2005). Regioselective Suzuki Cross-Coupling Reactions at the 2-Position of Di- and Tribrominated Pyrroles. Sci-Hub. Retrieved January 19, 2026, from [Link]
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Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity. (n.d.). NIH. Retrieved January 19, 2026, from [Link]
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Retrieved January 19, 2026, from [Link]
-
An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines. (n.d.). Scilit. Retrieved January 19, 2026, from [Link]
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Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. (n.d.). NIH. Retrieved January 19, 2026, from [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). NIH. Retrieved January 19, 2026, from [Link]
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functionalization of the pyrrole ring in 6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine
An Application Guide to the Strategic Functionalization of 6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine
Introduction: The 1H-pyrrolo[3,2-c]pyridine Scaffold in Modern Drug Discovery
The 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, represents a "privileged" heterocyclic scaffold in medicinal chemistry. Its structure, which fuses an electron-rich pyrrole ring with an electron-deficient pyridine ring, serves as a versatile bioisostere for indole and other bicyclic systems.[1] This unique electronic character allows for a wide range of biological activities, and derivatives have been investigated as potent inhibitors for various therapeutic targets, including kinases and microtubules.[2][3][4] The strategic introduction of functional groups onto this core is paramount for modulating pharmacological properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.
This guide focuses on a particularly valuable intermediate: This compound . The distinct electronic and steric environments of its three reactive sites—the C-7 iodo group, the C-6 chloro group, and the N-1 proton of the pyrrole ring—provide a platform for highly selective and sequential chemical modifications. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds, especially in palladium-catalyzed cross-coupling reactions, is the cornerstone of its synthetic utility.[5]
This document serves as a detailed manual for researchers, scientists, and drug development professionals, providing both the theoretical basis and practical protocols for the functionalization of this key intermediate.
The Starting Material: An Overview of Reactivity
The synthetic utility of this compound stems from the orthogonal reactivity of its key positions:
-
C-7 Iodo Group: The C(sp²)-I bond is the most reactive site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy, making it highly susceptible to oxidative addition to a Pd(0) catalyst.[5] This allows for selective functionalization at this position while leaving the C-Cl bond intact.
-
N-1 Pyrrole Proton: The N-H proton is moderately acidic and can be deprotonated with a suitable base, allowing for N-alkylation, N-arylation, or the installation of protecting groups.[6] This modification is often crucial for modulating solubility or preventing undesired side reactions during subsequent steps.[2]
-
C-6 Chloro Group: The C(sp²)-Cl bond is significantly less reactive than the C-I bond in cross-coupling reactions.[7] It typically requires more forcing conditions (higher temperatures, stronger bases, and specialized ligands) to react, enabling a second, sequential functionalization after the C-7 position has been addressed.
-
C-3 Position: As in a typical pyrrole ring, the C-3 position is the most nucleophilic carbon and is susceptible to electrophilic aromatic substitution, although the electron-withdrawing nature of the fused pyridine ring deactivates it relative to simple pyrroles.[8]
The following diagram illustrates the primary pathways for the selective functionalization of the core scaffold.
Caption: Strategic workflow for sequential functionalization.
Part 1: Selective C-7 Functionalization via Cross-Coupling Reactions
The high reactivity of the C-I bond allows for a diverse range of transformations at the C-7 position under relatively mild conditions.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for installing aryl or heteroaryl moieties, which are critical pharmacophores in many drug candidates.[9] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[10]
Rationale for Protocol Design:
-
Catalyst: A combination of a palladium source like Pd(OAc)₂ and a phosphine ligand such as SPhos or XPhos is highly effective. These bulky, electron-rich ligands promote the oxidative addition and reductive elimination steps, leading to higher yields and accommodating a broader range of substrates.[11]
-
Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is used to activate the boronic acid for the transmetalation step without causing degradation of sensitive functional groups.[11]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is crucial. Water plays a key role in the catalytic cycle, facilitating the transmetalation process.[11]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Pd(OAc)₂ (0.02-0.05 equiv)
-
XPhos (0.04-0.10 equiv)
-
K₂CO₃ (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
-
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
In a separate vial, pre-mix the Pd(OAc)₂ and XPhos in a portion of the 1,4-dioxane to form the active catalyst.
-
Add the catalyst solution and the remaining solvent (1,4-dioxane and water) to the reaction vessel via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 6-chloro-7-aryl-1H-pyrrolo[3,2-c]pyridine derivative.
-
Sonogashira Coupling for C-C (Alkynyl) Bond Formation
The Sonogashira coupling is the premier method for introducing alkynyl groups, which can act as structural linkers or precursors for further transformations.[5][12] The reaction typically employs a dual-catalyst system of palladium and copper(I).[13]
Rationale for Protocol Design:
-
Catalyst System: Pd(PPh₃)₂Cl₂ is a reliable palladium catalyst. Copper(I) iodide (CuI) acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5][13]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to deprotonate the terminal alkyne and as a solvent.[13]
-
Solvent: A polar aprotic solvent like THF or DMF is often used to ensure the solubility of all reactants.
Detailed Experimental Protocol: Sonogashira Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous THF or DMF
-
-
Procedure:
-
Dissolve this compound and the terminal alkyne in a mixture of THF and TEA (e.g., 2:1 v/v) in a dry reaction vessel.
-
Degas the solution by bubbling Argon or Nitrogen through it for 15-20 minutes.
-
Add Pd(PPh₃)₂Cl₂ and CuI to the reaction mixture under an inert atmosphere.
-
Stir the reaction at room temperature for 4-24 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied. Monitor progress by TLC or LC-MS.
-
Once complete, filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and redissolve the residue in ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the direct formation of C-N bonds, providing access to a wide array of arylamines that are prevalent in pharmaceuticals.[14][15]
Rationale for Protocol Design:
-
Catalyst/Ligand: The choice of ligand is critical. Bulky, electron-rich biaryl phosphine ligands like BrettPhos or RuPhos are highly effective for coupling with a wide range of amines, including primary and secondary amines.[16][17] They facilitate the reductive elimination step, which is often rate-limiting.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine and facilitate its coordination to the palladium center.[16]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard choices.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
BrettPhos (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
To a dry Schlenk tube or reaction vial, add NaOtBu.
-
In a separate vial, dissolve this compound, the amine, Pd₂(dba)₃, and BrettPhos in anhydrous toluene.
-
Add this solution to the Schlenk tube containing the base.
-
Seal the vessel, evacuate, and backfill with Argon.
-
Heat the reaction to 90-110 °C for 6-24 hours, monitoring by LC-MS.
-
After cooling, quench the reaction carefully with water.
-
Dilute with ethyl acetate and filter through Celite®.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography.
-
Part 2: Functionalization of the Pyrrole N-H Position
Modification at the N-1 position is often performed to improve physical properties or to protect the N-H during other transformations.
Caption: General workflow for N-1 functionalization.
Detailed Experimental Protocol: N-Alkylation
-
Materials:
-
This compound (1.0 equiv)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous DMF or THF
-
-
Procedure:
-
Suspend NaH in anhydrous DMF in a flame-dried flask under Argon and cool to 0 °C.
-
Add a solution of this compound in DMF dropwise. Stir for 30 minutes at 0 °C until hydrogen evolution ceases.
-
Add the alkyl halide dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Part 3: Summary of Reaction Conditions
The following table summarizes typical conditions for the primary functionalization reactions. Note that optimization is often required for specific substrates.
| Reaction Type | Catalyst | Ligand | Base | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ | XPhos / SPhos | K₂CO₃ / K₃PO₄ | Dioxane / H₂O | 80-100 |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | TEA / DIPA | THF / DMF | 25-50 |
| Heck Coupling | Pd(OAc)₂ | P(o-tol)₃ | TEA | DMF / Acetonitrile | 80-120 |
| Buchwald-Hartwig | Pd₂(dba)₃ | BrettPhos / RuPhos | NaOtBu / LHMDS | Toluene / Dioxane | 90-110 |
| N-Alkylation | N/A | N/A | NaH / Cs₂CO₃ | DMF / THF | 0-25 |
Conclusion
This compound is a highly adaptable and valuable building block for the synthesis of complex molecules in drug discovery. The distinct reactivity of the C-I, C-Cl, and N-H positions allows for a predictable and sequential functionalization strategy. By leveraging modern palladium-catalyzed cross-coupling reactions, researchers can efficiently introduce a wide diversity of chemical moieties at the C-7 position. Subsequent N-functionalization and potential C-6 modification further expand the accessible chemical space, making this scaffold a powerful tool for developing novel therapeutics. The protocols and strategies outlined in this guide provide a solid foundation for the successful application of this versatile intermediate in research and development.
References
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel). Available at: [Link][18][19]
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Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link][20]
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Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. Available at: [Link][6]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link][12]
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Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link][7]
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Heck Reaction. Organic Chemistry Portal. Available at: [Link][21]
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Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry. Available at: [Link][2]
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Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology. Available at: [Link][1]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link][16]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link][14]
-
Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. Available at: [Link]
-
Recent Advances in Sonogashira Reactions. ResearchGate. Available at: [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. Available at: [Link][3]
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Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link][15]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. Available at: [Link][4]
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. Available at: [Link]
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Heck Reaction. Chemistry LibreTexts. Available at: [Link]
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Sonogashira Coupling. NROChemistry. Available at: [Link][13]
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Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. PMC - NIH. Available at: [Link]
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C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]
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The Intramolecular Heck Reaction. Macmillan Group Meeting. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link][9]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link][10]
-
Pyrrole Ring Opening – Pyridine Ring Closure: Recyclization of 2-(2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)malononitriles into Highly Functionalized Nicotinonitriles. ResearchGate. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link][17]
-
Heck reaction. Wikipedia. Available at: [Link]
-
11.7: Heterocyclic Amines. Chemistry LibreTexts. Available at: [Link][8]
-
Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions (RSC Publishing). Available at: [Link]
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Application Notes and Protocols: Strategic Use of 6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Value of Dihalogenated Pyrrolopyridines
The 1H-pyrrolo[3,2-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry and materials science, often serving as a bioisostere for purines in the design of novel therapeutics. The strategic introduction of substituents onto this core is paramount for modulating biological activity and tuning material properties. 6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine is a uniquely valuable building block designed for this purpose. It possesses two halogen atoms at distinct positions, each with differential reactivity in palladium-catalyzed cross-coupling reactions.
This differential reactivity, stemming from the greater lability of the Carbon-Iodine bond compared to the Carbon-Chlorine bond, enables a highly regioselective and sequential functionalization strategy.[1][2] Chemists can first target the more reactive C-7 iodo position under milder conditions, and subsequently, modify the more robust C-6 chloro position under more forcing conditions. This stepwise approach provides a powerful and flexible route to construct complex, densely functionalized 1H-pyrrolo[3,2-c]pyridine derivatives, making it an indispensable tool for generating compound libraries in drug discovery.
This guide provides an in-depth exploration of the core principles, detailed experimental protocols, and field-proven insights for leveraging this compound in key palladium-catalyzed cross-coupling reactions.
The Principle of Regioselective Cross-Coupling
The success of a sequential functionalization strategy hinges on the predictable and controllable reactivity of the two halogen substituents. In palladium-catalyzed cross-coupling, the initial and rate-limiting step is typically the oxidative addition of the organic halide to the Pd(0) catalyst.[3] The C-I bond has a lower bond dissociation energy than the C-Cl bond, making it significantly more susceptible to oxidative addition.[2] This energy difference allows for a thermodynamic and kinetic window where the C-I bond can be selectively cleaved and coupled while the C-Cl bond remains intact.
The Palladium Catalytic Cycle: A Mechanistic Overview
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three fundamental steps.[3][4] Understanding this cycle is crucial for troubleshooting and optimizing reactions.
-
Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst reacts with the organic halide (R-X), cleaving the C-X bond and inserting itself to form a Pd(II) complex. This step is generally the rate-determining step.
-
Transmetalation: The nucleophilic coupling partner (R'-M) exchanges its organic group (R') with the halide (X) on the palladium center. This step often requires activation by a base.[5][6]
-
Reductive Elimination: The two organic groups (R and R') on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst.[3]
Suzuki-Miyaura Coupling: Selective C-7 Arylation and Vinylation
The Suzuki-Miyaura coupling is a highly versatile method for forming C(sp²)-C(sp²) bonds, valued for its mild conditions and broad functional group tolerance.[5][7] It is the ideal first step for introducing aryl or vinyl diversity at the C-7 position of the pyrrolopyridine core.
Protocol: Selective C-7 Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the selective coupling of an arylboronic acid at the 7-position.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or vinylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), DMF, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk glassware, magnetic stirrer, and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the boronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with inert gas at least three times. This is critical to remove oxygen, which can deactivate the catalyst.[8]
-
Solvent Addition: Add the degassed solvent(s) via syringe under a positive pressure of inert gas.
-
Catalyst Addition: Add the palladium catalyst to the stirring mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) and stir vigorously.
-
Monitoring: Track the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the 7-substituted-6-chloro-1H-pyrrolo[3,2-c]pyridine.
Representative Suzuki-Miyaura Coupling Data
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | ~92 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 100 | ~88 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | Toluene/H₂O | 100 | ~85 |
| 4 | Vinylboronic acid pinacol ester | Pd(OAc)₂/SPhos (2) | K₂CO₃ | Dioxane | 80 | ~78 |
Note: Yields are representative and may vary based on specific substrate and reaction scale.
Sonogashira Coupling: Selective C-7 Alkynylation
The Sonogashira reaction facilitates the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl halide, typically using a dual palladium and copper(I) catalytic system.[9][10] This reaction is exceptionally useful for installing alkyne functionalities, which can serve as versatile handles for further transformations like click chemistry or cyclization reactions.
Protocol: Selective C-7 Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2–2.0 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2–5 mol%)
-
Copper(I) iodide (CuI, 1–10 mol%)
-
Amine base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound, the palladium catalyst, and CuI.
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe. The use of an amine as both the base and a solvent is common.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40–60 °C) until the starting material is consumed (monitor by TLC/LC-MS).
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove metal salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography.
Representative Sonogashira Coupling Data
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | TEA | THF | 50 | ~90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (4) | CuI (5) | DIPA | DMF | RT | ~95 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | TEA | THF | 60 | ~83 |
| 4 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | TEA | DMF | 50 | ~87 |
Note: Yields are representative and may vary based on specific substrate and reaction scale.
Buchwald-Hartwig Amination: Selective C-7 C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation that is otherwise challenging. The reaction's success is highly dependent on the choice of ligand, which must facilitate both oxidative addition and reductive elimination while preventing side reactions like β-hydride elimination.[9]
Protocol: Selective C-7 Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1–1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1–4 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2–8 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, LiHMDS, 1.5–2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Reagent Addition: Add the this compound, followed by the solvent and then the amine. The order of addition can be critical; consult specific literature for the chosen catalyst system.
-
Reaction: Seal the tube tightly and heat the mixture with vigorous stirring (typically 90–110 °C).
-
Monitoring: Monitor the reaction by LC-MS. These reactions can be sensitive to air, so sampling should be done carefully.
-
Workup: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, and dry over Na₂SO₄.
-
Purification: Concentrate the solution and purify by column chromatography.
Subsequent Functionalization at the C-6 Position
Once the C-7 position has been selectively functionalized, the remaining C-6 chloro group can be targeted for a second cross-coupling reaction. This step typically requires more forcing conditions to facilitate the oxidative addition of the stronger C-Cl bond. This may involve:
-
Higher Temperatures: Increasing the reaction temperature (e.g., >110 °C).
-
More Active Catalysts: Employing catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbene (NHC) ligands, which are known to activate aryl chlorides.[6][11]
-
Stronger Bases: Using stronger bases like LiHMDS or K₃PO₄ can sometimes promote the reaction.
By modifying these parameters, a second, different substituent can be installed at the C-6 position, completing the synthesis of a diversely substituted 1H-pyrrolo[3,2-c]pyridine derivative.
Safety and Handling
-
This compound: This compound is a halogenated organic molecule. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13] Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[14]
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid skin contact and inhalation.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle under an inert atmosphere.
-
Bases: Bases like NaOtBu and LiHMDS are corrosive and can be pyrophoric. Handle with extreme care under a strict inert atmosphere.
-
Solvents: Use anhydrous, degassed solvents. Many solvents used (Toluene, Dioxane, DMF) have specific health hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use.[15][16]
References
- A Review on Palladium Catalyzed Coupling Reactions. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES.
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health (NIH). [Link]
-
Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). Request PDF. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. (n.d.). Green Chemistry (RSC Publishing). [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022, September 19). ACS Catalysis. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
SAFETY DATA SHEET. (n.d.). Fisher Scientific. [Link]
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023, February 22). ACS Omega. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
-
Heck Reaction. (2023, June 30). Chemistry LibreTexts. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. [Link]
-
Robust Buchwald–Hartwig amination enabled by ball-milling. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). Chemical Reviews - ACS Publications. [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
(PDF) Robust Buchwald–Hartwig amination enabled by ball-milling. (2018, September 3). ResearchGate. [Link]
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Application Notes & Protocols: 6-Chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine in Antiviral Drug Design
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine as a scaffold in the design and development of novel antiviral therapeutics. This document outlines the scientific rationale, synthetic protocols, and methodologies for virological assessment.
Introduction: The Pyrrolo[3,2-c]pyridine Scaffold in Medicinal Chemistry
The pyrrolo[3,2-c]pyridine core, an isomer of azaindole, represents a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure, combining an electron-rich pyrrole ring with an electron-deficient pyridine ring, serves as a versatile template for designing molecules that can interact with a wide array of biological targets.[1] Derivatives of this and related pyrrolopyridine systems have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and, significantly, antiviral properties.[1][2][3]
The rationale for investigating the specific derivative, This compound , is rooted in established principles of medicinal chemistry:
-
Halogenation as a Tool for Modulating Bioactivity: The introduction of halogen atoms (chlorine and iodine) at specific positions can profoundly influence a molecule's physicochemical properties. Halogens can enhance binding affinity through halogen bonding, modulate metabolic stability, and alter the electronic landscape of the molecule, thereby impacting its interaction with target proteins. Studies on related heterocyclic systems have shown that iodination, in particular, can lead to a significant enhancement of biological potency.[4]
-
Targeting Viral Entry: Research has identified compounds with a pyrrolo[3,2-c]pyridin-4-amine core as a novel class of entry inhibitors for the influenza virus. These compounds interfere with post-fusion events, including virus uncoating and the nuclear import of viral ribonucleoprotein complexes. This precedent establishes the pyrrolo[3,2-c]pyridine scaffold as a promising starting point for developing new anti-influenza agents that target a different stage of the viral life cycle than currently approved neuraminidase inhibitors.
This guide will, therefore, focus on the synthesis of this compound and its potential application in the discovery of new influenza virus inhibitors.
Synthesis of this compound
The synthesis of the title compound can be approached via a two-step process starting from the commercially available precursor, 6-chloro-1H-pyrrolo[3,2-c]pyridine. The key transformation is the regioselective iodination of the pyrrole ring.
Diagram of the Synthetic Pathway
Caption: Proposed synthesis of this compound.
Protocol 2.1: Iodination of 6-Chloro-1H-pyrrolo[3,2-c]pyridine
This protocol is adapted from established methods for the iodination of related heterocyclic compounds.[5]
Materials:
-
6-Chloro-1H-pyrrolo[3,2-c]pyridine[6]
-
N-Iodosuccinimide (NIS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1.0 equivalent of 6-chloro-1H-pyrrolo[3,2-c]pyridine in anhydrous DMF in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any unreacted iodine), followed by water, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application in Antiviral Drug Design: A Focus on Influenza Virus
The this compound scaffold is a prime candidate for derivatization and screening against influenza viruses. The primary hypothesis is that this core structure can serve as a template for inhibitors of viral entry, specifically targeting post-fusion events.
Proposed Mechanism of Action
Based on the activity of related pyrrolo[3,2-c]pyridin-4-amine compounds, derivatives of the title scaffold are hypothesized to inhibit influenza virus replication by interfering with the uncoating of the virus and/or the subsequent nuclear import of the viral ribonucleoprotein (vRNP) complex. This mechanism blocks the delivery of the viral genome to the host cell nucleus, a critical step for viral replication.
Diagram of Proposed Antiviral Mechanism
Caption: Proposed inhibition of influenza virus entry by pyrrolo[3,2-c]pyridine derivatives.
Experimental Protocols for Antiviral Evaluation
To assess the antiviral activity of novel compounds derived from the this compound scaffold, a series of in vitro assays are recommended.
Protocol 4.1: Influenza Virus Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus particles and determining the concentration of a compound that inhibits virus replication by 50% (EC₅₀).[7][8]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
12-well cell culture plates
-
Influenza virus stock (e.g., A/Puerto Rico/8/34 (H1N1))
-
Virus Growth Medium (VGM): DMEM supplemented with TPCK-trypsin
-
Test compounds dissolved in DMSO (serial dilutions)
-
Semi-solid overlay (e.g., Avicel or agarose in 2X DMEM)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding (Day 1): Seed MDCK cells in 12-well plates at a density that will form a confluent monolayer (approx. 95%) the following day (e.g., 3 x 10⁵ cells/well). Incubate overnight at 37°C with 5% CO₂.[7]
-
Infection (Day 2):
-
Wash the MDCK cell monolayers twice with sterile PBS.
-
Prepare serial dilutions of the test compound in VGM.
-
Prepare a dilution of the influenza virus stock in VGM calculated to produce 50-100 plaques per well.
-
Pre-incubate the virus dilution with an equal volume of each compound dilution for 1 hour at 37°C.
-
Inoculate the cell monolayers with 100 µL of the virus-compound mixture. Include a "virus only" control and a "cells only" control.
-
Allow the virus to adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.
-
-
Overlay and Incubation (Day 2):
-
Aspirate the inoculum from the wells.
-
Gently add 1 mL of the semi-solid overlay containing the corresponding concentration of the test compound to each well.
-
Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until plaques are visible.
-
-
Staining and Counting (Day 4-5):
-
Aspirate the overlay.
-
Fix the cells with 4% paraformaldehyde for 30 minutes.
-
Stain the cell monolayer with 0.5% crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the "virus only" control.
-
Protocol 4.2: Time-of-Addition Assay
This assay helps to determine which stage of the viral life cycle is inhibited by the test compound.[9][10]
Materials:
-
MDCK cells in 12-well plates (confluent monolayer)
-
High-titer influenza virus stock
-
Test compound at a concentration of 5-10 times its EC₅₀
-
Virus Growth Medium (VGM)
Procedure:
-
Infection: Infect confluent MDCK cell monolayers with influenza virus at a high multiplicity of infection (MOI) of 2-5 for 1 hour at 37°C.[11]
-
Time-of-Addition:
-
After the 1-hour adsorption period (defined as time zero), wash the cells with PBS to remove unadsorbed virus and add fresh VGM.
-
Add the test compound (at 5-10x EC₅₀) to different wells at various time points post-infection (e.g., -1h [pre-treatment], 0h, 2h, 4h, 6h, 8h).
-
Include a "no drug" control.
-
-
Harvest and Titration:
-
At a late time point (e.g., 12 or 24 hours post-infection), collect the supernatant from all wells.
-
Determine the viral titer in each supernatant sample using a plaque assay (Protocol 4.1) or TCID₅₀ assay.
-
-
Data Analysis: Plot the resulting viral titers against the time of compound addition. A significant drop in viral titer will only be observed if the compound is added before the stage it inhibits has been completed. For an entry inhibitor, the compound will lose its effectiveness when added at later time points post-infection.
Diagram of Experimental Workflow
Sources
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- 9. researchgate.net [researchgate.net]
- 10. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Development of FMS Kinase Inhibitors Featuring a Pyrrolo[3,2-c]pyridine Core
An in-depth guide to the development of FMS Kinase inhibitors using a pyrrolo[3,2-c]pyridine core, designed for researchers and drug development professionals.
Authored by: A Senior Application Scientist
Introduction: Targeting FMS Kinase in Disease
The FMS kinase, also known as Colony-Stimulating Factor-1 Receptor (CSF-1R), is a member of the type III receptor tyrosine kinase family.[1][2] This receptor and its ligands, CSF-1 and IL-34, are crucial for the survival, proliferation, and differentiation of the monocyte/macrophage lineage.[1][2] While essential for normal hematopoiesis and tissue homeostasis, the aberrant activation of FMS kinase signaling is a key driver in a range of pathologies. Over-expression of FMS and/or its ligands has been implicated in the progression and metastasis of various cancers, including breast, ovarian, and prostate cancer.[1] Furthermore, its role in promoting osteoclast proliferation contributes to bone osteolysis, and its function in macrophage-driven inflammation makes it a critical target in inflammatory disorders like rheumatoid arthritis.[2][3][4] The central role of FMS kinase in these disease processes establishes it as a high-value therapeutic target for small molecule inhibitors.[2][5]
The pyrrolo[3,2-c]pyridine scaffold has emerged as a promising chemical core for the development of potent and selective kinase inhibitors.[6] Its rigid, bicyclic structure provides a robust framework for orienting functional groups to effectively interact with the ATP-binding pocket of kinases, making it an ideal starting point for designing novel FMS inhibitors.[6][7] This guide provides a comprehensive overview of the synthetic protocols and bio-evaluation workflows for developing novel FMS kinase inhibitors based on this privileged scaffold.
The FMS Kinase Signaling Cascade
Upon binding of its ligands (CSF-1 or IL-34), FMS kinase dimerizes, leading to the activation of its intrinsic tyrosine kinase activity and autophosphorylation of specific tyrosine residues in its intracellular domain.[3][4] This phosphorylation creates docking sites for various signaling molecules, initiating multiple downstream cascades that regulate cell survival, proliferation, and differentiation.[4][8] Understanding this pathway is critical for designing cell-based assays to confirm inhibitor efficacy.
Sources
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FMS Kinase Inhibitors: Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FMS-like Tyrosine Kinase 3/FLT3: From Basic Science to Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. The latest perspectives of small molecules FMS kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolo[3,2-c]pyridine derivatives as inhibitors of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
methods for N-arylation of 6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine
An In-Depth Guide to the N-Arylation of 6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of N-Aryl-5-Azaindoles
The 1H-pyrrolo[3,2-c]pyridine scaffold, commonly known as 5-azaindole, represents a "privileged" heterocyclic core in modern medicinal chemistry and drug discovery. Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it a frequent component of kinase inhibitors, antivirals, and other targeted therapeutics. The strategic functionalization of this core is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic properties.
The N-arylation of the pyrrole nitrogen introduces a critical aryl moiety that can probe deep into protein binding pockets, establish crucial hydrophobic or π-stacking interactions, and serve as an anchor for further structural elaboration. The subject of this guide, this compound, is a particularly valuable starting material. The two distinct halogen atoms—iodine and chlorine—offer orthogonal handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck reactions). The C-I bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed reactions, allowing for a programmed, stepwise synthesis of complex, multi-substituted azaindole derivatives.
This document provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on the primary methods for achieving the crucial initial N-arylation step on this di-halogenated scaffold. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols are not just recipes, but self-validating systems grounded in established chemical principles.
Methodology 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
The Buchwald-Hartwig amination is arguably the most powerful and versatile method for forming C-N bonds in modern organic synthesis.[1] Its success lies in the use of sophisticated, sterically hindered, and electron-rich phosphine ligands that facilitate the key steps of the catalytic cycle and allow for the coupling of a vast range of amines and aryl halides under relatively mild conditions.[2]
Principle and Mechanistic Insight
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The generally accepted mechanism involves:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine (in this case, the pyrrole N-H) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the nitrogen atom couple, forming the desired N-aryl product and regenerating the active Pd(0) catalyst.[3]
The choice of ligand is critical; bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) promote the reductive elimination step, which is often rate-limiting, and prevent the formation of inactive catalyst species.[2]
Caption: The catalytic cycle of the Buchwald-Hartwig N-arylation.
Key Experimental Considerations for the Substrate
-
Chemoselectivity: The primary challenge with this compound is achieving selective N-arylation without triggering a competitive C-I bond coupling. Fortunately, the pyrrole N-H is acidic and highly nucleophilic upon deprotonation. Under the basic conditions of the Buchwald-Hartwig reaction, N-arylation is generally favored over the oxidative addition into the C-I bond.
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is highly effective and common.[3] However, for sensitive substrates, a milder base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used to minimize potential side reactions, albeit potentially requiring higher temperatures or longer reaction times.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are oxygen-sensitive. The entire procedure must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation and deactivation.
Detailed Experimental Protocol: Buchwald-Hartwig N-Arylation
This protocol is a robust starting point, adaptable for various aryl bromides or chlorides.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide) (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (6.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Schlenk flask or sealed reaction vial, magnetic stirrer, and inert atmosphere setup
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the aryl halide, NaOtBu, Pd₂(dba)₃, and the XPhos ligand.
-
Solvent Addition: Add anhydrous, degassed toluene (or dioxane) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Degassing (Optional but Recommended): For maximum catalyst longevity, subject the heterogeneous mixture to three cycles of vacuum backfilling with argon.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature may depend on the reactivity of the aryl halide.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the desired N-aryl product.
| Parameter | Recommended Condition | Rationale / Notes |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a stable source of Pd(0). Pd(OAc)₂ is reduced in situ. |
| Ligand | XPhos, RuPhos, SPhos | Bulky, electron-rich biarylphosphine ligands are essential for high efficiency.[2] |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | NaOtBu is strong and fast.[3] Cs₂CO₃ is milder and better for functional group tolerance. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous and oxygen-free conditions are critical for catalyst stability. |
| Temperature | 80 - 110 °C | Dependent on aryl halide reactivity (I < Br < Cl). |
Methodology 2: Copper-Catalyzed Ullmann N-Arylation
The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[4] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern variations employing ligands have made it a highly practical and cost-effective alternative to palladium-catalyzed methods, especially for large-scale synthesis.[5]
Principle and Mechanistic Insight
The mechanism of the Ullmann reaction is still debated but is generally believed to involve a Cu(I)/Cu(III) catalytic cycle.[6]
-
Complex Formation: The active Cu(I) species reacts with the deprotonated pyrrole to form a copper(I)-amidate complex.
-
Oxidative Addition: The aryl halide adds to the copper complex, forming a transient Cu(III) intermediate.
-
Reductive Elimination: The C-N bond is formed, releasing the N-aryl product and regenerating a Cu(I) species to continue the cycle.[5][6]
Ligands, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA), accelerate the reaction by stabilizing the copper intermediates and increasing the solubility of the catalyst.
Caption: A proposed catalytic cycle for the Ullmann N-arylation.
Detailed Experimental Protocol: Ligand-Assisted Ullmann N-Arylation
This protocol is effective for coupling with aryl iodides and activated aryl bromides.
Materials:
-
This compound (1.0 equiv)
-
Aryl iodide (1.5 equiv)
-
Copper(I) Iodide (CuI) (10 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, high-boiling solvent (e.g., DMSO, DMF, or 1,4-Dioxane)
-
Reaction vial with a screw cap, magnetic stirrer
Procedure:
-
Reaction Setup: In a reaction vial, combine this compound, the aryl iodide, CuI, and K₃PO₄.
-
Solvent and Ligand Addition: Add the anhydrous solvent (e.g., DMSO), followed by the DMEDA ligand via syringe.
-
Sealing and Heating: Securely cap the vial and place it in a preheated oil bath or heating block at 110-130 °C.
-
Monitoring: Stir the reaction vigorously. Monitor its progress by LC-MS. These reactions can often take 12-48 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract several times with ethyl acetate.
-
Washing: Combine the organic extracts and wash with brine to remove residual DMSO or DMF.
-
Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify the crude product via silica gel chromatography.
| Parameter | Recommended Condition | Rationale / Notes |
| Copper Source | CuI, Cu₂O, Cu(OAc)₂ | CuI is a common, reliable, and inexpensive source of Cu(I). |
| Ligand | DMEDA, 1,10-Phenanthroline | Simple diamine or diimine ligands are effective at accelerating the reaction.[7] |
| Base | K₃PO₄, Cs₂CO₃ | A moderately strong inorganic base is required for deprotonation. |
| Solvent | DMSO, DMF, Dioxane | High-boiling polar aprotic solvents are typically required. |
| Temperature | 110 - 130 °C | Ullmann couplings generally require higher thermal energy than Buchwald-Hartwig reactions.[4] |
General Experimental Workflow
A successful cross-coupling reaction relies on careful setup to exclude oxygen and moisture, which can degrade both the catalyst and reagents.
Caption: Standard workflow for setting up an inert atmosphere cross-coupling reaction.
References
-
Mondal, K., et al. (2022). Exploiting Coordination Behavior of 7‐Azaindole for Mechanistic Investigation of Chan‐Lam Coupling and Application to 7‐Azaindole Based Pharmacophores. Chemistry – A European Journal. Available at: [Link][8]
-
Talukdar, V., et al. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis. Available at: [Link][9][10]
-
Talukdar, V., et al. (2024). Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. The Journal of Organic Chemistry. Available at: [Link][11][12]
-
Csuhai, E., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules. Available at: [Link][13]
-
Neale, C. K., et al. (2018). Synthesis of Kappa Opioid Antagonists Based On Pyrrolo[1,2-α]quinoxalinones Using an N-Arylation/Condensation/Oxidation Reaction Sequence. ACS Omega. Available at: [Link][7]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link][1]
-
Wikipedia contributors. (2023). Ullmann condensation. Wikipedia. Available at: [Link][4]
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Török, B., et al. (2022). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts. Available at: [Link][6]
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Chemistry Learner. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link][2]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link][3]
-
Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages. Available at: [Link][14]
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Nilsen, A., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link][15]
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Application Notes & Protocols for the Regioselective Functionalization of Di-halogenated Pyrrolopyridines
Abstract
This guide provides an in-depth exploration of the strategies and methodologies for the regioselective functionalization of di-halogenated pyrrolopyridines (azaindoles). Pyrrolopyridines are privileged heterocyclic scaffolds in medicinal chemistry, frequently serving as core components of kinase inhibitors and other therapeutics.[1][2] The ability to selectively functionalize specific positions on a di-halogenated framework is paramount for generating molecular diversity in drug discovery campaigns. This document moves beyond simple procedural lists to explain the underlying principles governing regioselectivity, including electronic effects, steric hindrance, and catalyst-ligand interactions. We present detailed, field-proven protocols for key transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and selective metal-halogen exchange, providing researchers with the rationale and practical steps needed to achieve predictable and high-yielding outcomes.
Introduction: The Pyrrolopyridine Scaffold and the Regioselectivity Challenge
Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatics containing a fused pyrrole and pyridine ring. Their structural resemblance to purines allows them to act as effective mimics of the ATP molecule, making them a cornerstone in the design of kinase inhibitors.[1] Marketed drugs such as Vemurafenib and Pexidartinib feature this core structure, highlighting its therapeutic importance.[1][2]
The synthesis of diverse libraries of pyrrolopyridine derivatives often begins with a di-halogenated intermediate. These dihalo-scaffolds offer two reactive handles for introducing complexity and modulating pharmacological properties. However, the primary challenge lies in controlling which halogen reacts, a concept known as regioselectivity. Uncontrolled reactions lead to mixtures of isomers that are difficult to separate, wasting time and resources.
This guide details two primary strategies to achieve regioselective functionalization:
-
Exploiting Inherent Reactivity: Leveraging the intrinsic electronic and steric differences between the two C-X bonds, primarily through palladium-catalyzed cross-coupling.
-
Orthogonal Reactivity: Employing reactions with fundamentally different mechanisms, such as metal-halogen exchange, which follow a different set of selectivity rules.
The following workflow provides a general decision-making framework for approaching the functionalization of a given di-halogenated pyrrolopyridine.
Figure 1: General workflow for selecting a regioselective functionalization strategy.
Fundamentals of Regioselectivity in Pyrrolopyridines
The regiochemical outcome of a reaction is not random; it is dictated by a combination of electronic and steric factors.
-
Electronic Effects: The pyrrolopyridine scaffold is an amalgam of an electron-rich pyrrole ring and an electron-deficient pyridine ring. The electronegative nitrogen atom in the pyridine ring withdraws electron density, particularly from the α (C2, C6) and γ (C4) positions. This makes halogens at these positions more electron-deficient and generally more reactive towards the initial, often rate-limiting, oxidative addition step in palladium-catalyzed cross-coupling reactions.[3][4][5]
-
Halogen Reactivity: The C-X bond strength plays a crucial role. In palladium-catalyzed reactions, the ease of oxidative addition follows the trend: C-I > C-Br > C-Cl .[4] This predictable reactivity difference is a powerful tool for selectivity. A C-Br bond will almost always react in preference to a C-Cl bond under standard cross-coupling conditions.
-
Steric Hindrance: Bulky groups near a halogen can impede the approach of the large palladium catalyst complex, slowing the reaction at that site and favoring reaction at a less hindered position.
Strategy 1: Regioselectivity via Palladium-Catalyzed Cross-Coupling
This is the most widely employed strategy, leveraging subtle differences in the electronic environment of the C-X bonds to achieve selectivity. The key step is the oxidative addition of a Pd(0) complex to the aryl halide. The reaction will preferentially occur at the C-X bond with the lowest activation energy barrier.[5]
Figure 2: The oxidative addition step determines regioselectivity in cross-coupling.
Application Note 1: Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. In di-halogenated pyrrolopyridines with identical halogens (e.g., 2,4-dibromo-7-azaindole), the reaction often occurs selectively at the more electron-deficient C4 position of the pyridine ring.
Protocol: Selective Monocoupling of 2,4-Dibromo-1H-pyrrolo[2,3-b]pyridine
-
Objective: To selectively couple an arylboronic acid at the C4 position.
-
Rationale: The C4-Br bond is more activated towards oxidative addition than the C2-Br bond due to the electronic influence of the pyridine nitrogen. Using a 1:1 stoichiometry of the boronic acid reagent disfavors the second coupling. Catalysts like Pd(dppf)Cl₂ are highly effective for heteroaromatic couplings.[6]
-
Materials:
-
2,4-Dibromo-1H-pyrrolo[2,3-b]pyridine
-
Phenylboronic acid (1.1 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equivalents)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Anhydrous Sodium Sulfate, Celite
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 2,4-dibromo-1H-pyrrolo[2,3-b]pyridine (1.0 mmol), phenylboronic acid (1.1 mmol), and K₂CO₃ (3.0 mmol).
-
Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times.
-
Add Pd(dppf)Cl₂ (0.03 mmol) to the flask under a positive flow of inert gas.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield 2-bromo-4-phenyl-1H-pyrrolo[2,3-b]pyridine.
-
Application Note 2: Regioselective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[7] When functionalizing di-chlorinated substrates, which are less reactive than their bromo- or iodo- counterparts, the choice of ligand is critical.[4] Bulky, electron-rich biarylphosphine ligands are required to facilitate the challenging oxidative addition of the Pd(0) catalyst to the C-Cl bond.[4]
Protocol: Selective Monoamination of 2,4-Dichloro-7-azaindole
-
Objective: To selectively install an amine at the more activated C4 position.
-
Rationale: Dichloro-substrates require a highly active catalyst system. A bulky, electron-rich ligand like XantPhos or RuPhos is essential.[8] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to facilitate the catalytic cycle.[4] The C4 position is generally more reactive than the C2 position in this scaffold.[8]
-
Materials:
-
2,4-Dichloro-1H-pyrrolo[2,3-b]pyridine
-
Aniline (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XantPhos (4.4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equivalents)
-
Anhydrous, degassed Toluene
-
-
Procedure:
-
Glovebox Recommended: To an oven-dried vial inside a glovebox, add Pd₂(dba)₃ (0.02 mmol), XantPhos (0.044 mmol), and NaOtBu (1.5 mmol).
-
Add 2,4-dichloro-1H-pyrrolo[2,3-b]pyridine (1.0 mmol) and anhydrous, degassed toluene (10 mL).
-
Add aniline (1.2 mmol) via syringe.
-
Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor progress by LC-MS.
-
Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to yield 2-chloro-N-phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine.
-
| Substrate Isomer | Halogens | Reaction Type | Preferred Site of Reaction | Typical Selectivity (Major:Minor) |
| 2,4-Dihalo-7-azaindole | Cl, Cl | Buchwald-Hartwig | C4 | >20:1[8] |
| 2,4-Dihalo-7-azaindole | Br, Br | Suzuki-Miyaura | C4 | >10:1 |
| 2,5-Dihalo-7-azaindole | Br, Br | Suzuki-Miyaura | C5 | ~5:1 |
| 4,6-Dihalo-7-azaindole | Br, Cl | Suzuki-Miyaura | C4 (C-Br bond) | >50:1 |
Table 1: Summary of typical regioselectivities in palladium-catalyzed cross-coupling of di-halogenated 7-azaindoles (1H-pyrrolo[2,3-b]pyridine).
Strategy 2: Orthogonal Reactivity via Metal-Halogen Exchange
Metal-halogen exchange offers an alternative pathway with distinct selectivity rules. The reaction typically involves treating the di-halo substrate with an organolithium reagent (e.g., n-BuLi) at very low temperatures.[9][10]
Selectivity is governed by two main factors:
-
Halogen Identity: The rate of exchange is I > Br >> Cl . This allows for highly selective exchange of a bromine in the presence of a chlorine.
-
Kinetic Acidity: The stability of the resulting organometallic species plays a role. The lithium will preferentially replace the halogen that results in the more stable carbanion, which is often influenced by adjacent electron-withdrawing groups or the pyridine nitrogen.
Crucially, this reaction is performed under kinetic control at low temperatures (typically -78 °C) to prevent equilibration or side reactions.[9]
Application Note 3: Regioselective Lithium-Halogen Exchange
This method is ideal for installing carbon-based functional groups after quenching the newly formed organolithium species with a suitable electrophile.
Protocol: Selective Bromine-Lithium Exchange of 4-Bromo-2-chloro-7-azaindole
-
Objective: To selectively replace the bromine at C4 with a carboxylic acid group.
-
Rationale: The C-Br bond will undergo lithium-halogen exchange significantly faster than the C-Cl bond.[11] Performing the reaction at -78 °C ensures kinetic control. The resulting aryllithium species is then trapped with CO₂ (as dry ice) to form the corresponding carboxylate upon workup.
-
Materials:
-
4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine (Protected, e.g., with a SEM or TIPS group on the pyrrole nitrogen)
-
n-Butyllithium (n-BuLi) (1.1 equivalents, 2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (CO₂)
-
-
Procedure:
-
Strictly Anhydrous/Inert Conditions Required: To an oven-dried, three-neck flask under argon, add the N-protected 4-bromo-2-chloro-pyrrolopyridine (1.0 mmol).
-
Dissolve the substrate in anhydrous THF (15 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 mmol) dropwise over 10 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the solution at -78 °C for 30-60 minutes.
-
In a separate flask, crush a few pieces of dry ice under an argon atmosphere.
-
Transfer the organolithium solution via a cannula into the flask containing the crushed dry ice.
-
Allow the mixture to warm slowly to room temperature.
-
Quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2-3).
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude acid by recrystallization or flash chromatography to yield the 2-chloro-pyrrolopyridine-4-carboxylic acid derivative.
-
Conclusion
The regioselective functionalization of di-halogenated pyrrolopyridines is a critical enabling technology in modern medicinal chemistry. By understanding the fundamental principles of electronic and steric control, researchers can rationally design synthetic routes to access specific isomers. Palladium-catalyzed cross-coupling reactions are the workhorse for this task, with selectivity being tunable through the choice of halogens and catalyst systems. For orthogonal reactivity, low-temperature metal-halogen exchange provides a powerful and highly selective alternative. The protocols and principles outlined in this guide serve as a comprehensive resource for scientists and drug development professionals aiming to efficiently navigate the synthesis of complex pyrrolopyridine-based molecules.
References
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- National Institutes of Health (NIH). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines.
- ACS Combinatorial Science. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds.
- PubMed. Recent advances of pyrrolopyridines derivatives: a patent and literature review.
- ResearchGate. (2024). Synthesis of 7-azaindole derivatives, starting from different cyclic imines.
- ACS Publications. Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction.
- PubMed Central (PMC). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
- MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
- PubMed. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021.
- PubMed Central (PMC). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- The Journal of Organic Chemistry. (1977). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine.
- ResearchGate. (2025). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 | Request PDF.
- PubMed. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions.
- Benchchem. Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
- Chemical Science (RSC Publishing). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.
- ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- Apollo. Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate.
- Wikipedia. Buchwald–Hartwig amination.
- PubMed. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles.
- Chemistry – A European Journal. (2023). The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3.
- ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- BYU ScholarsArchive. (2013). LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE.
- ResearchGate. (2025). Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Sci-Hub. (2013). Review. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
- ResearchGate. (2025). Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. | Request PDF.
- Organic & Biomolecular Chemistry (RSC Publishing). Direct C2-arylation of N-acyl pyrroles with aryl halides under palladium catalysis.
- PubMed. (2010). Orthogonal synthesis of densely functionalized pyrroles and thiophenes from the reactions of imidazo[1,5-a]pyridine carbene-derived zwitterions with electron-deficient alkynes.
- PubMed Central (PMC). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles.
- MDPI. Direct Arylation in the Presence of Palladium Pincer Complexes.
- ResearchGate. (2025). ChemInform Abstract: Palladium-Catalyzed Direct Arylations of NH-Free Pyrrole and N-Tosylpyrrole with Aryl Bromides..
- Mechanism of Lithium-Halogen Exchange and Related Reactions. (2019).
- MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- AMiner. Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles..
- J-GLOBAL. Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles | Article Information.
- PubMed. (2022). Visible-Light-Induced C4-Selective Functionalization of Pyridinium Salts with Cyclopropanols.
- MDPI. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines.
- RSC Publishing. Surface functionalization of conjugated microporous polymer thin films and nanomembranes using orthogonal chemistries.
- Universidad de La Rioja. Tunable Regioselectivity in C−H‐Activated Direct Arylation Reactions of Dithieno[3,2‐b:2',3'‐d]pyrroles.
- MDPI. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products.
- ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
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Application Notes and Protocols for the Sonogashira Coupling of 6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine
For: Researchers, scientists, and drug development professionals.
Introduction: Synthesizing Functionalized 1H-pyrrolo[3,2-c]pyridines via Sonogashira Coupling
The 1H-pyrrolo[3,2-c]pyridine scaffold, a derivative of 7-azaindole, is a privileged structure in medicinal chemistry, appearing in numerous compounds with significant biological activity.[1] The ability to selectively introduce molecular complexity at specific positions on this heterocyclic core is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. The Sonogashira cross-coupling reaction stands as a powerful and versatile tool for forming carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[2][3] This reaction is particularly valuable for the alkynylation of heteroaromatic systems.
This application note provides a detailed experimental procedure for the Sonogashira coupling of 6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine. The inherent reactivity differences between the aryl iodide and aryl chloride moieties on the substrate allow for a highly selective reaction at the C-7 position.[2][4] The aryl iodide is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the aryl chloride, enabling the selective formation of the 7-alkynyl substituted product under carefully controlled conditions.[2][4] This protocol is designed to be a robust starting point for researchers, with explanations of the rationale behind the choice of reagents and conditions to ensure both high yield and reproducibility.
Reaction Mechanism: The Palladium and Copper Catalytic Cycles
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5][6]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound), forming a Pd(II) intermediate.
-
Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically in the presence of a base, to form a copper(I) acetylide. This step is crucial as it activates the alkyne.
-
Transmetalation: The copper acetylide then transfers the alkyne group to the Pd(II) complex in a step called transmetalation.
-
Reductive Elimination: Finally, the resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylated product and regenerate the active Pd(0) catalyst, thus completing the cycle.[4]
The presence of the copper co-catalyst significantly accelerates the reaction, allowing it to proceed under milder conditions.[3] However, it's worth noting that copper-free Sonogashira protocols have also been developed to avoid the potential for alkyne homocoupling (Glaser coupling), which can be a side reaction in the presence of copper and an oxidant.[2][7]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Various | Starting material. |
| Terminal Alkyne (e.g., Phenylacetylene) | ≥98% | Various | Coupling partner. The protocol can be adapted for various aliphatic and aromatic terminal alkynes. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Various | Palladium catalyst. Alternatively, PdCl₂(PPh₃)₂ can be used, as the Pd(II) is reduced in situ to Pd(0).[2][8] |
| Copper(I) Iodide (CuI) | ≥98% | Various | Co-catalyst. It is advisable to use freshly opened or properly stored CuI, as its quality can impact the reaction rate. |
| Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Anhydrous, ≥99.5% | Various | Base and often a co-solvent. Should be distilled or freshly opened from a sealed bottle to ensure it is free of water and oxidizing impurities.[9] |
| Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Various | Reaction solvent. The choice of solvent can influence the solubility of reagents and the reaction rate.[10] |
| Nitrogen (N₂) or Argon (Ar) | High Purity | Gas Supplier | For maintaining an inert atmosphere to prevent catalyst degradation and side reactions like Glaser coupling.[2] |
| Celite® | Filtering Agent | Various | For filtration to remove fine palladium and copper residues.[4][11] |
| Saturated aqueous Ammonium Chloride (NH₄Cl) | Reagent Grade | Various | For quenching the reaction. |
| Brine (Saturated aqueous NaCl) | Reagent Grade | Various | For aqueous workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Reagent Grade | Various | For drying the organic layer. |
| Silica Gel | Flash Chromatography Grade | Various | For purification of the final product. |
Experimental Workflow Diagram
Caption: General experimental workflow for the Sonogashira coupling.
Detailed Step-by-Step Protocol
Safety Precautions: The Sonogashira reaction can be exothermic, especially on a larger scale.[12][13] It is crucial to have proper cooling available and to monitor the reaction temperature. All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts and organic solvents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Inert Atmosphere Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv). Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is critical to prevent the oxidation of the Pd(0) catalyst.[2]
-
Addition of Catalysts: Under a positive pressure of the inert gas, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equiv), and copper(I) iodide (CuI, 0.04-0.10 equiv). The catalyst loading may need to be optimized depending on the reactivity of the alkyne.[14]
-
Addition of Solvent and Base: Through the septum, add an anhydrous solvent such as THF or DMF (to make a ~0.1 M solution with respect to the starting material). Then, add the amine base, such as triethylamine (2.0-3.0 equiv) or diisopropylamine. The base neutralizes the hydrohalic acid formed during the reaction and aids in the formation of the copper acetylide.[4][6]
-
Addition of the Alkyne: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirred reaction mixture. A slight excess of the alkyne is used to ensure complete consumption of the starting aryl iodide.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. For less reactive alkynes or if the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be necessary.[10] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. The reaction time can vary from a few hours to overnight.
-
Workup: a. Once the reaction is complete, cool the mixture to room temperature if it was heated. b. Dilute the reaction mixture with a suitable organic solvent like ethyl acetate. c. Filter the mixture through a pad of Celite® to remove the palladium and copper catalysts.[4][11] Wash the pad with additional ethyl acetate. d. Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution to quench the reaction and remove the amine base. e. Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: a. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. b. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-chloro-7-(alkynyl)-1H-pyrrolo[3,2-c]pyridine.[15]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Troubleshooting and Optimization
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active and the reaction is performed under strictly inert conditions.
-
Poor Quality Reagents: Use freshly distilled amine and anhydrous solvents. The quality of the CuI is also important.
-
Insufficient Temperature: For some substrates, heating may be required to drive the reaction to completion.[9]
-
-
Formation of Side Products:
-
Glaser Homocoupling: The formation of a symmetrical alkyne dimer is a common side product.[2] This can be minimized by ensuring a strictly oxygen-free environment. If this is a persistent issue, a copper-free Sonogashira protocol may be considered.[7]
-
Reaction at the Chloro Position: While less likely, coupling at the 6-chloro position can occur under harsh conditions. Using milder conditions (room temperature) and a shorter reaction time can help maintain selectivity for the iodo position.[2][4]
-
Conclusion
The Sonogashira coupling is an indispensable reaction for the functionalization of heterocyclic systems in drug discovery and development. The protocol outlined in this application note provides a reliable and selective method for the synthesis of 7-alkynyl-substituted 6-chloro-1H-pyrrolo[3,2-c]pyridines. By understanding the underlying mechanism and the critical experimental parameters, researchers can effectively utilize this powerful tool to generate diverse libraries of compounds for biological evaluation.
References
- (2026). Time in Denbighshire, GB. Google.
-
(2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
-
(2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
-
(2010). ChemInform Abstract: Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. ResearchGate. [Link]
-
(2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Navarro, O. et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters. [Link]
-
(2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. [Link]
-
(2022). Sonogashira coupling reactions for heteroaromatic iodides and phenylacetylene catalyzed by tri‐palladium complex 1.[a]. ResearchGate. [Link]
-
(2018). Sonogashira mediated synthesis of 5-nitro-7-azaindole[16]. ResearchGate. [Link]
-
(2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
(n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
-
(n.d.). Sonogashira Coupling. NROChemistry. [Link]
-
(2021). Palladium‐catalyzed Sonogashira cross‐coupling reaction between aryl... ResearchGate. [Link]
-
(2019). A Concerted Catalytic System for Sonogashira Coupling Reactions: Combination of N‐Heterocyclic Carbene Palladium and Copper Complexes. ResearchGate. [Link]
-
(2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. ACS Publications. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
(2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. ACS Publications. [Link]
-
(2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
-
(2019). Sonogashira coupling. YouTube. [Link]
-
(2020). Sonogashira Coupling. YouTube. [Link]
-
(n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
(2021). Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]
-
(2014). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education. [Link]
-
(2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University. [Link]
-
(2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]
-
(2011). Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. reddit.com [reddit.com]
- 10. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Iodination of 6-chloro-1H-pyrrolo[3,2-c]pyridine
Document ID: TSC-2026-01-18-CIPP-IOD
Version: 1.0
Welcome to the technical support center for the synthesis and optimization of 6-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile synthetic intermediate. Here, we provide in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the challenges of this specific electrophilic iodination.
Introduction: The Synthetic Challenge
The 6-chloro-1H-pyrrolo[3,2-c]pyridine scaffold is a valuable building block in medicinal chemistry. The introduction of an iodine atom at the C3 position creates a highly versatile handle for further functionalization through cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. However, the electrophilic iodination of this substrate presents a unique set of challenges. The pyrrolo[3,2-c]pyridine core has a complex electronic profile: the pyrrole ring is electron-rich and highly activated towards electrophilic substitution, while the pyridine ring, particularly with its electron-withdrawing chloro substituent, is deactivated. Achieving high regioselectivity and yield requires a carefully optimized approach. This guide will walk you through the key considerations and provide actionable solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Where is the iodination of 6-chloro-1H-pyrrolo[3,2-c]pyridine expected to occur?
A: Electrophilic substitution on the 1H-pyrrolo[3,2-c]pyridine ring system is strongly directed to the C3 position. The pyrrole moiety is significantly more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. The lone pair of the pyrrole nitrogen atom increases the electron density at the C2 and C3 positions, with the C3 position being the kinetically and thermodynamically favored site for substitution. This high regioselectivity is a consistent feature of azaindole chemistry.[1]
Q2: What is the role of the 6-chloro substituent?
A: The chlorine atom at the 6-position is an electron-withdrawing group, which has a deactivating effect on the entire heterocyclic system, albeit the effect is more pronounced on the pyridine ring. This deactivation can make the substrate less reactive than unsubstituted azaindoles, potentially requiring more forcing conditions or more reactive iodinating agents to achieve full conversion.
Q3: Which iodinating agent should I choose: N-Iodosuccinimide (NIS) or molecular iodine (I₂)?
A: Both are viable options, and the choice depends on your specific experimental constraints and the reactivity of your substrate.
-
N-Iodosuccinimide (NIS) is often preferred for its ease of handling (solid), milder reaction conditions, and the generation of succinimide as a soluble, easily removable byproduct. It is particularly effective for moderately activated to deactivated heterocyclic systems.[2]
-
Molecular Iodine (I₂) is less expensive but is a weaker electrophile.[3] It typically requires an activator, such as a base (e.g., KOH, NaOH) to generate a more nucleophilic substrate via deprotonation of the pyrrole N-H, or an oxidizing agent to generate a more electrophilic iodine species (I⁺). The I₂/base system is a classic and effective method for many indole and azaindole iodinations.
Q4: Can I expect di-iodination or other side products?
A: While C3-mono-iodination is the major expected outcome, over-iodination is a possibility if the reaction conditions are too harsh or if an excess of the iodinating agent is used. The resulting 3-iodo product is less electron-rich than the starting material, which generally disfavors a second iodination. However, forcing conditions could potentially lead to di-iodination at other positions on the pyrrole ring. Another potential, though less likely, side reaction is iodination at the C2 position. Careful control of stoichiometry and reaction time is crucial.
Q5: Are there any specific safety precautions I should take?
A: Yes. Standard laboratory safety protocols should always be followed.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
N-Iodosuccinimide can be irritating; avoid inhalation of dust and skin contact.
-
Molecular iodine is corrosive and can cause stains. Handle it with care.
-
When quenching reactions, be aware of potential off-gassing. For instance, quenching with sodium thiosulfate is a standard procedure to neutralize excess iodine.
Experimental Protocols & Methodologies
Below are two recommended starting protocols for the synthesis of 6-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine (CAS 1000341-55-8). These are based on established procedures for analogous azaindole systems and should be optimized for your specific setup.
Method A: Iodination using N-Iodosuccinimide (NIS)
This method is often preferred for its clean reaction profile and straightforward workup.
Protocol 1: Step-by-Step Iodination with NIS
-
Reagent Preparation:
-
Ensure 6-chloro-1H-pyrrolo[3,2-c]pyridine is dry.
-
Use a high-purity grade of N-Iodosuccinimide (NIS).
-
Anhydrous N,N-dimethylformamide (DMF) is recommended as the solvent.
-
-
Reaction Setup:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 6-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approximately 0.1-0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add NIS (1.1 eq) portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly.
-
-
Reaction Execution:
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC eluent system is ethyl acetate/hexanes. The product should be less polar than the starting material. The reaction is typically complete within 2-4 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining NIS and iodine (the color will dissipate).
-
Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford 6-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine as a solid.
-
Method B: Iodination using Iodine and Potassium Hydroxide
This is a classic and cost-effective method for the iodination of indole-like systems.
Protocol 2: Step-by-Step Iodination with I₂/KOH
-
Reagent Preparation:
-
Prepare a solution of potassium hydroxide (KOH) in methanol or DMF.
-
Have solid iodine (I₂) ready.
-
-
Reaction Setup:
-
In a round-bottom flask with a magnetic stir bar, dissolve 6-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in DMF or methanol.
-
Add a solution of potassium hydroxide (1.2 eq) and stir for 15-20 minutes at room temperature to form the potassium salt of the pyrrole.
-
-
Reaction Execution:
-
Cool the mixture to 0 °C.
-
Add a solution of iodine (I₂) (1.1 eq) in the same solvent dropwise. A dark color will appear and may persist.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the dark color of iodine disappears.
-
Add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography as described in Method A.
-
Data Summary and Comparison
| Parameter | Method A (NIS) | Method B (I₂/KOH) |
| Iodinating Agent | N-Iodosuccinimide | Iodine (I₂) |
| Activator/Base | None required (can be acid-catalyzed) | Potassium Hydroxide (KOH) |
| Solvent | DMF, Acetonitrile | DMF, Methanol |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Pros | - Milder Conditions- Cleaner reaction profile- Easy to handle solid reagent | - Cost-effective- High-yielding for many substrates |
| Cons | - More expensive than I₂- Can be sluggish for highly deactivated systems | - Requires a stoichiometric amount of base- Workup can be more complex |
Visualizing the Workflow
The general experimental workflow for the iodination process can be summarized as follows:
Caption: General workflow for the iodination of 6-chloro-1H-pyrrolo[3,2-c]pyridine.
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This section addresses common issues in a question-and-answer format to guide you through troubleshooting.
Q: My reaction shows low or no conversion of the starting material. What should I do?
A: This is a common issue, especially given the deactivating effect of the 6-chloro substituent.
-
Probable Cause 1: Insufficiently reactive iodinating agent.
-
Solution (Method A - NIS): If using NIS alone in a neutral solvent like DMF is not effective, you can add a catalytic amount of an acid. Trifluoroacetic acid (TFA) or sulfuric acid can protonate NIS, making it a much stronger electrophile.[4] Start with a small amount (e.g., 0.1 eq of TFA) and monitor the reaction carefully, as acidic conditions can sometimes lead to side products.
-
Solution (Method B - I₂/KOH): Ensure the deprotonation step is complete before adding iodine. You can try using a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF, but exercise caution as NaH is highly reactive. Also, ensure your I₂ is of good quality.
-
-
Probable Cause 2: Reaction temperature is too low or time is too short.
-
Solution: After initial addition at 0 °C, allow the reaction to stir at room temperature for a longer period (up to 24 hours). If still no conversion is observed, you can gently heat the reaction mixture to 40-50 °C. Monitor carefully for any decomposition.
-
-
Probable Cause 3: Poor quality of reagents or solvents.
-
Solution: Ensure your starting material is pure and your solvents are anhydrous, especially for Method B where water can interfere with the base. Use a fresh bottle of NIS, as it can degrade over time.
-
Q: I am observing multiple spots on my TLC plate, indicating poor regioselectivity or side products. How can I improve this?
A: The formation of multiple products suggests either a lack of selectivity or the formation of byproducts like di-iodinated species.
-
Probable Cause 1: Over-iodination (di-iodination).
-
Solution: This occurs when the reaction conditions are too harsh or the stoichiometry is incorrect. Reduce the amount of the iodinating agent to 1.0 eq or even slightly less (e.g., 0.95 eq) and add it slowly at a low temperature (0 °C or even -20 °C) to control the reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
-
Probable Cause 2: Iodination at an undesired position (e.g., C2).
-
Solution: While C3 is strongly favored, very harsh conditions might lead to a loss of selectivity. Milder conditions are key. Using NIS at room temperature is generally more selective than high-temperature reactions. Avoid overly strong acids or bases if possible.
-
-
Probable Cause 3: Decomposition of starting material or product.
-
Solution: Azaindoles can be sensitive to strongly acidic or basic conditions. If you suspect decomposition, try to run the reaction under more neutral conditions if possible (e.g., NIS in DMF or ACN without an acid catalyst) and maintain a low temperature.
-
Q: The product seems unstable during workup or purification. What are the best practices?
A: Iodinated heterocycles can sometimes be sensitive to light and acid.
-
Probable Cause 1: Acid sensitivity.
-
Solution: During the aqueous workup, ensure the solution does not become acidic. You can use a dilute sodium bicarbonate solution for washing to neutralize any residual acid. When performing column chromatography, you can add a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1%) to the eluent to prevent streaking and decomposition on the silica gel.
-
-
Probable Cause 2: Light sensitivity.
-
Solution: Protect your reaction flask and subsequent solutions of the product from direct light by wrapping them in aluminum foil. Store the final product in an amber vial in a cool, dark place.
-
-
Probable Cause 3: Residual iodine or acidic byproducts.
-
Solution: A thorough workup is critical. Ensure the quenching step with sodium thiosulfate is complete. Washing with a bicarbonate solution will help remove acidic byproducts. Efficiently remove all solvent before storage.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common iodination issues.
References
-
Iodination - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis, 2022. [Link]
-
6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine | 1000341-55-8 - J&K Scientific. [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 2024. [Link]
-
N-Iodosuccinimide (NIS) - Organic Chemistry Portal. [Link]
-
Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry, 2024. [Link]
-
Highly selective C3–H iodination of pyrrolo[1,2-a]quinoxalines. Organic & Biomolecular Chemistry, 2018. [Link]
-
Electrophilic halogenation - Wikipedia. [Link]
-
N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. European Journal of Organic Chemistry, 2017. [Link]
Sources
- 1. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. <i>N</i>‐Iodosuccinimide (NIS) in Direct Aromatic Iodination [ouci.dntb.gov.ua]
Technical Support Center: Purification of 6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine
This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine. As a critical building block in medicinal chemistry, particularly for kinase inhibitors, achieving high purity of this intermediate is paramount.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions based on established purification principles for polar, halogenated aza-heterocycles.
I. Understanding the Core Challenge: The Physicochemical Nature of the Target Molecule
This compound is a polar, nitrogen-containing heterocyclic compound. Its purification is often complicated by several factors:
-
Polarity: The presence of the pyrrolo[3,2-c]pyridine core imparts significant polarity, which can lead to issues like strong retention or streaking on normal-phase silica gel.
-
Acidity/Basicity: The pyrrolic N-H is weakly acidic, while the pyridine nitrogen is basic. This amphoteric nature can cause problematic interactions with the stationary phase, such as peak tailing on acidic silica gel.[3][4]
-
Potential Instability: Halogenated azaindoles can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation during chromatography.[4][5]
-
Synthetic Impurities: The common synthetic route, direct iodination of 6-chloro-1H-pyrrolo[3,2-c]pyridine using reagents like N-iodosuccinimide (NIS), can introduce specific impurities that are challenging to separate.[1]
II. Troubleshooting Guide: Common Purification Scenarios
This section addresses specific problems you may encounter during the purification workflow in a question-and-answer format.
Scenario 1: Column Chromatography Issues
Q1: My product is streaking badly on the silica gel column, and the fractions are contaminated. What's causing this and how can I fix it?
A1: Streaking, or tailing, is a classic sign of undesirable secondary interactions between your polar compound and the acidic silanol groups on the silica surface. The basic pyridine nitrogen is the likely culprit.
-
Causality: The lone pair on the pyridine nitrogen interacts strongly with acidic sites on the silica, causing the molecule to "stick" and elute slowly and unevenly.
-
Solutions:
-
Mobile Phase Modification: The most effective solution is often to add a basic modifier to your eluent to compete for the acidic sites on the silica.
-
Add 0.5-2% triethylamine (TEA) or pyridine to your solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). This will cap the acidic sites and improve peak shape.[4]
-
For very polar compounds, a system containing ammonia (e.g., a stock solution of 10% ammonium hydroxide in methanol, used at 1-10% in dichloromethane) can be effective.[5]
-
-
Use a Deactivated Stationary Phase:
-
Neutralized Silica: You can pre-treat your silica gel by flushing the packed column with your mobile phase containing the basic modifier before loading your sample.
-
Alumina: Consider using neutral or basic alumina as your stationary phase, which is less acidic than silica and often better for basic compounds.[4]
-
-
Q2: My compound won't move off the baseline in Hexane/EtOAc, even at 100% EtOAc. How do I get it to elute?
A2: This indicates your compound is too polar for this particular solvent system. You need to increase the eluotropic strength of your mobile phase.
-
Causality: The mobile phase is not polar enough to displace the highly polar analyte from the very polar silica gel stationary phase.
-
Solutions:
-
Switch to a Stronger Solvent System: The next logical step is to use a more polar solvent combination. A gradient of methanol (MeOH) in dichloromethane (DCM) is a standard choice for polar heterocycles.[4] Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it.
-
Reverse-Phase Chromatography: If normal-phase is problematic, reverse-phase (C18) chromatography is an excellent alternative. Your polar compound will likely elute early. Use a mobile phase like water/acetonitrile or water/methanol, possibly with a modifier like formic acid or TFA (0.1%) to improve peak shape by protonating the pyridine nitrogen.
-
Q3: I'm seeing a new spot on my TLC after running a column, suggesting the compound is degrading. How can I prevent this?
A3: Degradation on silica is a known issue for acid-sensitive compounds.[5][6]
-
Causality: The acidic environment of the silica gel can catalyze the decomposition of your molecule. The iodo-substituent can also be labile under certain conditions.
-
Diagnostic Test (2D TLC): To confirm silica-induced decomposition, run a 2D TLC. Spot your compound in one corner of a square TLC plate, run it, dry it, turn it 90 degrees, and run it again in the same solvent. If the compound is stable, the spot will be on the diagonal. Degradation products will appear as new spots off the diagonal.[6]
-
Solutions:
-
Deactivate the Silica: Use the basic modifiers (TEA, NH4OH) as described in Q1.
-
Switch Stationary Phase: Use neutral alumina or consider reverse-phase chromatography.
-
Minimize Contact Time: Run the column faster ("flash" chromatography) to reduce the time your compound spends on the stationary phase.
-
Q4: How do I handle loading my sample if it's poorly soluble in the column eluent (e.g., hexanes)?
A4: This is a common issue. Loading in a strong solvent can ruin the separation. The best practice is "dry loading."[7]
-
Causality: Dissolving the sample in a highly polar solvent (like DCM or MeOH) and loading it directly onto a column running a nonpolar solvent (like hexanes) will cause the sample to precipitate and/or create a very broad band, leading to poor separation.
-
Dry Loading Protocol:
-
Dissolve your crude product in a suitable solvent (e.g., DCM, MeOH, Acetone).
-
Add a small amount of silica gel (or Celite) to the solution, typically 5-10 times the mass of your crude material.
-
Carefully remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.
-
Gently load this powder onto the top of your packed column. This ensures your compound is introduced to the column in a very narrow band, maximizing separation efficiency.[7]
-
III. Frequently Asked Questions (FAQs)
Q: What are the most likely impurities I need to remove?
A: Assuming the synthesis is a direct iodination of 6-chloro-1H-pyrrolo[3,2-c]pyridine with N-iodosuccinimide (NIS), the primary impurities are:
-
Unreacted Starting Material: 6-chloro-1H-pyrrolo[3,2-c]pyridine. This will be less polar than your product.
-
Succinimide: A byproduct from NIS. It is quite polar and can often be removed with an aqueous wash during workup, but residual amounts may persist.
-
Excess Iodine/NIS: If the reaction workup is incomplete (e.g., insufficient washing with a reducing agent like aqueous sodium thiosulfate), these can remain.[1]
-
Di-iodinated products: While less common due to steric hindrance, over-iodination is a possibility. These would be less polar than your mono-iodinated product.
Q: Can I purify this compound without chromatography?
A: Yes, recrystallization or acid-base extraction are viable non-chromatographic methods.
-
Recrystallization: This is an excellent method if a suitable solvent can be found and the compound is obtained as a solid.
-
Solvent Screening: Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene, or mixtures with hexanes) to find one in which the compound is soluble when hot but poorly soluble when cold.
-
-
Acid-Base Extraction: This technique leverages the basicity of the pyridine nitrogen.
-
Dissolve the crude material in an organic solvent (e.g., Ethyl Acetate, DCM).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). Your basic product will move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate the layers. Carefully basify the aqueous layer with a base (e.g., 1M NaOH, sat. NaHCO₃) until pH > 8.
-
Back-extract your now-neutral product into a fresh organic solvent.
-
Dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), filter, and concentrate to yield the purified product.[3]
-
Q: What is a good starting point for a TLC solvent system?
A: A 1:1 mixture of Hexanes and Ethyl Acetate is a reasonable starting point. Based on the resulting Rf, you can adjust the polarity. If the spot remains at the baseline, switch to a more polar system like 95:5 DCM:MeOH. The goal for column chromatography is an Rf value of ~0.3 for your target compound.
IV. Data & Protocol Summaries
Table 1: Recommended Solvent Systems for Chromatography
| Technique | Stationary Phase | Solvent System | Modifier (if needed) | Notes |
| Normal Phase | Silica Gel | Hexanes / Ethyl Acetate | 0.5-2% Triethylamine | Good starting point for less polar impurities. |
| Normal Phase | Silica Gel | Dichloromethane / Methanol | 0.5-2% Triethylamine | For more polar compounds that don't move in Hex/EtOAc. |
| Normal Phase | Neutral Alumina | Hexanes / Ethyl Acetate | N/A | Alternative to silica for acid-sensitive compounds. |
| Reverse Phase | C18 Silica | Acetonitrile / Water | 0.1% Formic Acid or TFA | Good for highly polar compounds; product will elute early. |
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system that gives your product an Rf of ~0.3.
-
Column Packing: Wet pack a column with silica gel using your initial, least polar eluent.
-
Sample Loading: Prepare your sample for dry loading as described in the troubleshooting guide (Q4). Carefully add the dried silica/sample mixture to the top of the column.
-
Elution: Begin eluting with your starting solvent system. Gradually increase the polarity (gradient elution) based on your TLC analysis. For example, start with 20% EtOAc in Hexanes and slowly increase to 50% EtOAc.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
V. Workflow & Logic Diagrams
Diagram 1: Troubleshooting Chromatography Issues
Caption: Decision tree for troubleshooting column chromatography.
Diagram 2: Purification Strategy Selection
Caption: Logic for selecting an appropriate purification method.
VI. References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of Substituted 1H-Pyrrolo[3,2-c]pyridines
Welcome to the technical support center for the synthesis of substituted 1H-pyrrolo[3,2-c]pyridines (5-azaindoles). This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold, providing in-depth troubleshooting advice and practical solutions in a direct question-and-answer format. Our goal is to equip you with the knowledge to optimize your reaction outcomes and streamline your research.
Frequently Asked Questions (FAQs) & Troubleshooting
I. Issues Related to the Fischer Indole Synthesis Route
The Fischer indole synthesis is a classic and widely used method for constructing the indole nucleus, and its application to azaindoles is common. However, the electron-deficient nature of the pyridine ring can introduce specific challenges.
Question 1: My Fischer indole synthesis of a 1H-pyrrolo[3,2-c]pyridine is giving a very low yield, and I observe significant decomposition of my starting pyridylhydrazine. What is happening and how can I fix it?
Answer:
This is a frequent and critical issue, often stemming from a competing side reaction: N-N bond cleavage . This pathway is particularly favored in the acidic conditions required for the Fischer synthesis and can be exacerbated by certain electronic factors.[1][2]
Causality:
-
Mechanism of N-N Cleavage: The key step in the Fischer indole synthesis is an acid-catalyzed[2][2]-sigmatropic rearrangement of the ene-hydrazine intermediate. However, this intermediate can also undergo protonation at the second nitrogen atom, leading to heterolytic cleavage of the weak N-N bond. This cleavage results in the formation of an aniline (or aminopyridine in this case) and an iminium species, which do not lead to the desired product and can further decompose.
-
Electronic Effects: Electron-donating groups on the pyridylhydrazine can paradoxically worsen this problem. While they can facilitate the desired rearrangement, they also stabilize the carbocation intermediate formed after N-N bond cleavage, making this an energetically more favorable pathway.[2]
Troubleshooting Protocol:
-
Optimize Acid Catalyst and Temperature:
-
Strong vs. Weak Acids: While strong acids like polyphosphoric acid (PPA) or sulfuric acid are often used to drive the cyclization, they can also promote N-N bond cleavage. If you observe significant decomposition, consider switching to a milder Brønsted acid (e.g., acetic acid) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂).[1][3] The choice of acid can significantly influence the reaction outcome.
-
Temperature Control: High temperatures, while necessary for the rearrangement, also accelerate decomposition. Experiment with running the reaction at the lowest possible temperature that still allows for product formation. Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating after the product has formed.
-
-
In Situ Formation of the Hydrazone:
-
Some pyridylhydrazones are unstable and can decompose upon isolation and storage. A common strategy is to form the hydrazone in situ by mixing the pyridylhydrazine and the ketone or aldehyde directly in the acidic reaction medium.[1] This minimizes the time the sensitive hydrazone is exposed to harsh conditions before cyclization.
-
-
Purity of Starting Materials:
-
Ensure your pyridylhydrazine and carbonyl compounds are pure. Impurities can act as catalysts for decomposition pathways.
-
Question 2: I am using an unsymmetrical ketone in my Fischer indole synthesis and obtaining a mixture of regioisomers. How can I improve the regioselectivity?
Answer:
The formation of regioisomers is a well-known challenge when using unsymmetrical ketones in the Fischer indole synthesis.[1][4] The regioselectivity is determined by which of the two possible enamines is formed from the hydrazone, which then undergoes the[2][2]-sigmatropic rearrangement.
Causality:
-
Kinetic vs. Thermodynamic Control: The formation of the enamine can be under either kinetic or thermodynamic control.
-
Kinetic Product: The kinetically favored enamine is typically the one with the less substituted double bond, which forms faster.
-
Thermodynamic Product: The thermodynamically favored enamine is the one with the more substituted (and thus more stable) double bond.
-
-
Influence of Reaction Conditions: The choice of acid catalyst and reaction temperature can influence the ratio of these enamines and, consequently, the regioisomeric products. Weaker acids and lower temperatures tend to favor the kinetic product, while stronger acids and higher temperatures can allow for equilibration to the thermodynamic product.[1]
Troubleshooting Protocol:
-
Screening Acid Catalysts:
-
Systematically screen a range of Brønsted and Lewis acids. A weaker acid might favor one regioisomer, while a stronger one could favor the other. There is no universal solution, and the optimal acid will be substrate-dependent.
-
-
Temperature Adjustment:
-
Vary the reaction temperature. Lower temperatures may increase the selectivity for the kinetically preferred isomer.
-
-
Steric Hindrance:
-
If possible, modify your ketone to introduce steric bulk that can favor the formation of one enamine over the other.
-
Workflow for Troubleshooting Fischer Indole Synthesis
Caption: Troubleshooting flowchart for Fischer Indole Synthesis.
II. Issues Related to Palladium-Catalyzed Synthesis Routes
Palladium-catalyzed reactions, such as the Larock heteroannulation or Suzuki cross-coupling followed by cyclization, are powerful methods for constructing the 1H-pyrrolo[3,2-c]pyridine core. However, they are sensitive to reaction conditions and can lead to specific side products.
Question 3: My palladium-catalyzed cyclization to form the pyrrole ring is giving poor yields and a complex mixture of byproducts. What are the likely side reactions?
Answer:
Palladium-catalyzed syntheses of 1H-pyrrolo[3,2-c]pyridines can be prone to several side reactions, including the formation of regioisomers, dimers, and products from incomplete reactions.
Causality and Potential Side Products:
-
Incorrect Regioselectivity of Cyclization: Depending on the substrate and reaction conditions, the intramolecular cyclization can occur at different positions, leading to isomeric products. For example, in the cyclization of certain pyrrolo-2-carboxamides, both pyrrolo[2,3-c]pyridin-7-ones and pyrrolo[3,2-c]pyridin-4-ones can be formed.[5] The regiochemical outcome is often influenced by the stability of the transition states, which can be affected by steric and electronic factors.[6][7]
-
Homocoupling/Dimerization: A common side reaction in palladium-catalyzed cross-coupling is the homocoupling of starting materials, leading to dimers.[8] This can occur with both the halo-aminopyridine and the alkyne or boronic acid coupling partner. This side reaction consumes starting materials and complicates purification.
-
Incomplete Cyclization/Proto-depalladation: The reaction may stall after the initial cross-coupling step, and the intermediate may undergo proto-depalladation (replacement of the palladium complex with a hydrogen atom) before the desired cyclization can occur. This leads to the formation of a substituted aminopyridine without the fused pyrrole ring.
-
Rearrangements: In some cases, nucleophilic substitution-rearrangements have been observed, where a nucleophile displaces a leaving group on the pyridine ring, followed by rearrangement to an isomeric product.[9]
Troubleshooting Protocol:
-
Ligand and Catalyst Screening:
-
The choice of phosphine ligand is critical in controlling the reactivity of the palladium catalyst. Screen a variety of ligands with different steric and electronic properties (e.g., PPh₃, P(t-Bu)₃, Xantphos, SPhos) to find the optimal one for your specific transformation. The ligand can influence the rates of oxidative addition, reductive elimination, and competing side reactions.
-
-
Solvent and Base Optimization:
-
The polarity of the solvent and the strength of the base can have a profound effect on the reaction outcome. Screen different solvents (e.g., DMF, dioxane, toluene) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to optimize the yield of the desired product.
-
-
Control of Stoichiometry and Reaction Time:
-
Carefully control the stoichiometry of your reactants. An excess of one reactant may favor dimerization.
-
Monitor the reaction progress closely. Prolonged reaction times can sometimes lead to the formation of degradation products.
-
-
Temperature Control:
-
Run the reaction at the lowest temperature that allows for efficient conversion to the desired product. Higher temperatures can promote side reactions.
-
Reaction Pathways in Palladium-Catalyzed Synthesis
Caption: Desired vs. side reaction pathways in Pd-catalyzed synthesis.
III. Purification and Characterization
Question 4: I have synthesized my target 1H-pyrrolo[3,2-c]pyridine, but I am struggling with purification. What are the common impurities and how can I remove them?
Answer:
Purification of 1H-pyrrolo[3,2-c]pyridines can be challenging due to the presence of structurally similar isomers and residual starting materials or reagents.
Common Impurities:
-
Unreacted Starting Materials: Residual halo-aminopyridines or boronic acids can be difficult to separate.
-
Isomeric Byproducts: Regioisomers formed during the reaction often have very similar polarities to the desired product, making chromatographic separation difficult.
-
Residual Palladium: Traces of the palladium catalyst can remain in the final product.
-
Solvents: High-boiling point solvents like DMF can be difficult to remove completely.
Purification Strategies:
| Technique | Application | Tips |
| Column Chromatography | Primary purification method. | Screen different solvent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol). Consider using a gradient elution. For basic compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and prevent streaking on silica gel. |
| Recrystallization | To obtain highly pure material. | Screen a variety of solvents to find one in which your compound is soluble at high temperatures but poorly soluble at room temperature or below. |
| Preparative HPLC | For separating closely related isomers. | If flash chromatography fails to separate isomers, preparative HPLC with a suitable column (e.g., C18 for reverse-phase) is a powerful alternative. |
| Aqueous Washes | To remove inorganic salts and polar reagents. | During the workup, perform aqueous washes. An acidic wash (e.g., dilute HCl) can remove basic impurities, while a basic wash (e.g., saturated NaHCO₃) can remove acidic impurities. |
| Treatment with Activated Carbon | To remove residual palladium. | Stirring a solution of your crude product with activated carbon can help to adsorb residual palladium, which often imparts a dark color to the material. |
References
-
Beccalli, E. M., Broggini, G., Martinelli, M., & Paladino, G. (2005). Pd-catalyzed intramolecular cyclization of pyrrolo-2-carboxamides: regiodivergent routes to pyrrolo-pyrazines and pyrrolo-pyridines. Tetrahedron, 61(5), 1077–1082. [Link]
- BenchChem. (2025). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
-
Yousif, M., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
- Alfa Chemistry. Fischer Indole Synthesis.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Li, X., et al. (2024). π–π stacking assisted regioselectivity regulation in palladium-catalyzed cyclization reactions: a theoretical study. RSC Advances. [Link]
- Wikipedia. Fischer indole synthesis.
- Antipin, R. L., et al. (2018). Synthesis of 5-chloro-7-azaindoles by Fischer reaction. Chemistry of Heterocyclic Compounds.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar.
-
Wang, H., et al. (2020). Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. Chemical Communications. [Link]
- Li, X., et al. (2024).
-
Le, T. N. A., et al. (2022). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules. [Link]
- Yan, S., et al. (2024). Selected bioactive 1H‐pyrrolo[3,2‐c]piperidines and the development of a new synthetic strategy.
-
Beccalli, E. M., et al. (2003). Regioselectivity on the palladium-catalyzed intramolecular cyclization of indole derivatives. The Journal of Organic Chemistry. [Link]
- Royal Society of Chemistry. (2018). Palladium-catalyzed divergent cycloisomerization of 1,6-enynes controlled by functional groups for the synthesis of pyrroles, cyclopentenes, and tetrahydropyridines.
- Wikipedia. Larock indole synthesis.
- Hojnik, C. (2016). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology.
- Royal Society of Chemistry. (2004).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Sci-Hub: are you are robot? [sci-hub.box]
- 6. π–π stacking assisted regioselectivity regulation in palladium-catalyzed cyclization reactions: a theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis under reversible conditions of cyclic porphyrin dimers using palladium-catalysed allyl transesterification - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. diglib.tugraz.at [diglib.tugraz.at]
Technical Support Center: Improving Yield in Suzuki-Miyaura Reactions with Electron-Deficient Heterocycles
Welcome to the technical support center dedicated to overcoming the challenges of Suzuki-Miyaura cross-coupling reactions involving electron-deficient heterocycles. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the efficiency and yield of these critical transformations. Here, we will delve into the mechanistic nuances, provide practical troubleshooting advice, and offer detailed protocols to empower your synthetic endeavors.
The Challenge with Electron-Deficient Heterocycles
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance and the formation of carbon-carbon bonds.[1][2][3] However, when one of the coupling partners is an electron-deficient heterocycle (such as pyridine, pyrimidine, or pyrazine), researchers often encounter significant hurdles.[4][5][6] These challenges stem from several factors:
-
Reduced Nucleophilicity: The electron-withdrawing nature of the heteroatoms diminishes the nucleophilicity of the heterocyclic boronic acid or ester, slowing down the crucial transmetalation step.[5]
-
Catalyst Inhibition: The Lewis basic nitrogen atoms within the heterocycle can coordinate to the palladium catalyst, leading to catalyst deactivation or decomposition.[1]
-
Substrate Instability: Heteroarylboronic acids, particularly those of 2-substituted pyridines and five-membered rings, are often prone to protodeboronation, a side reaction that consumes the starting material.[1][2][7][8]
-
Poor Solubility: Many highly polar heterocyclic compounds exhibit poor solubility in common organic solvents used for cross-coupling reactions.[1]
This guide will provide you with the knowledge and tools to systematically address these issues and improve your reaction outcomes.
Troubleshooting Guide: A Problem-Solution Approach
This section is structured to help you diagnose and solve specific problems you may be encountering in the lab.
Issue 1: Low or No Product Formation
Question: I'm attempting a Suzuki-Miyaura coupling with a bromopyrimidine and a phenylboronic acid, but I'm seeing very little to no desired product. What are the likely causes and how can I fix this?
Answer: Low or no product formation is a common issue when working with electron-deficient heterocycles. Let's break down the potential culprits and their solutions.
Potential Cause A: Inefficient Oxidative Addition
The first step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the heteroaryl halide.[3][9][10] For electron-deficient systems, especially with less reactive chlorides, this step can be sluggish.[9][11]
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and promote oxidative addition.[12][13] Ligands from the Buchwald (e.g., SPhos, XPhos) or Josiphos families are excellent starting points.[14] N-heterocyclic carbenes (NHCs) are also highly effective, often outperforming phosphine ligands.[15]
-
Palladium Precatalyst: Use a well-defined Pd(II) precatalyst, such as a PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalyst.[16][17][18][19][20] These are often more stable and generate the active Pd(0) species more efficiently under the reaction conditions.
-
Halide Reactivity: If possible, use a more reactive heteroaryl halide. The general reactivity trend is I > Br > OTf >> Cl.[3][9][11]
Potential Cause B: Slow Transmetalation
Transmetalation, the transfer of the organic group from boron to palladium, is often the rate-limiting step with electron-deficient heterocycles due to their reduced nucleophilicity.[5]
Solutions:
-
Choice of Base: The base plays a critical role in activating the boronic acid/ester for transmetalation.[3][9] For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[14] The choice of base can also be solvent-dependent.
-
Anhydrous Conditions: For particularly sensitive substrates, switching to anhydrous conditions can be beneficial. Using a soluble base like potassium trimethylsilanolate (TMSOK) in a dry solvent can enhance reaction rates.[1]
-
Boron Reagent: Consider using a more reactive boron species. Potassium heteroaryltrifluoroborates can be more robust and, in some cases, more reactive than the corresponding boronic acids.[5] Alternatively, using boronic esters (e.g., pinacol esters) can sometimes offer greater stability.[2]
Potential Cause C: Catalyst Deactivation
The nitrogen atoms in electron-deficient heterocycles can act as ligands for the palladium catalyst, leading to the formation of inactive complexes.[1]
Solutions:
-
Bulky Ligands: As mentioned before, bulky ligands can sterically hinder the coordination of the heterocyclic substrate to the palladium center, thus preventing catalyst inhibition.[12][13]
-
Additives: In some cases, the addition of copper(I) salts has been shown to facilitate the coupling of challenging 2-heterocyclic boronates, potentially by preventing catalyst poisoning.[21]
Issue 2: Significant Protodeboronation of the Heterocyclic Boronic Acid/Ester
Question: My main byproduct is the protonated (de-borylated) heterocycle. How can I suppress this side reaction?
Answer: Protodeboronation is a major competing pathway, especially with electron-rich and some five-membered heteroaryl boronic acids.[2][7] It is often catalyzed by the base and residual water in the reaction mixture.[22][23]
Solutions:
-
Use of Boronic Esters: Boronic esters, such as pinacol or neopentyl glycol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[2]
-
Anhydrous Conditions: Rigorously drying your solvent and reagents can significantly reduce protodeboronation.[1]
-
"Slow-Release" Strategies: Employing masked boron reagents like MIDA boronates or trifluoroborates can maintain a low concentration of the active boronic acid in solution, favoring transmetalation over protodeboronation.[1][7]
-
Reaction Temperature: While counterintuitive, sometimes running the reaction at a higher temperature can favor the desired cross-coupling over protodeboronation, as the rate of transmetalation may increase more significantly with temperature than the rate of protodeboronation.[8] Conversely, for some systems, lower temperatures may be beneficial.[8] This parameter often requires empirical optimization.
-
Palladium-Catalyzed Protodeboronation: Recent studies have shown that palladium(II) complexes with bulky phosphine ligands can themselves catalyze protodeboronation.[22] If you suspect this is an issue, screening different ligand classes (e.g., less bulky phosphines or NHCs) may be warranted.
Issue 3: Homocoupling of the Boronic Acid/Ester
Question: I am observing a significant amount of the homocoupled product of my boronic acid derivative. What causes this and how can I prevent it?
Answer: Homocoupling of the boronic acid is typically promoted by the presence of Pd(II) species and an oxidant, often residual oxygen in the reaction mixture.[12]
Solutions:
-
Thorough Degassing: Ensure your reaction mixture is thoroughly degassed before heating. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[10]
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes reduce the amount of initial Pd(II) species present, although in situ reduction of Pd(II) precatalysts is common.
-
Control of Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes lead to increased homocoupling.
Frequently Asked Questions (FAQs)
Q1: Why are 2-pyridylboronic acids particularly challenging substrates?
A1: 2-Pyridylboron reagents are notoriously unstable and exhibit poor reactivity in Suzuki-Miyaura couplings.[4][6] The proximity of the nitrogen atom to the boronic acid moiety can lead to intramolecular coordination and facilitate protodeboronation. Additionally, the nitrogen can strongly coordinate to the palladium catalyst, inhibiting the catalytic cycle.[4] For these substrates, the use of alternative nucleophiles like pyridine-2-sulfinates has shown great promise.[24]
Q2: How do I choose the best solvent for my reaction?
A2: The choice of solvent can significantly impact the reaction outcome. Common solvents include toluene, dioxane, THF, and DMF, often with the addition of water to help dissolve the base.[3][12] For substrates with poor solubility, a more polar aprotic solvent like DMF or DMAc may be necessary. However, these solvents can also sometimes lead to undesired side reactions. A mixture of an organic solvent and water is the most common system, as it facilitates the dissolution of both the organic substrates and the inorganic base.[3]
Q3: Can I use heteroaryl chlorides instead of bromides or iodides?
A3: Yes, but it is more challenging. The C-Cl bond is stronger and less reactive towards oxidative addition.[9][11] To successfully couple heteroaryl chlorides, you will typically need to use more forcing conditions, such as higher temperatures, and a highly active catalyst system. This usually involves bulky, electron-rich ligands like those developed by Buchwald (e.g., XPhos) or potent NHC ligands in combination with a suitable palladium source.[15]
Q4: What is the purpose of adding water to the reaction?
A4: Water is often added to help dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄), which is essential for the transmetalation step.[3][12] It can also play a role in the hydrolysis of boronic esters to the more active boronic acids in situ. However, as discussed, water can also contribute to the undesired protodeboronation side reaction. The amount of water should be carefully controlled and optimized for each specific reaction.
Experimental Protocols & Data
Table 1: Recommended Catalyst/Ligand Systems for Electron-Deficient Heterocycles
| Heterocycle Class | Recommended Catalyst/Ligand System | Base | Solvent System |
| Pyridines | Pd(OAc)₂ / SPhos or XPhos | K₃PO₄ or Cs₂CO₃ | Dioxane/H₂O |
| Pyrimidines | Pd₂(dba)₃ / Buchwald Ligands | K₃PO₄ | Toluene/H₂O |
| Pyrazines | PEPPSI-IPr | K₂CO₃ | THF/H₂O |
| Imidazoles | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF |
| Oxadiazoles | Pd(OAc)₂ / NHC Ligands | TMSOK | Anhydrous THF |
Note: These are general starting points. Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling of a Heteroaryl Chloride
This protocol provides a starting point for the coupling of a challenging heteroaryl chloride with an arylboronic acid.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the heteroaryl chloride (1.0 equiv), arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol %) and the ligand (if not using a precatalyst).
-
Solvent Addition & Degassing: Add the degassed solvent system (e.g., dioxane/water 4:1). The reaction mixture should be thoroughly degassed again by bubbling argon through the solution for 10-15 minutes.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a low-yielding Suzuki-Miyaura reaction with an electron-deficient heterocycle.
Caption: A decision tree for troubleshooting common Suzuki-Miyaura coupling issues.
Catalytic Cycle Highlighting Problematic Steps
This diagram illustrates the Suzuki-Miyaura catalytic cycle, emphasizing the steps that are often problematic for electron-deficient heterocycles.
Caption: Key steps and side reactions in the Suzuki-Miyaura coupling of heterocycles.
By understanding the underlying challenges and systematically applying the troubleshooting strategies outlined in this guide, you can significantly improve the success rate and yields of your Suzuki-Miyaura reactions with electron-deficient heterocycles.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Gagnier, S. V., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 20(15), 4537-4541. Retrieved from [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(19), 6093-6105. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(19), 7296-7300. Retrieved from [Link]
-
Vaddepalli, K., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 48(27), 4969–4973. Retrieved from [Link]
-
Proctor, R. S. J., & Phipps, R. J. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(1), 102-117. Retrieved from [Link]
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Organ, M. G., et al. (2011). Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions. Organometallics, 30(23), 6454–6462. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]
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Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling of heteroaryl halides with heteroarylboronic acids in the preparation of heterobiaryls with imidazo[1,5‐a]pyridine ligand JagPhos I. Retrieved from [Link]
-
Taylor & Francis Online. (2024, July 4). Pd–PEPPSI-type expanded ring N-heterocyclic carbene complexes: synthesis, characterization, and catalytic activity in Suzuki–Miyaura cross coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Retrieved from [Link]
-
Kumar, A., et al. (2022). Synthesis of Alkyl and Aryl Boronate Esters via CeO2-Catalyzed Borylation of Alkyl and Aryl Electrophiles Including Alkyl Chlorides. The Journal of Organic Chemistry, 87(23), 15635–15645. Retrieved from [Link]
-
Proctor, R. S. J., & Phipps, R. J. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(22), 12284-12299. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 11, 4421-4430. Retrieved from [Link]
-
Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: an active, sterically demanding cross-coupling catalyst and its application in the synthesis of tetra-ortho-substituted biaryls. Angewandte Chemie International Edition, 48(13), 2383-2387. Retrieved from [Link]
-
Reddit. (2025, October 12). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. r/chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Retrieved from [Link]
-
Daskapan, F. P. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 853. Retrieved from [Link]
-
Vantourout, J. C., et al. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. Organic Letters, 11(2), 413-416. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling outcomes for pyridazines, pyrimidines and pyrazines. Retrieved from [Link]
-
Zhu, C., & Wang, R. (2012). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. Organic Letters, 14(10), 2472–2475. Retrieved from [Link]
-
Jagusch, T., et al. (2019). LIGAND ASSESSMENT FOR THE SUZUKI-MIYAURA CROSS COUPLING REACTION OF ARYL AND HETEROARYL BROMIDES WITH n-BUTYLBORONIC ACID. THE ADVANTAGES OF BUCHWALD'S S-PHOS. Heterocycles, 101(2), 629. Retrieved from [Link]
-
McDonald, R. I., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Retrieved from [Link]
-
Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(15), 4443. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd–PEPPSI-Type Expanded Ring N-Heterocyclic Carbene Complexes: Synthesis, Characterization, and Catalytic Activity in Suzuki–Miyaura Cross Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(37), 17094–17111. Retrieved from [Link]
- Google Patents. (n.d.). WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.
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Technical Support Center: Managing Regioselectivity in the Functionalization of 6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the challenges of achieving regioselective functionalization of this versatile heterocyclic scaffold. The inherent differential reactivity of the C-I and C-Cl bonds offers a powerful handle for sequential chemistry, but success hinges on a nuanced understanding and control of reaction conditions.
Part 1: Foundational Principles of Regioselectivity
The ability to selectively functionalize either the C-7 (iodo) or C-6 (chloro) position of the pyrrolo[3,2-c]pyridine core is governed by the fundamental differences in the carbon-halogen bond strengths and their susceptibility to catalytic activation. The Carbon-Iodine (C-I) bond is significantly weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond. This makes the C-I bond far more reactive towards oxidative addition by a low-valent transition metal catalyst, such as Palladium(0), which is the crucial first step in most cross-coupling reactions.[1]
By carefully selecting the catalyst, ligands, and reaction temperature, one can exploit this reactivity gap to achieve exclusive functionalization at the C-7 position while leaving the C-6 chloro group intact for subsequent transformations.[1]
Caption: Differential reactivity of the C-7 and C-6 positions.
Part 2: Troubleshooting Guide for Common Cross-Coupling Reactions
This section addresses specific issues encountered during common regioselective functionalization reactions in a question-and-answer format.
A. Suzuki-Miyaura Coupling
Question 1: I am attempting a Suzuki coupling to functionalize the C-7 position, but I'm seeing a significant amount of the di-substituted product and/or starting material decomposition. What's going wrong?
Answer: This is a classic case of reaction conditions being too harsh, which begins to overcome the activation energy barrier for C-Cl bond insertion. Poor regioselectivity or decomposition in Suzuki couplings on this scaffold typically points to one of three areas: catalyst choice, temperature, or base.
Causality & Troubleshooting Steps:
-
Evaluate Your Catalyst System: High-activity, sterically hindered phosphine ligands (e.g., Buchwald-type ligands) are excellent for activating robust C-Cl bonds, but they can be too active here, leading to poor selectivity.
-
Recommendation: Start with a less reactive, "classic" catalyst system that has a strong preference for C-I bonds. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is often the ideal choice as it is sufficiently active to cleave the C-I bond at moderate temperatures without significantly disturbing the C-Cl bond.[1][2] If using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), ensure you are using a suitable phosphine ligand like triphenylphosphine (PPh₃).[1]
-
-
Control the Temperature: Heat is the enemy of selectivity. As you increase the temperature, you provide the energy needed to activate the stronger C-Cl bond.
-
Recommendation: Begin your reaction at a lower temperature, typically in the 80-90 °C range.[1] Monitor the reaction closely by TLC or LC-MS. Only increase the temperature incrementally if the reaction is stalled. If you must push the reaction, do not exceed 100-110 °C for the initial C-7 functionalization.
-
-
Re-evaluate the Base: While strong bases are necessary for the transmetalation step, overly harsh or poorly soluble bases can lead to side reactions and catalyst degradation.
Table 1: Recommended Conditions for Selective C-7 Suzuki Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Excellent selectivity for C-I over C-Cl bonds at moderate temperatures. |
| Ligand | (If using Pd(II) source) PPh₃, dppf | Provides stability and appropriate reactivity without being overly active. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv) | Effective for transmetalation; aqueous solutions are common. |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene, or DMF | Good solubility for reagents and catalyst. Degassing is critical.[1] |
| Temperature | 80 - 90 °C | Optimal range to activate the C-I bond while leaving the C-Cl bond intact. |
B. Sonogashira Coupling
Question 2: My Sonogashira reaction at C-7 is sluggish and gives low yields. I'm also observing significant amounts of alkyne homocoupling (Glaser coupling). How can I improve this?
Answer: Sluggish Sonogashira reactions and Glaser homocoupling are common issues, often stemming from catalyst inhibition, oxygen contamination, or an imbalance in the catalytic cycles.
Causality & Troubleshooting Steps:
-
The Role of Copper(I): The Sonogashira reaction traditionally uses a palladium catalyst for the main cycle and a copper(I) co-catalyst (typically CuI) to generate a copper acetylide intermediate, which speeds up transmetalation.[3] However, the copper cycle is also responsible for the oxidative homocoupling of the alkyne, especially in the presence of oxygen.[4]
-
Recommendation: Ensure your reaction is rigorously degassed and maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen). This is the single most important factor in preventing Glaser coupling. If homocoupling persists, consider a "copper-free" Sonogashira protocol. While often slower, it completely eliminates this side reaction.[4]
-
-
Base and Amine Additives: The base, typically an amine like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is crucial. It acts as both a base and a solvent, and it can help reduce any oxidized phosphine ligands.
-
Recommendation: Use a freshly distilled, high-purity amine base. If the reaction is slow, the addition of tetrabutylammonium fluoride (TBAF) or other additives can sometimes accelerate the copper-free variant.[4]
-
-
Protecting the Alkyne: If you are using a volatile or particularly precious alkyne, using its trimethylsilyl (TMS) protected version can be advantageous. The TMS group prevents homocoupling and can be removed in a subsequent step or sometimes in situ.[3]
Caption: Decision workflow for troubleshooting Sonogashira reactions.
C. Buchwald-Hartwig Amination
Question 3: I want to perform a Buchwald-Hartwig amination at C-7, but the reaction is failing. What are the key parameters for this transformation on the pyrrolo[3,2-c]pyridine core?
Answer: The Buchwald-Hartwig amination is highly sensitive to the choice of ligand, base, and the nature of the amine coupling partner.[5][6] Failure is often due to an incompatible combination of these three factors.
Causality & Troubleshooting Steps:
-
Ligand is Everything: This reaction is more demanding than a Suzuki coupling. The C-N reductive elimination step can be challenging, and the choice of phosphine ligand is paramount to success. Simple ligands like PPh₃ are often insufficient.
-
Recommendation: Employ modern, bulky, electron-rich biarylphosphine ligands. Ligands like XPhos, SPhos, or RuPhos are designed to promote both the oxidative addition and the difficult C-N reductive elimination step.[7] Using pre-formed palladium-ligand complexes (precatalysts) can also improve reliability.
-
-
Base Selection is Critical: A strong, non-nucleophilic base is required. The base must be strong enough to deprotonate the amine but should not interfere with the catalyst or substrate.
-
Recommendation: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for these reactions. Lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate can also be used, depending on the specific amine and substrate.[8]
-
-
Amine Nucleophilicity: The reactivity of the amine itself is a factor. Electron-poor anilines will be less reactive than electron-rich alkylamines.
-
Recommendation: For less nucleophilic amines, you may need to use a more active catalyst system (e.g., a more electron-rich ligand) and slightly higher temperatures, but always with caution to avoid C-Cl activation.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: How do I achieve functionalization at the C-6 position?
A1: C-6 functionalization is almost always performed after the C-7 position has been modified. The strategy is a sequential, two-step coupling.
-
Step 1 (C-7): Perform your desired coupling (e.g., Suzuki, Sonogashira) at the C-7 iodo position under the mild conditions described above. Purify this C-7 functionalized intermediate.
-
Step 2 (C-6): Subject the 7-substituted-6-chloro-1H-pyrrolo[3,2-c]pyridine intermediate to a second coupling reaction. Because you are now targeting the more robust C-Cl bond, you will need to use more forcing conditions. This typically involves a more active catalyst system (e.g., Pd₂(dba)₃ with a Buchwald ligand like SPhos), a stronger base, and higher temperatures (e.g., >100 °C).[9]
Q2: Is N-H protection of the pyrrole ring necessary?
A2: It is highly recommended. The acidic N-H proton of the pyrrole ring can interfere with many organometallic reagents and bases used in cross-coupling reactions, leading to deprotonation, poor solubility, and lower yields.
-
Recommended Protecting Groups:
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Easily installed and removed under mild acidic conditions.
-
Boc (tert-Butoxycarbonyl): Can be used but may be labile under some conditions.
-
PMB (p-Methoxybenzyl): A robust group that can be removed oxidatively.
-
Tosyl (Ts): Very robust, often used when harsh downstream conditions are expected.
-
Q3: My starting material, this compound, seems unstable and darkens upon storage. How should I handle it?
A3: Iodo-substituted electron-deficient heterocycles can be sensitive to light and air, leading to gradual decomposition (often liberating trace iodine, causing discoloration).
-
Storage: Store the compound in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) in a freezer (-20 °C).
-
Handling: Before use, it is good practice to re-purify the material if it appears discolored, for example, by passing it through a short plug of silica gel. Always weigh it out quickly and place the reaction vessel under an inert atmosphere immediately.
Q4: I am considering a lithium-halogen exchange to functionalize the C-7 position. Is this a viable strategy?
A4: While technically possible, a lithium-halogen exchange is a very high-risk strategy for this substrate and is generally not recommended as a first choice.
-
The Challenge: Lithium-halogen exchange is extremely fast and often difficult to control.[10] The presence of the acidic N-H proton and the pyridine nitrogen creates multiple sites for reaction with organolithium reagents (e.g., n-BuLi or t-BuLi). You are likely to get a complex mixture of products resulting from deprotonation at various sites and/or exchange at the C-7 position.
-
Alternative: Palladium-catalyzed cross-coupling reactions offer far superior control and predictability for achieving regioselective functionalization on this scaffold. If you must attempt this, N-H protection is absolutely mandatory, and the reaction would need to be performed at very low temperatures (e.g., -78 °C or lower) with careful inverse addition.[10]
Part 4: Detailed Experimental Protocol
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-7 Position
This protocol provides a robust starting point for the selective arylation of the C-7 position of N-SEM protected this compound.
Materials:
-
N-SEM-6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(PPh₃)₄ (0.03 equiv, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add N-SEM-6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure a completely oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 equiv).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to form a 4:1 solvent mixture. The typical concentration is 0.1 M with respect to the starting halide.
-
Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours. Check for the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 7-aryl-6-chloro-1H-pyrrolo[3,2-c]pyridine product.
References
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar.
- Spectroscopic and Synthetic Profile of 6-Chloro-7-iodo-7-deazapurine: A Technical Guide - Benchchem.
- Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- Buchwald-Hartwig Amin
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-aryl-1H-pyrrolo - Benchchem.
- Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. Unknown Source.
- Recent Advances in Sonogashira Reactions - ResearchG
- Application Notes and Protocols: Suzuki Coupling of 6-Chloro-7-iodo-7-deazapurine Deriv
- Buchwald–Hartwig amin
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
- Sonogashira coupling - Wikipedia.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing).
- lithium halogen exchange #1 revised. Unknown Source.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purification of Halogenated Heterocyclic Intermediates by Column Chromatography
Welcome to the technical support center for the purification of halogenated heterocyclic intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with purifying these critical building blocks. Halogenated heterocycles are ubiquitous in pharmaceuticals and agrochemicals, but their purification can be complicated by issues such as on-column degradation, poor separation of isomers, and peak tailing.
This document moves beyond simple protocols to provide in-depth, evidence-based troubleshooting strategies. Our goal is to empower you with the foundational knowledge and practical techniques required to develop robust and reproducible purification methods.
Section 1: Foundational Principles: Why Are Halogenated Heterocycles Challenging?
Halogenated heterocyclic intermediates present a unique set of challenges in column chromatography due to a combination of their inherent chemical properties:
-
Acidity of Silica Gel: Standard silica gel is slightly acidic (pH ~4-5) due to the presence of surface silanol groups (Si-OH).[1] Basic nitrogen atoms within a heterocyclic ring (e.g., pyridine, imidazole) can interact strongly with these acidic sites. This strong secondary interaction is a primary cause of severe peak tailing, where the compound "sticks" to the stationary phase and elutes slowly and asymmetrically.[2][3] In some cases, this interaction can even catalyze the degradation of acid-sensitive molecules.[4]
-
Compound Stability: Certain halogenated compounds, particularly iodinated and some brominated heterocycles, can be sensitive to the acidic nature of silica gel, leading to on-column decomposition.[4][5] This results in lower yields and the generation of new impurities during the purification process itself.
-
Subtle Polarity Differences: Positional isomers of halogenated heterocycles often have very similar polarities, making their separation difficult.[6] The choice of stationary phase and mobile phase becomes critical to exploit subtle differences in dipole moments or other molecular interactions to achieve baseline resolution.[7]
-
Solubility Issues: The diverse nature of these intermediates means they can range from highly polar to very non-polar, influencing the choice between normal-phase and reversed-phase chromatography.[8]
Understanding these core issues is the first step in designing an effective purification strategy and troubleshooting problems as they arise.
Section 2: Troubleshooting Guide (Q&A Format)
This section directly addresses the most common problems encountered during the column chromatography of halogenated heterocyclic intermediates.
Question 1: My peaks are tailing severely, and my recovery is low. What's happening and how do I fix it?
Problem: You are running a column to purify a brominated pyridine derivative. The TLC plate showed a clean spot, but on the column, the product is eluting as a long, drawn-out streak (tailing), and the final isolated yield is much lower than expected.
Probable Cause: This is a classic sign of a strong secondary interaction between the basic nitrogen of your pyridine ring and the acidic silanol groups on the silica gel surface.[3][9] The compound is adsorbing too strongly, leading to poor peak shape and, in some cases, irreversible binding or degradation, which causes low recovery.
Systematic Solutions:
-
Use a Mobile Phase Modifier (Amine Deactivation):
-
The "Why": Adding a small amount of a volatile base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), to your mobile phase is the most common and effective solution.[10][11] The amine modifier acts as a competitive base, binding to the acidic silanol sites and effectively "masking" them from your heterocyclic compound.[11] This minimizes the secondary interaction, allowing your compound to elute based on its polarity, resulting in a sharp, symmetrical peak.
-
Protocol: Add 0.1% to 1% (v/v) of triethylamine to your pre-mixed mobile phase (e.g., Hexane/Ethyl Acetate). First, test this new solvent system by TLC. You should observe a significant improvement in spot shape (less streaking) and a slightly higher Rf value. Use this amine-modified solvent system for both packing and running the column.
-
-
Pre-Neutralize the Silica Gel:
-
The "Why": For particularly sensitive compounds, you can neutralize the entire silica bed before loading your sample. This ensures that the compound never encounters a highly acidic environment.[5][10]
-
Protocol: Pack the column as usual. Then, flush the column with one to two column volumes of your mobile phase containing 1-2% triethylamine.[10] Discard this initial flush. Then, switch back to your regular mobile phase (which can also contain a smaller amount of TEA, like 0.1%) to run the separation.
-
-
Switch to a Different Stationary Phase:
-
The "Why": If amine modifiers are incompatible with your compound or downstream applications, consider an alternative stationary phase.
-
Alumina (Neutral or Basic): Alumina is a good alternative for purifying basic compounds as it lacks the strong acidic silanol sites of silica.[1]
-
Deactivated Silica: Specialty silica gels, such as those end-capped or bonded with amine groups (NH2-silica), are commercially available and designed to minimize these secondary interactions.[1][8]
-
`dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", label="Troubleshooting Peak Tailing for Basic Heterocycles", fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
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// Edges Start -> Cause [label="Diagnosis"]; Cause -> Solution1 [label="Primary Fix"]; Cause -> Solution2 [label="For Sensitive Cmpds"]; Cause -> Solution3 [label="If Amines Fail"]; Solution1 -> Result; Solution2 -> Result; Solution3 -> Alumina [style=dashed]; Solution3 -> Deactivated [style=dashed]; Alumina -> Result; Deactivated -> Result; } ` Caption: A decision tree for diagnosing and solving peak tailing.
Question 2: My compound is decomposing on the column. How can I prevent this?
Problem: You are purifying an iodinated imidazole derivative. After chromatography, you notice new, unexpected spots on the TLC of your collected fractions, and your overall yield of the desired product is very low.
Probable Cause: The compound is likely acid-sensitive and is degrading upon prolonged contact with the acidic silica gel stationary phase.[4] The combination of the acidic surface and the time it takes to elute the compound is sufficient to cause decomposition.[12]
Systematic Solutions:
-
Deactivate the Silica Gel:
-
The "Why": Deactivating silica gel reduces the activity of the acidic silanol sites, making the stationary phase less harsh. This can be done by adding a controlled amount of water.[13][14]
-
Protocol: To prepare 10% water-deactivated silica, you can add 10g of water dropwise to 90g of silica gel with continuous stirring or shaking until the mixture is uniform and free-flowing.[13] This deactivated silica can then be used for packing the column.
-
-
Use a Less Acidic Stationary Phase:
-
The "Why": As with peak tailing, switching to a more inert stationary phase is a highly effective strategy.
-
Florisil®: A magnesium silicate-based adsorbent that is milder and more neutral than silica.[1]
-
Neutral Alumina: An excellent choice for acid-sensitive compounds, provided the compound is not base-sensitive.[1]
-
-
Increase the Elution Speed:
-
The "Why": Minimizing the residence time of your compound on the column can reduce the extent of degradation.[12]
-
Solvent Choice: Use a slightly more polar solvent system (higher Rf on TLC, ~0.3-0.35) to elute the compound faster.
-
Flash Chromatography: Apply positive pressure (flash chromatography) to increase the flow rate. Be mindful that excessively high flow rates can decrease separation efficiency.[15]
-
-
Change the Chromatography Mode:
-
Reversed-Phase Chromatography: If the compound has sufficient non-polar character, reversed-phase chromatography on a C18-bonded silica column can be a solution.[16] The mobile phases (typically water/acetonitrile or water/methanol) and the non-polar stationary phase are much less likely to cause acid-catalyzed degradation.[17]
-
Question 3: I can't separate two positional isomers. What can I do to improve the resolution?
Problem: You are trying to separate 2-chloropyridine from 3-chloropyridine. On your standard Hexane/Ethyl Acetate system, they co-elute as a single spot.
Probable Cause: Positional isomers often have very similar polarities, making them difficult to resolve with standard solvent systems.[6] Achieving separation requires a system that can exploit more subtle differences in their molecular structure and interactions.
Systematic Solutions:
-
Optimize the Mobile Phase:
-
The "Why": Simply increasing the polarity of the mobile phase will make both compounds elute faster but may not improve separation. The key is to change the selectivity of the mobile phase by introducing solvents that can engage in different types of interactions (e.g., dipole-dipole, hydrogen bonding).[18]
-
Protocol: Instead of just a two-solvent system (like Hexane/EtOAc), try a three-component system. For example, adding a small amount of dichloromethane (DCM) or tert-Butyl methyl ether (MTBE) can alter the selectivity and often resolve closely eluting spots. Experiment with different solvent families. For instance, if Hexane/EtOAc fails, try a system like Hexane/DCM or Toluene/Acetone.
-
-
Switch to a High-Performance Stationary Phase:
-
The "Why": Standard flash silica has a broad particle size distribution. Using high-performance flash chromatography (HPFC) silica with a smaller and more uniform particle size can significantly increase the number of theoretical plates, leading to sharper peaks and better resolution.
-
-
Consider a Different Stationary Phase Chemistry:
-
The "Why": Sometimes, different surface chemistry is needed to provide alternative intermolecular interactions that can resolve isomers.
-
Pentafluorophenyl (PFP) or Cyano (CN) Phases: These phases can offer alternative selectivity for halogenated and aromatic compounds through π-π and dipole-dipole interactions.[6]
-
-
Run a Gradient Elution:
-
The "Why": A shallow solvent gradient (slowly increasing the percentage of the more polar solvent over the course of the run) can improve separation.[10] It helps to keep the peaks sharp and can provide better resolution for compounds that are close together.
-
Protocol: Start with a solvent system where your compounds have an Rf of ~0.1-0.2. Slowly and incrementally increase the percentage of the polar solvent as you collect fractions.
-
Table 1: Common Solvents for Normal-Phase Chromatography
| Solvent | Polarity Index | Eluent Strength (ε° on Silica) | Comments |
| n-Hexane | 0.1 | 0.01 | Common non-polar base solvent. |
| Toluene | 2.4 | 0.22 | Can provide π-π interactions, altering selectivity. |
| Dichloromethane (DCM) | 3.1 | 0.32 | Good solvent, but can make columns run slower.[10] |
| Diethyl Ether | 2.8 | 0.38 | Volatile, use with care. |
| Ethyl Acetate (EtOAc) | 4.4 | 0.45 | Excellent general-purpose polar solvent. |
| Acetonitrile (ACN) | 5.8 | 0.50 | Polar, use in small amounts in normal phase. |
| Methanol (MeOH) | 5.1 | 0.73 | Very polar; small amounts drastically increase eluent strength. |
Section 3: Key Experimental Protocols
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
This protocol is the essential first step before committing your valuable sample to a column.
-
Prepare the Sample: Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or Ethyl Acetate) to make a concentrated solution.
-
Spot the Plate: Use a capillary tube to spot the solution onto a silica gel TLC plate. Make the spot small and concentrated.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen mobile phase. Ensure the solvent level is below your spot. Let the solvent run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm is standard for aromatic heterocycles). If necessary, use a chemical stain (e.g., potassium permanganate).
-
Analyze the Result:
-
Target Rf: The ideal mobile phase for column chromatography will give your desired compound an Rf value between 0.2 and 0.35 .[10]
-
Separation (ΔRf): Ensure there is a good separation between your product spot and any impurities. The larger the difference in Rf values (ΔRf), the easier the separation on the column will be.
-
Spot Shape: Look for round, well-defined spots. If you see streaking, it's a sign of the issues discussed in the troubleshooting section. This is your chance to add a modifier like triethylamine to the mobile phase and run a new TLC plate to confirm it solves the problem before running the column.
-
`dot graphdot { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", label="Chromatography Method Development Workflow", fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
// Nodes TLC [label="1. Run Analytical TLC\n in various solvent systems", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckRf [label="2. Analyze Results:\n- Is Rf of target ~0.2-0.35?\n- Is there good separation (ΔRf)?\n- Is spot shape good (no streaking)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Optimize [label="3a. Optimize Mobile Phase\n(Adjust polarity, add modifiers)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pack [label="3b. Proceed to Column\n(Dry or Slurry Pack)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Load [label="4. Load Sample\n(Minimal volume)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Elute [label="5. Elute and Collect Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="6. Analyze Fractions by TLC", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges TLC -> CheckRf; CheckRf -> Optimize [label="No"]; Optimize -> TLC [label="Re-test"]; CheckRf -> Pack [label="Yes"]; Pack -> Load; Load -> Elute; Elute -> Analyze; } ` Caption: A standard workflow for developing a column chromatography method.
Section 4: Frequently Asked Questions (FAQs)
-
Q1: How do I choose between normal-phase and reversed-phase chromatography?
-
The choice is primarily based on the solubility and polarity of your compound.[8] A good rule of thumb: if your compound is soluble in non-polar organic solvents like hexane or dichloromethane, start with normal-phase (silica) chromatography.[8] If your compound is more soluble in polar solvents like methanol, acetonitrile, or water, then reversed-phase (e.g., C18) is likely the better choice.[17][19]
-
-
Q2: What is the best way to load my sample onto the column?
-
For the best separation, the sample should be loaded as a narrow, concentrated band. The preferred method is to dissolve the sample in the minimum amount of the mobile phase (or a solvent it is highly soluble in, which is less polar than the mobile phase) and carefully pipette it onto the top of the column bed.[15] If your compound is not very soluble in the mobile phase, you can use a "dry loading" technique.[10] This involves pre-adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.
-
-
Q3: Can I reuse my silica gel column?
-
While technically possible for routine purifications of the same compound, it is generally not recommended in a research and development setting. Impurities from a previous run can remain adsorbed to the silica and elute unexpectedly during a subsequent purification, contaminating your product. For achieving high purity, always use a fresh column.
-
-
Q4: How does the type of halogen (F, Cl, Br, I) affect the purification strategy?
-
The halogen's identity influences the molecule's overall polarity and potential for other interactions. Fluorine is highly electronegative but small, often slightly increasing polarity. Chlorine and bromine have similar effects. Iodine is the largest and most polarizable, which can lead to stronger van der Waals or X-π interactions, potentially altering elution order compared to its lighter analogs.[7] More importantly, the C-I bond is the weakest, making iodinated compounds the most susceptible to on-column degradation, which may necessitate the use of deactivated silica or alternative stationary phases.[5]
-
Section 5: References
-
Department of Chemistry, University of Rochester. Tips for Flash Column Chromatography. [Link]
-
Kato, D., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science. [Link]
-
Department of Chemistry, University of Rochester. Chromatography: The Solid Phase. [Link]
-
Amin, M. K. (2019). Answer to "Deactivation of silica gel?". ResearchGate. [Link]
-
Reddit User Discussion. (2023). Advice on neutralising silica gel for column chromatography of sensitive compounds?. r/Chempros on Reddit. [Link]
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]
-
Biotage. (2023). How do I decide between normal- or reversed-phase flash column chromatography?. [Link]
-
Chemistry For Everyone. (2024). How To Neutralize Silica Gel?. YouTube. [Link]
-
Li, Y., et al. (2017). Chlorine and bromine isotope fractionation of halogenated organic pollutants on gas chromatography columns. PubMed. [Link]
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
-
Regalado, E. L., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. [Link]
-
Chemistry For Everyone. (2024). What Is Normal Phase And Reverse Phase Chromatography?. YouTube. [Link]
-
Technology Networks. (2024). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
-
LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
-
Waters. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Lab-Training. (2025). How to Prepare and Optimise HPLC Mobile Phases. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Scribd. (2012). Tips and Tricks For The Lab: Column Troubleshooting and Alternatives. [Link]
-
Reddit User Discussion. (2020). Tailing of basic compound. r/CHROMATOGRAPHY on Reddit. [Link]
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]
-
LCGC International. On-Column Sample Degradation. [Link]
-
Separation Science. (2023). Activity and Decomposition. [Link]
-
Chromatography Forum. (2008). Halogenated Molecule Sticking to Column. [Link]
-
Zhang, Q., et al. (2019). Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC. PubMed. [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 8. biotage.com [biotage.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Chromatography [chem.rochester.edu]
- 11. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 12. Activity and Decomposition | Separation Science [sepscience.com]
- 13. researchgate.net [researchgate.net]
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- 15. scribd.com [scribd.com]
- 16. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 17. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 18. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 19. m.youtube.com [m.youtube.com]
preventing dehalogenation during cross-coupling reactions of pyrrolopyridines
Technical Support Center: Synthesis of 6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support guide for the synthesis of 6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine. This resource is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind our recommendations.
Introduction: The Importance of a Key Intermediate
This compound, a 5-azaindole derivative, is a critical building block in medicinal chemistry.[1] Its halogenated scaffold allows for diverse downstream functionalization via cross-coupling reactions, making it a valuable intermediate in the synthesis of complex molecules, including kinase inhibitors and other targeted therapeutics.[2][3] However, scaling up its synthesis presents unique challenges related to reaction control, selectivity, and product isolation that must be carefully managed.
Section 1: Foundational Synthesis Protocol (Laboratory Scale)
The most common and direct route to this compound is the electrophilic iodination of the 6-chloro-1H-pyrrolo[3,2-c]pyridine precursor. The following protocol is a well-established laboratory-scale procedure.[4]
Experimental Protocol: Iodination with N-Iodosuccinimide (NIS)
-
Materials:
-
6-chloro-1H-pyrrolo[3,2-c]pyridine
-
N-Iodosuccinimide (NIS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask under an inert nitrogen atmosphere, dissolve 6-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Iodosuccinimide (NIS, 1.05-1.1 eq) portion-wise to the stirred solution, ensuring the internal temperature does not rise significantly.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to quench excess iodine), water, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound as a solid.
-
Section 2: Scale-Up Troubleshooting & FAQ
Transitioning the foundational protocol to a larger scale introduces variables that can dramatically impact yield, purity, and safety. This section addresses the most common issues in a question-and-answer format.
Q1: My yield has dropped significantly upon scaling up, and I see a lot of unreacted starting material. What's going wrong?
This is a classic scale-up problem often tied to mixing and thermal control.
Answer: The primary culprits are likely insufficient mixing and poor temperature management. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
-
Causality: The iodination reaction is exothermic. As you add NIS, localized hot spots can form in an inadequately mixed reactor. This can lead to side reactions and decomposition. Furthermore, if the NIS is not dispersed efficiently, some regions of the solution will have a low concentration of the iodinating agent, resulting in incomplete conversion.
-
Troubleshooting Steps:
-
Improve Agitation: Ensure the reactor's overhead stirrer is powerful enough and the impeller design is appropriate (e.g., a pitched-blade turbine) to create a vortex and ensure bulk movement of the entire reaction mass. Baffles within the reactor are critical for preventing stratification and promoting top-to-bottom mixing.
-
Control Reagent Addition: Do not add NIS in large portions at scale. The best practice is to add it as a solution in a minimal amount of anhydrous DMF via a dropping funnel or a syringe pump over a prolonged period (e.g., 1-2 hours). This allows the reactor's cooling system to manage the exotherm effectively.
-
Verify Stoichiometry: While a slight excess of NIS (1.05 eq) is beneficial at the lab scale, a larger excess may not solve a mixing problem and can lead to more impurities. Ensure accurate weighing and transfer of all reagents.
-
Q2: The purity of my scaled batch is poor. I'm seeing a new, less polar spot on TLC that I suspect is a di-iodinated species. How can I improve selectivity?
The formation of di-iodinated and other byproducts is a common consequence of poor reaction control.
Answer: Regioselectivity in electrophilic aromatic substitution is highly dependent on reaction conditions. The pyrrole ring is electron-rich and susceptible to over-halogenation if the concentration of the electrophilic iodine species is too high or if the reaction temperature is not controlled.
-
Causality: The initial iodination at the C7 position activates the pyrrole ring, making it susceptible to a second iodination. High local concentrations of NIS and elevated temperatures can overcome the kinetic barrier for this second addition, leading to di-iodo impurities.
-
Troubleshooting Steps:
-
Lower the Temperature: Perform the entire NIS addition at 0 °C or even slightly lower (-5 to 0 °C). Only after the addition is complete should the reaction be allowed to slowly warm to room temperature.
-
Slow the Addition Rate: As mentioned in Q1, a slow, controlled addition of the NIS solution is crucial. This keeps the instantaneous concentration of the active iodinating agent low, favoring the more reactive C7 position and minimizing over-iodination.
-
Consider an Alternative Iodinating Agent: For large-scale operations where control might be more challenging, reagents that generate the electrophilic iodine species in situ at a controlled rate can be beneficial. A combination of elemental iodine (I₂) with an oxidant like silver sulfate (Ag₂SO₄) has been used for iodinating chlorinated aromatics and can offer better control, although it introduces cost and waste stream considerations.[5]
-
Q3: The workup and purification are proving difficult at scale. The product is crashing out during the aqueous wash, and column chromatography is not practical. What are my options?
Liquid-liquid extractions and chromatography, straightforward in the lab, become bottlenecks at scale.
Answer: The goal at scale is to isolate the product via crystallization or precipitation, avoiding chromatography if possible.
-
Causality: this compound has limited solubility in common organic solvents mixed with water. During the aqueous wash, if the concentration in the organic layer is too high, it can precipitate at the interface, leading to a difficult-to-handle emulsion or solid mass.
-
Troubleshooting Steps:
-
Optimize the Workup Solvent: Instead of ethyl acetate, consider a more non-polar solvent like toluene or a solvent with higher solvating power that is immiscible with water, such as dichloromethane (DCM). Perform a solubility study on the crude product to find a suitable solvent system.
-
Develop a Crystallization Protocol: After the reaction is quenched and washed, perform a solvent swap to a suitable crystallization solvent. A mixture of toluene and heptane or ethanol and water might be effective. The goal is to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain in the mother liquor.
-
Trituration: If a clean crystallization is not achievable, trituration of the crude solid with a solvent like diethyl ether or a cold mixture of ethanol/water can be effective. This involves stirring the crude solid as a slurry in a solvent in which the product is insoluble but the impurities are soluble.
-
Scale-Up Parameter Comparison
| Parameter | Laboratory Scale (1-10 g) | Pilot/Manufacturing Scale (1-10 kg) | Rationale for Change |
| Reagent Addition | Manual portion-wise addition of solid NIS. | Controlled addition of NIS solution via pump over 1-2 hours. | Manages exotherm and improves selectivity by maintaining low electrophile concentration. |
| Temperature Control | Ice bath (0 °C). | Jacketed reactor with glycol coolant (-5 to 0 °C). | Provides precise and uniform temperature control across a large volume. |
| Mixing | Magnetic stirrer. | Overhead mechanical stirrer with baffles. | Ensures homogeneity in a large, viscous reaction mass. |
| Workup | Separatory funnel extraction with EtOAc. | Reactor-based liquid-liquid extraction and phase separation. | Handles large volumes safely and efficiently. |
| Purification | Silica gel column chromatography. | Recrystallization or trituration. | Avoids costly, time-consuming, and solvent-intensive chromatography at scale.[6] |
Section 3: Visualizing the Process
Synthetic Workflow Diagram
The overall process can be visualized as a linear sequence of operations, each requiring careful control during scale-up.
Caption: High-level workflow for the scale-up synthesis.
Troubleshooting Logic for Low Yield
When encountering low yield, a systematic approach is necessary to diagnose the root cause.
Caption: Decision tree for troubleshooting low yield outcomes.
References
- BenchChem. (2025). Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. BenchChem.
- Lassalas, P., et al. (2016). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC.
- BIOSYNCE. (2025).
- Dymshits, G., et al. (2022). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI.
- BenchChem. (2025). Spectroscopic and Synthetic Profile of 6-Chloro-7-iodo-7-deazapurine: A Technical Guide. BenchChem.
- Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC.
- Gevorgyan, A., et al. (2020).
- RHENIUM BIO SCIENCE. 1H-Pyrrolo[3,2-c]pyridine, 6-chloro-3-iodo- 98%. RHENIUM BIO SCIENCE.
- Seley-Radtke, K. L., et al. (2015).
- Nicolaou, K. C., et al. (2004).
- Godeau, J., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC.
- Seger, A., et al. (2011).
- Hojnik, C. (2014). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology.
- Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- Kharlamova, A. D., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
- Iovine, V., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI.
- Basisi, B. A., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
- Ghorai, P., & Nandi, P. (2018). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
- Kumar, A., et al. (2021). Large-Scale Green Synthesis of Porphyrins. PMC.
- WO2016100651A1 - A process for preparing halogenated azaindole compounds using pybrop.
- BLD Pharmatech Ltd. (n.d.). 6-Chloro-7-iodo-1H-pyrrolo[3, 2-c]pyridine, min 98%, 100 mg.
- TCI Chemicals. (n.d.). 6-Chloro-7-iodo-7-deazapurine 123148-78-7.
- Smolecule. (n.d.). 6-Chloro-7-iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine.
- Sigma-Aldrich. (n.d.). 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine AldrichCPR 1228665-91-5.
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Validation & Comparative
A Senior Application Scientist's Guide to Dihalogenated Pyrrolo[3,2-c]pyridines: A Comparative Analysis of Iodo vs. Bromo Analogues
Introduction: The Strategic Value of the 1H-Pyrrolo[3,2-c]pyridine Scaffold
In the landscape of modern medicinal chemistry, the 1H-pyrrolo[3,2-c]pyridine core, also known as 5-azaindole, stands out as a "privileged scaffold." Its structural resemblance to purine has made it a cornerstone in the design of highly selective kinase inhibitors and other therapeutic agents.[1][2] The strategic introduction of multiple halogen atoms onto this core structure transforms it into a versatile platform for molecular diversification, enabling chemists to systematically explore structure-activity relationships (SAR).
This guide provides an in-depth comparative analysis of two key intermediates for drug discovery professionals: 6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine and its bromo analogue, 7-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine . We will dissect their synthesis, physicochemical properties, and, most critically, their differential reactivity in cross-coupling reactions, providing field-proven insights to guide your selection and application in research and development.
Comparative Synthesis: Crafting the Dihalogenated Core
The synthesis of these dihalogenated scaffolds typically begins with the construction of the monochlorinated 1H-pyrrolo[3,2-c]pyridine core, followed by a regioselective halogenation at the C7 position. The choice of halogenating agent is the key differentiator in the synthetic pathway.
The pyrrole ring of the azaindole system is electron-rich and thus susceptible to electrophilic substitution. Halogenation is expected to occur preferentially at the C7 position (equivalent to the C3 position of pyrrole), which is the most nucleophilic site.
Synthesis of this compound
The iodo analogue is generally prepared via electrophilic iodination of the 6-chloro-1H-pyrrolo[3,2-c]pyridine precursor. N-Iodosuccinimide (NIS) is the reagent of choice for this transformation due to its mild nature and high efficiency. The causality behind this choice lies in NIS's ability to generate an electrophilic iodine species (in situ) without producing harsh acidic byproducts that could degrade the sensitive pyrrolopyridine core.
Synthesis of 7-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine
Similarly, the bromo analogue is synthesized using an electrophilic brominating agent, typically N-Bromosuccinimide (NBS). The reaction proceeds via a similar mechanism to iodination. While NBS is a highly effective reagent, bromination can sometimes be less selective than iodination, and over-bromination can be a competing side reaction if conditions are not carefully controlled.[3]
Caption: Comparative synthetic pathways to the iodo and bromo analogues.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the well-established iodination of similar heterocyclic systems.[4]
Materials:
-
6-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Inert Atmosphere: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve 6-chloro-1H-pyrrolo[3,2-c]pyridine in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is a critical step to control the reaction's exothermicity and prevent side reactions.
-
Reagent Addition: Add NIS portion-wise to the stirred solution. The portion-wise addition helps maintain temperature control.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any unreacted iodine), followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Physicochemical Properties: A Tale of Two Halogens
The substitution of bromine with iodine imparts subtle but significant changes to the molecule's physicochemical properties. These differences can influence solubility, lipophilicity, and crystal packing, which are critical parameters in drug development.
| Property | This compound | 7-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine | Data Source |
| Molecular Formula | C₇H₄ClIN₂ | C₇H₄BrClN₂ | - |
| Molecular Weight | 278.48 g/mol | 231.48 g/mol | PubChem[5] |
| Monoisotopic Mass | 277.91589 Da | 229.92464 Da | PubChem[5] |
| XLogP3 | ~2.9 (estimated) | ~2.4 (estimated) | PubChem[5] |
| Polar Surface Area | 28.7 Ų | 28.7 Ų | PubChem[5] |
| H-Bond Donors | 1 | 1 | PubChem[5] |
| H-Bond Acceptors | 2 | 2 | PubChem[5] |
Note: Properties are based on computed data for closely related isomers as direct experimental data for the exact compounds is limited. XLogP3 values are estimated based on the trend of increasing lipophilicity with halogen size.
The iodo analogue possesses a higher molecular weight and is predicted to be more lipophilic (higher XLogP3) than its bromo counterpart. This increased lipophilicity can affect a compound's pharmacokinetic profile, potentially influencing membrane permeability and metabolic stability.
Reactivity & Application: The Cross-Coupling Nexus
The primary utility of these dihalogenated intermediates lies in their capacity for selective functionalization via palladium-catalyzed cross-coupling reactions. The key to their strategic use is the significant difference in reactivity between the C-I, C-Br, and C-Cl bonds.
The generally accepted order of reactivity for aryl halides in oxidative addition to a Pd(0) catalyst is: I > Br > Cl .[6] This reactivity gradient is a direct consequence of the carbon-halogen bond dissociation energy (C-I < C-Br < C-Cl).
The Iodo Analogue: The Reactive Partner
The C-I bond is considerably weaker than the C-Br bond, making This compound the more reactive of the two compounds.
-
Advantages:
-
Milder Conditions: Suzuki, Sonogashira, and Buchwald-Hartwig couplings can often be performed under milder conditions (lower temperatures, weaker bases) compared to the bromo analogue.[7] This is particularly advantageous when working with thermally sensitive or base-labile substrates.
-
Higher Yields & Faster Reactions: The facile oxidative addition of the C-I bond typically leads to faster reaction rates and higher yields.
-
Catalyst Choice: A wider range of palladium catalysts, including less activated ones like [Pd(PPh₃)₄], can often be employed effectively.
-
-
Considerations:
-
While generally more reactive, some studies have noted unexpectedly poor reactivity of aryl iodides at very low temperatures (~50 °C) with certain catalyst systems, a phenomenon attributed to the poor turnover of key palladium(II)-iodide intermediates.[8]
-
Higher cost and lower stability compared to the bromo analogue.
-
The Bromo Analogue: The Robust Workhorse
7-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine offers a balance between reactivity and stability, making it a robust and widely used building block.[9]
-
Advantages:
-
Good Reactivity: The C-Br bond is sufficiently reactive for most standard cross-coupling reactions, though it may require more forcing conditions (higher temperatures, stronger bases, or more sophisticated ligands) than the iodo analogue.
-
Stability & Cost: Bromoarenes are generally more stable and cost-effective than their iodo counterparts.
-
High Selectivity: The reactivity difference between the C-Br and C-Cl bonds is substantial, ensuring excellent chemoselectivity in sequential couplings.
-
-
Considerations:
-
Reactions may require more optimization to achieve high conversion, especially with challenging substrates.
-
Chemoselective Functionalization: A Two-Step Strategy
The presence of two different halogens with distinct reactivities makes these scaffolds ideal for sequential, site-selective cross-coupling reactions. A typical drug discovery workflow involves first functionalizing the more reactive C7 position (Iodo or Bromo) and then, if desired, modifying the less reactive C6 position (Chloro).[10][11]
Caption: A typical workflow for sequential functionalization in drug discovery.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol illustrates the coupling of an arylboronic acid at the C7 position, highlighting typical differences in conditions for the iodo and bromo analogues.
Materials:
-
Dihalogenated pyrrolopyridine (Iodo or Bromo) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄) (2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, DMF, or Toluene)
Procedure:
-
Setup: To a reaction vessel, add the dihalogenated pyrrolopyridine, arylboronic acid, palladium catalyst, and base.
-
Inerting: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent system.
-
Heating & Stirring: Heat the reaction mixture with stirring.
-
For the Iodo Analogue: Typically, 80-90 °C for 1-4 hours is sufficient.
-
For the Bromo Analogue: Higher temperatures of 90-110 °C and longer reaction times (4-12 hours) may be necessary.
-
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., EtOAc).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify the residue by column chromatography.
Self-Validation: The success of the chemoselective coupling can be validated by ¹H NMR and mass spectrometry. The disappearance of the C7-H proton signal (if present in the starting material) and the appearance of new aromatic signals, coupled with the correct mass for the mono-coupled product, confirms the desired transformation. The retention of the chlorine atom can be confirmed by isotopic patterns in the mass spectrum.
Conclusion and Strategic Recommendations
Both this compound and its bromo analogue are powerful tools in the arsenal of the medicinal chemist. The choice between them is a strategic one, dictated by the specific demands of the synthetic route and the overall project goals.
| Feature | This compound | 7-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine |
| Reactivity | Higher. Ideal for reactions requiring mild conditions. | Moderate-High. A robust and reliable workhorse. |
| Synthetic Utility | Excellent for rapid diversification with sensitive substrates. | Excellent for general-purpose diversification and scale-up. |
| Conditions | Milder temperatures, wider range of catalysts. | May require more forcing conditions and specific ligands. |
| Cost & Stability | Generally higher cost and less stable. | More cost-effective and stable for storage. |
| Recommendation | Choose for early-stage SAR exploration where speed, reaction scope, and mild conditions are paramount. | Choose for lead optimization and scale-up where cost, stability, and established reactivity are key considerations. |
By understanding the distinct personalities of these two valuable building blocks, researchers can make more informed decisions, accelerating the design and synthesis of next-generation therapeutics.
References
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics. (2018). ACS Publications. [Link]
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Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? (2017). ResearchGate. [Link]
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Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). National Institutes of Health. [Link]
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7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Suzuki–Miyaura reactions of aryl iodides and bromides with arylboronic... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). National Institutes of Health. [Link]
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3-bromo-7-chloro-1H-pyrrolo(3,2-b)pyridine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). National Institutes of Health. [Link]
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Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes | The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
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Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Taylor & Francis Online. [Link]
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1H-Pyrrolo[3,2-c]pyridine, 6-chloro-3-iodo- 98%. (n.d.). RHENIUM BIO SCIENCE. Retrieved January 19, 2026, from [Link]
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6-Chloro-1H-pyrrolo(3,2-c)pyridine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). National Institutes of Health. [Link]
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6-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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6-Iodo-1H-pyrrolo[3,2-b]pyridine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Cdc7 kinase inhibitors: pyrrolopyridinones as potential antitumor agents. 1. Synthesis and structure-activity relationships. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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6-chloro-1H,2H,3H-pyrrolo(3,4-c)pyridine hydrochloride. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (n.d.). MDPI. [Link]
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Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. (n.d.). National Center for Biotechnology Information. [Link]
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Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. (n.d.). National Institutes of Health. [Link]
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. [Link]
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Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. (n.d.). ACS Publications. [Link]
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7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. [Link]
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Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (n.d.). MDPI. [Link]
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Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. (n.d.). National Institutes of Health. [Link]
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Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (n.d.). ResearchGate. [Link]
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Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. (n.d.). University of Graz. [Link]
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3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (n.d.). ChemRxiv. [Link]
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4-chloro-1H-pyrrolo[3,2-c]pyridine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Synthesis of pyrrolo[3,4- c]pyridines via metal-free cross-coupling/cyclization cascades of β-ketothioamides with 2-aroylmalononitrile at room temperature. (n.d.). PubMed. [Link]
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A Researcher's Comparative Guide to the Spectroscopic Data of 1H-pyrrolo[3,2-c]pyridine and its Isomers
For drug development professionals and medicinal chemists, the azaindole scaffold is a cornerstone of modern discovery, serving as a privileged structure in countless therapeutic agents, particularly kinase inhibitors. The strategic placement of a nitrogen atom within the indole framework dramatically alters the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability. However, this seemingly minor isomeric change presents a significant challenge in characterization. Misidentification of an azaindole isomer can lead to wasted resources and flawed structure-activity relationship (SAR) studies.
This in-depth technical guide provides a comprehensive comparison of the key spectroscopic data for 1H-pyrrolo[3,2-c]pyridine (5-azaindole) and its biologically relevant isomers: 4-azaindole, 6-azaindole, and 7-azaindole. By understanding their unique spectroscopic fingerprints, researchers can unambiguously confirm the identity of their target compounds, ensuring the integrity and success of their development pipeline.
The Isomeric Landscape of Azaindoles
The fusion of a pyrrole and a pyridine ring gives rise to four primary isomers, differentiated by the position of the nitrogen atom in the six-membered ring. Each isomer possesses a distinct electronic distribution that directly influences its spectroscopic properties.
Figure 1: The molecular structures of the four primary azaindole isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for differentiating these isomers. The position of the electron-withdrawing pyridine nitrogen atom creates a unique electronic environment for each proton and carbon atom, resulting in characteristic chemical shifts and coupling patterns.
¹H NMR Comparison
The proton NMR spectra provide the most immediate and discernible differences. The protons alpha to the pyridine nitrogen (e.g., H-5 in 4-azaindole, H-7 in 7-azaindole) are significantly deshielded and shifted downfield. Protons on the pyrrole ring are also affected, though to a lesser extent.
Expert Analysis: The causality behind these shifts lies in the inductive and anisotropic effects of the pyridine nitrogen. The nitrogen's lone pair and its electron-withdrawing nature reduce the electron density on adjacent protons, causing them to resonate at a lower field. This effect is most pronounced for protons in the ortho and para positions relative to the nitrogen. For instance, the pronounced downfield shift of H-5 in 4-azaindole is a direct and reliable indicator of this isomeric form.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Azaindole Isomers
| Position | 4-Azaindole (Experimental, CDCl₃)[1] | 5-Azaindole (Calculated)[2] | 6-Azaindole (Calculated)[2] | 7-Azaindole (Experimental, DMSO-d₆) |
| N1-H | ~10.5 (br s) | - | - | 11.64 (br s) |
| H-2 | 7.71 (t) | 7.55 | 7.45 | 7.98 (dd) |
| H-3 | 6.64 (dd) | 6.58 | 7.15 | 6.47 (dd) |
| H-5 | 8.29 (dd) | 8.75 | 8.01 | 7.05 (dd) |
| H-6 | 7.12 (dd) | 7.29 | 8.78 | 7.98 (dd) |
| H-7 | 8.35 (dd) | - | - | - |
Note: Calculated values are provided for a consistent comparison where directly comparable experimental data is unavailable.[2] Experimental data for 7-Azaindole is widely reported; representative values are shown.
¹³C NMR Comparison
The ¹³C NMR spectrum provides complementary and confirmatory data. The carbon atoms directly bonded to or in close proximity to the pyridine nitrogen experience the most significant downfield shifts.
Expert Analysis: The trend observed in ¹³C NMR mirrors that of ¹H NMR. The carbon atoms alpha and gamma to the pyridine nitrogen are the most deshielded. For example, C-7a, the bridgehead carbon adjacent to the nitrogen in 7-azaindole, is shifted significantly downfield compared to its counterpart in the other isomers. This provides a robust, secondary confirmation of the isomeric structure that is less susceptible to solvent effects than the N-H proton shift.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Azaindole Isomers
| Position | 4-Azaindole (Experimental, CDCl₃)[1] | 5-Azaindole (Calculated)[2] | 6-Azaindole (Calculated)[2] | 7-Azaindole (Experimental, DMSO-d₆) |
| C-2 | 125.7 | 123.1 | 120.9 | 128.6 |
| C-3 | 100.8 | 101.5 | 106.9 | 101.4 |
| C-3a | 129.2 | 127.8 | 131.2 | 121.2 |
| C-5 | 142.1 | 148.2 | 137.9 | 115.7 |
| C-6 | 116.1 | 113.8 | 145.1 | 142.6 |
| C-7 | 149.3 | - | - | - |
| C-7a | 141.7 | 139.5 | 134.5 | 147.8 |
Note: Calculated values provide a theoretical baseline for comparison across all isomers.[2]
Infrared (IR) Spectroscopy: A Confirmatory Overview
While not as definitive as NMR for isomer identification, IR spectroscopy offers valuable confirmatory data, particularly regarding the N-H bond and the aromatic system.
Key Vibrational Modes:
-
N-H Stretch: All isomers will exhibit a characteristic N-H stretching vibration from the pyrrole ring, typically appearing as a broad band in the 3100-3400 cm⁻¹ region.[3] The broadness is a result of intermolecular hydrogen bonding.
-
Aromatic C-H Stretch: Sharp peaks appearing just above 3000 cm⁻¹ are indicative of the C-H bonds within the aromatic rings.
-
C=C and C=N Stretching (Fingerprint Region): The region between 1400-1650 cm⁻¹ will contain a complex series of sharp absorptions corresponding to the stretching vibrations of the fused aromatic rings.[3] While subtle differences in this fingerprint region exist between isomers, they can be difficult to resolve and assign without reference spectra.
Expert Analysis: The most practical use of IR is to quickly confirm the presence of the pyrrolopyridine core. The presence of both the broad N-H stretch and the sharp aromatic C-H stretches is a strong indicator. While it's theoretically possible to differentiate isomers based on the fingerprint region, this is often impractical without high-quality reference spectra for each pure isomer. It serves best as a rapid quality control and functional group confirmation tool.
Mass Spectrometry (MS): Confirming Mass and Observing Fragmentation
Mass spectrometry will confirm the molecular weight of the isomers (118.14 g/mol ) and can reveal subtle differences in fragmentation patterns under electron ionization (EI-MS).
-
Molecular Ion (M⁺•): All four isomers will show a strong molecular ion peak at m/z = 118, characteristic of stable aromatic systems.
-
Primary Fragmentation: The principal fragmentation pathway for indole and its analogues involves the loss of hydrogen cyanide (HCN) from the pyrrole ring, leading to a significant fragment at m/z = 91 (M-27). This is a highly characteristic fragmentation for the indole core.
-
Secondary Fragmentation: The m/z 91 fragment can further lose acetylene (C₂H₂) to produce a fragment at m/z = 65 .
Expert Analysis: While the major fragments (m/z 118, 91) will be common to all isomers, the relative intensities of these fragments can vary. The position of the pyridine nitrogen can influence the stability of the molecular ion and subsequent fragment ions. For example, isomers where the nitrogen can better stabilize the initial radical cation may show a relatively more intense molecular ion peak compared to the M-27 fragment. However, these differences can be subtle and dependent on the instrument conditions. Therefore, while MS is essential for confirming molecular weight, it is less reliable than NMR for primary isomer identification.
Experimental Protocols: A Self-Validating Workflow
Acquiring high-quality, reproducible data is paramount. The following protocols are designed as self-validating systems to ensure data integrity.
General Spectroscopic Analysis Workflow
Figure 2: A typical workflow for the spectroscopic identification of an azaindole isomer.
Protocol 1: NMR Data Acquisition (¹H and ¹³C)
-
Sample Preparation: Accurately weigh 5-10 mg of the purified azaindole isomer and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is the solvent of choice because its residual proton signal (δ ≈ 2.50 ppm) does not typically overlap with analyte signals, and more importantly, it allows for the clear observation of the exchangeable N-H proton, which often appears as a broad singlet above 10 ppm.
-
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Self-Validation: Ensure the spectral width encompasses all expected signals (e.g., 0 to 12 ppm). The integration of the aromatic region should correspond to the correct number of protons for the structure.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Self-Validation: The number of observed carbon signals should match the number of unique carbons in the isomer's structure.
-
-
2D NMR (Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation). These experiments are critical for definitively assigning which proton is attached to which carbon and mapping the connectivity of the entire molecule.
Protocol 2: IR and MS Data Acquisition
-
IR Spectroscopy (ATR):
-
Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum over a range of 4000 to 400 cm⁻¹.
-
Causality: ATR is a rapid and reliable method for solid samples that requires minimal sample preparation and avoids complications from KBr pellet moisture.
-
-
Mass Spectrometry (EI-MS):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.
-
Acquire data using electron ionization (EI) at 70 eV.
-
Self-Validation: The spectrum must show a peak at m/z 118 corresponding to the correct molecular formula (C₇H₆N₂). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm accuracy.
-
Conclusion
The four primary isomers of azaindole, while sharing a common molecular formula, are distinct chemical entities with unique spectroscopic signatures. ¹H and ¹³C NMR spectroscopy stand as the definitive methods for their differentiation , with the chemical shifts of the protons and carbons on the pyridine ring serving as the most reliable diagnostic markers. The downfield shift of nuclei positioned ortho and para to the pyridine nitrogen provides an irrefutable fingerprint for each isomer. While IR and MS are indispensable for confirming functional groups and molecular weight, respectively, they play a secondary, confirmatory role in isomer identification. By employing the rigorous, self-validating protocols outlined in this guide, researchers can confidently establish the structure of their synthesized azaindoles, ensuring a solid foundation for subsequent biological evaluation and drug development efforts.
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ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Available: [Link]
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ResearchGate. (2024). (PDF) Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Available: [Link]
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The Definitive Guide to the Structural Confirmation of 6-Chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine Derivatives: An X-ray Crystallography Perspective
In the landscape of modern drug discovery and materials science, the precise architectural understanding of novel heterocyclic compounds is paramount. The 6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine scaffold, a halogenated derivative of 5-azaindole, represents a class of molecules with significant potential, stemming from the diverse biological activities of pyrrolopyridines.[1] However, the introduction of multiple halogen substituents on this bicyclic system presents a considerable challenge in unambiguous structural elucidation. Positional isomerism can lead to vastly different biological activities and physicochemical properties. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of these derivatives, championing single-crystal X-ray crystallography as the gold standard. We will delve into the causality behind experimental choices and provide actionable protocols for researchers in the field.
The Imperative of Unambiguous Structure Determination
The synthesis of multi-substituted heterocyclic systems often involves regioselective reactions that may not be completely specific, potentially leading to a mixture of isomers. For a molecule like this compound, confirming the exact positions of the chloro and iodo substituents is critical. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable initial tools for characterization. However, they can sometimes fall short of providing unequivocal proof of regiochemistry, especially in the absence of authentic standards for all possible isomers.
A Comparative Analysis of Structural Elucidation Techniques
While NMR and MS provide valuable insights into the molecular structure, X-ray crystallography offers a definitive and three-dimensional portrait of the molecule as it exists in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are fundamental for identifying the carbon-hydrogen framework of a molecule. For substituted 1H-pyrrolo[3,2-c]pyridines, characteristic shifts and coupling constants can be observed.[2][3] For instance, the protons on the pyrrole and pyridine rings will exhibit distinct chemical shifts. Long-range couplings (e.g., through-space Nuclear Overhauser Effect, NOE) can provide evidence for the proximity of certain protons and thus help in assigning the substitution pattern.
Limitations of NMR:
-
Ambiguity in Isomer Differentiation: Without reference spectra of all possible isomers, definitively assigning the 6-chloro-7-iodo substitution pattern versus, for example, a 7-chloro-6-iodo isomer can be challenging. The subtle differences in the electronic effects of chlorine and iodine might not produce sufficiently distinct changes in the chemical shifts of the remaining ring protons to allow for an unequivocal assignment.
-
Dependence on Soluble Material: NMR requires the sample to be soluble in a suitable deuterated solvent.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which in turn confirms its elemental composition.[2][3] The isotopic pattern observed for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a characteristic signature that can confirm the presence of a chlorine atom in the molecule.
Limitations of MS:
-
Inability to Distinguish Isomers: MS cannot differentiate between positional isomers as they have the same elemental composition and thus the same exact mass. Fragmentation patterns in MS/MS experiments might offer clues, but these are often complex to interpret and may not be unique for each isomer.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction stands alone in its ability to provide a direct and unambiguous determination of the three-dimensional atomic arrangement in a molecule.[4][5] By diffracting X-rays off a single crystal, one can calculate the electron density map of the molecule and from that, the precise positions of all atoms, bond lengths, bond angles, and torsional angles. This technique would definitively locate the chlorine and iodine atoms on the pyrrolo[3,2-c]pyridine core. The significant difference in electron density between chlorine and iodine makes their identification straightforward.
The value of this technique has been demonstrated in the structural determination of other substituted 1H-pyrrolo[3,2-c]pyridine derivatives, such as inhibitors of the mitotic kinase Monopolar Spindle 1 (MPS1), where X-ray crystallography was crucial in understanding the binding mode.[6]
Experimental Protocol: From Powder to Picture
The journey from a newly synthesized powdered compound to a publication-quality crystal structure is a multi-step process that requires patience and precision.
Part 1: Growing High-Quality Single Crystals
The critical, and often most challenging, step is obtaining single crystals suitable for X-ray diffraction (typically >0.1 mm in all dimensions).
Underlying Principle: The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline fashion rather than as an amorphous powder.
Step-by-Step Methodology:
-
Purification: Start with the highest purity material possible. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder. Recrystallization or column chromatography are recommended.
-
Solvent Selection:
-
Screen for solvents in which your compound has moderate solubility. It should be sparingly soluble at room temperature and more soluble upon heating.
-
Create a list of potential single solvents and binary solvent systems (one solvent in which the compound is soluble and a second, miscible "anti-solvent" in which it is insoluble).
-
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial. Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks. This is a simple and often effective method.
-
Vapor Diffusion (Hanging or Sitting Drop):
-
Hanging Drop: A drop of the concentrated solution of your compound is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a reservoir of a solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the drop induces crystallization.
-
Sitting Drop: Similar to the hanging drop method, but the drop of the compound's solution is placed on a pedestal inside the sealed well.
-
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. The decreasing solubility at lower temperatures can promote crystal growth.
-
Part 2: X-ray Diffraction Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.
Workflow:
Caption: Workflow for the structural confirmation of a novel compound by X-ray crystallography.
Data Collection and Refinement Steps:
-
A single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
The collected data are processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The model is refined against the experimental data to improve the fit and determine the final atomic coordinates, bond lengths, and angles.
-
The final structure is validated and a Crystallographic Information File (CIF) is generated, which can be deposited in a public database like the Cambridge Structural Database (CSD).[7][8][9]
Data Presentation and Comparison
To illustrate the definitive nature of X-ray crystallography, the following table compares the expected data for a hypothetical this compound derivative with data from other characterization methods for related compounds.
| Parameter | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography (Hypothetical Data) |
| Isomer Differentiation | Ambiguous; relies on subtle shifts and NOE correlations. | Not possible; isomers have the same mass. | Unambiguous; direct visualization of atom positions. |
| ¹H NMR | Expected signals for pyrrole and pyridine protons. | N/A | N/A |
| HRMS [M+H]⁺ | N/A | Calculated: 278.9054 | N/A |
| Crystal System | N/A | N/A | Monoclinic |
| Space Group | N/A | N/A | P2₁/c |
| Unit Cell Parameters | N/A | N/A | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95° |
| Bond Length (C6-Cl) | N/A | N/A | ~1.74 Å |
| Bond Length (C7-I) | N/A | N/A | ~2.10 Å |
This table clearly demonstrates that while NMR and MS are essential for preliminary characterization, only X-ray crystallography can provide the precise geometric parameters that constitute irrefutable proof of structure.
Conclusion
For novel compounds such as this compound derivatives, where subtle structural variations can have profound effects, relying solely on spectroscopic methods can be a precarious approach. Single-crystal X-ray crystallography, by providing a direct visualization of the molecular structure, eliminates ambiguity and provides the definitive evidence required for publication, patent applications, and further development in medicinal chemistry and materials science. The investment in growing high-quality crystals and performing a diffraction experiment is a critical step in ensuring the scientific integrity and validity of the research.
References
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Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., & Wu, Y. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300261. [Link]
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Naud, S., Westwood, I. M., Bawn, C., et al. (2018). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 61(23), 10736-10753. [Link]
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Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., & Wu, Y. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300261. [Link]
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Kowalski, K., & Pawłowski, M. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3374. [Link]
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Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). 6-Chloro-1H-pyrrolo(3,2-c)pyridine. Retrieved January 19, 2026, from [Link]
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Arshad, M., et al. (2021). Synthesis, single crystal X-ray studies and antimicrobial activities of novel Indole barbiturates. Journal of Molecular Structure, 1225, 129111. [Link]
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A Senior Application Scientist's Guide to Pyrrolopyridine Functionalization: A Comparative Analysis of C-I vs. C-Cl Bond Reactivity
For researchers, medicinal chemists, and professionals in drug development, the pyrrolopyridine scaffold is a cornerstone of modern molecular design. Its versatile biological activity makes it a privileged structure in numerous therapeutic areas. However, the successful synthesis of complex pyrrolopyridine derivatives hinges on a critical, early-stage decision: the choice of halogenation for subsequent cross-coupling reactions. This guide provides an in-depth, evidence-based comparison of the two most common choices, iodinated and chlorinated pyrrolopyridines, to inform a more strategic and efficient synthetic design. We will move beyond simple protocols to explore the fundamental principles that govern their differential reactivity, supported by experimental data and field-proven insights.
The Decisive Step: Understanding the Fundamentals of C-X Bond Activation
The utility of halopyridines lies in their ability to participate in powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[1] The success of these transformations is overwhelmingly dictated by the first, and often rate-limiting, step of the catalytic cycle: oxidative addition .[2] In this step, the palladium(0) catalyst inserts itself into the carbon-halogen (C-X) bond. The energy required to break this bond is the primary determinant of the overall reaction efficiency.
Two key physical properties govern this process:
-
Bond Dissociation Energy (BDE): This is the energy required to cleave the C-X bond homolytically. The C-Cl bond is significantly stronger than the C-I bond. Average BDE values are approximately 346-382 kJ/mol for a C-Cl bond, compared to a much lower 228-240 kJ/mol for a C-I bond.[3][4] This fundamental difference means the C-I bond is inherently more fragile and easier to break, facilitating a more facile oxidative addition.[5]
-
Bond Polarity: Due to chlorine's higher electronegativity, the C-Cl bond is more polar than the C-I bond. While bond polarity can influence reactivity in some contexts, in palladium-catalyzed cross-coupling, the BDE is the dominant factor.[6] The high activation energy required to cleave the strong C-Cl bond is the principal challenge that must be overcome.
This difference in BDE is the root cause of the vastly different reaction conditions required for iodo- and chloro-pyrrolopyridines, impacting everything from catalyst selection to temperature and choice of base.
A Head-to-Head Comparison: Iodopyrrolopyridines vs. Chloropyrrolopyridines
The choice between iodine and chlorine as the handle for functionalization is a trade-off between reactivity and cost.
-
Iodopyrrolopyridines: The Reactive Workhorse The weak C-I bond makes iodopyrrolopyridines highly reactive substrates. They readily undergo oxidative addition, allowing cross-coupling reactions to proceed under mild conditions.[7] This is particularly advantageous for late-stage functionalization of complex molecules bearing sensitive functional groups. Furthermore, in di- or polyhalogenated systems, the C-I bond can be selectively functionalized in the presence of C-Br or C-Cl bonds, offering a powerful tool for orthogonal synthesis.[8]
-
Chloropyrrolopyridines: The Cost-Effective Challenge Aryl chlorides are generally less expensive and more commercially available than their iodide counterparts, making them attractive for large-scale synthesis. However, their high C-Cl bond strength presents a significant kinetic barrier.[9] Overcoming this requires more forcing conditions, including higher temperatures and the use of highly specialized catalyst systems. The development of bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos, SPhos) by pioneers like Buchwald and Hartwig was a watershed moment, as these ligands form highly active Pd(0) complexes capable of cleaving the stubborn C-Cl bond.[9][10][11]
The following table summarizes the key practical differences:
| Feature | C-I Bond in Pyrrolopyridines | C-Cl Bond in Pyrrolopyridines |
| Bond Dissociation Energy | Lower (~228-240 kJ/mol)[3][4] | Higher (~346-382 kJ/mol)[3][4] |
| Reactivity in Cross-Coupling | High | Low |
| Oxidative Addition to Pd(0) | Facile, often rapid | Difficult, often rate-limiting[9] |
| Typical Reaction Temperature | Room temperature to moderate heat (e.g., 65-90°C)[7][8] | Elevated temperatures (e.g., 80-110°C)[9] |
| Base Requirements | Milder bases often suffice (e.g., K₂CO₃, K₃PO₄)[12][13] | Strong, non-nucleophilic bases required (e.g., NaOtBu, LiHMDS)[9][14] |
| Ligand Requirements | Standard phosphine ligands (e.g., PPh₃) can be effective[7] | Bulky, electron-rich biarylphosphine ligands are essential[9][14] |
| Catalyst Loading | Typically 1-5 mol% | May require higher loading (up to 5 mol%)[9] |
| Selectivity in Dihalo-systems | Can be selectively coupled in the presence of a C-Cl bond[8] | Can be coupled after a more reactive halogen (I, Br) has reacted |
| Substrate Cost/Availability | Generally more expensive | Generally cheaper and more available |
Visualizing the Mechanism: The Central Role of Oxidative Addition
To fully appreciate the difference in reactivity, it is helpful to visualize the catalytic cycle for a typical cross-coupling reaction. The diagram below illustrates a generic Suzuki-Miyaura coupling.
As highlighted in Figure 1, the Oxidative Addition step is the critical juncture where the C-I and C-Cl pathways diverge. The low BDE of the C-I bond allows this step to proceed with a low activation energy, whereas the high BDE of the C-Cl bond necessitates a more potent catalyst system and higher energy input to drive the reaction forward.
Field-Proven Protocols: A Practical Guide
The following protocols are designed as self-validating systems, where the choice of reagents and conditions directly reflects the underlying principles of C-X bond reactivity.
Protocol 1: Suzuki Coupling of an Iodo-pyrrolopyridine (High Reactivity Substrate)
This procedure outlines a typical Suzuki-Miyaura coupling using a highly reactive iodo-pyrrolopyridine substrate.
-
Rationale: The high reactivity of the C-I bond allows for the use of a standard, air-stable palladium catalyst like Pd(PPh₃)₄ and a relatively mild inorganic base. The reaction proceeds efficiently at moderate temperatures.
-
Methodology:
-
To a Schlenk tube, add the iodo-pyrrolopyridine (1.0 equiv., 0.2 mmol), the desired arylboronic acid (1.2 equiv., 0.24 mmol), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv., 0.01 mmol), and potassium carbonate (K₂CO₃) (2.5 equiv., 0.5 mmol).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, 2.0 mL total).
-
Seal the tube and heat the reaction mixture to 90°C in a pre-heated oil bath with vigorous stirring for 4-8 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Buchwald-Hartwig Amination of a Chloro-pyrrolopyridine (Low Reactivity Substrate)
This protocol details a Buchwald-Hartwig amination, a reaction that is particularly sensitive to the strength of the C-X bond.
-
Rationale: To cleave the strong C-Cl bond, a highly active catalyst system is required. This is achieved by combining a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos). A strong, non-nucleophilic base like sodium tert-butoxide is necessary to facilitate the deprotonation of the amine and the subsequent catalytic steps.[9] Elevated temperatures are essential to overcome the high activation energy of the oxidative addition.
-
Methodology:
-
To a dry Schlenk tube under an inert atmosphere (in a glovebox), add the chloro-pyrrolopyridine (1.0 equiv., 0.5 mmol), RuPhos Pd G3 precatalyst (0.02 equiv., 0.01 mmol), RuPhos ligand (0.02 equiv., 0.01 mmol), and sodium tert-butoxide (NaOtBu) (1.4 equiv., 0.7 mmol).
-
Add the desired amine (1.2 equiv., 0.6 mmol).
-
Add dry, degassed toluene (2.5 mL).
-
Seal the tube and heat the reaction mixture to 100-110°C in a pre-heated oil bath with vigorous stirring for 12-24 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
A Strategic Decision Framework
The choice between a C-I and C-Cl substituted pyrrolopyridine is not merely tactical; it is a strategic decision that impacts the entire synthetic route. The following workflow can guide this critical choice.
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A Comparative Guide to the Biological Activity of Halogenated Pyrrolopyridine Isomers
In the landscape of medicinal chemistry, the pyrrolopyridine scaffold, also known as azaindole, stands out as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This bicyclic heterocyclic system, consisting of a pyrrole ring fused to a pyridine ring, serves as a bioisostere for purines and indoles, enabling it to interact with a wide array of biological targets.[1][2] The introduction of halogen atoms—fluorine (F), chlorine (Cl), bromine (Br), and iodine (I)—onto this core structure profoundly influences its physicochemical properties and, consequently, its biological activity. This guide provides a comprehensive comparison of the biological activities of different halogenated pyrrolopyridine isomers, supported by experimental data, to aid researchers and drug development professionals in their quest for novel therapeutics.
The position of the nitrogen atom in the pyridine ring gives rise to four principal isomers: 4-, 5-, 6-, and 7-azaindole. Each of these isomers presents a unique electronic and steric profile, which is further modulated by the type and position of halogen substitution.[1] This guide will delve into the nuanced structure-activity relationships (SAR) that emerge from these variations, focusing on anticancer, antimicrobial, and antiviral activities.
The Influence of Halogenation on Biological Activity
Halogenation is a powerful tool in drug design. The introduction of halogens can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. For instance, the increasing size and polarizability from fluorine to iodine can lead to enhanced van der Waals interactions or the formation of halogen bonds, which can significantly impact binding affinity and selectivity.[3] Conversely, the high electronegativity of fluorine can alter the acidity of nearby protons and influence metabolic pathways.
Anticancer Activity: A Tale of Isomers and Halogens
Halogenated pyrrolopyridines have demonstrated significant potential as anticancer agents, often by targeting kinases.[2] The pyrrolopyridine scaffold can mimic the adenine core of ATP, enabling it to bind to the ATP-binding site of various kinases and inhibit their activity.[2]
A study on pyrrolo[2,3-d]pyrimidine-imines revealed that a bromine substituent on the C-4 position of a phenyl ring attached to the core structure resulted in superior antitumor activity against the HT-29 colon cancer cell line, with IC50 values as low as 4.01 µM.[4] In another study, halogenated pyrrolo[2,3-d]pyrimidine derivatives showed promising cytotoxic effects against four different cancer cell lines, with IC50 values ranging from 29 to 59 µM.[5] Notably, a 2-chloro substituted compound exhibited the highest cytotoxicity against HepG2 cells, while a derivative with 2-hydroxy and 5-bromo substitutions was more potent against HeLa, MDA-MB-231, and MCF-7 cell lines.[5]
The table below summarizes the anticancer activities of various halogenated pyrrolopyridine isomers.
| Compound/Isomer | Halogen(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine-imine derivative | 4-Br (on phenyl substituent) | HT-29 | 4.01 | [4] |
| (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(2-chlorobenzylidene)benzohydrazide | 2-Cl (on benzylidene) | HepG2 | Lower than other isomers | [5] |
| (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(2-fluorobenzylidene)benzohydrazide | 2-F (on benzylidene) | HepG2 | Moderate | [5] |
| (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(5-bromo-2-hydroxybenzylidene)benzohydrazide | 5-Br, 2-OH (on benzylidene) | HeLa, MDA-MB-231, MCF-7 | Higher than 2-Cl isomer | [5] |
| 1H-pyrrolo[3,2-c]pyridine derivative (10t) | Not specified | HeLa, SGC-7901, MCF-7 | 0.12 - 0.21 | [6] |
Causality Behind Experimental Choices: The selection of diverse cancer cell lines in these studies, such as those representing colon (HT-29), liver (HepG2), cervical (HeLa), and breast (MCF-7, MDA-MB-231) cancers, allows for the assessment of the compounds' broad-spectrum anticancer potential and potential selectivity. The use of well-established anticancer drugs as positive controls (not shown in the table but present in the cited literature) is crucial for validating the potency of the novel compounds.
Antimicrobial Activity: Combating Bacterial Resistance
The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Halogenated pyrrolopyridines have emerged as a promising class of compounds in this arena.
A structure-activity relationship study of 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines identified that bromo or iodo substitution in the 4-benzylamine group, combined with a hydroxyl group on the 6-aryl unit, was critical for potent activity against Staphylococcus aureus. The most active bromo and iodo derivatives exhibited a Minimum Inhibitory Concentration (MIC) of 8 mg/L.[7] Interestingly, these compounds showed a four-fold lower MIC when combined with an antimicrobial peptide, highlighting the potential for synergistic therapies.[7]
The following table presents a comparison of the antimicrobial activities of different halogenated pyrrolopyridines.
| Compound/Isomer | Halogen(s) | Bacterial Strain | MIC (mg/L) | Reference |
| 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative | Bromo (on benzylamine) | Staphylococcus aureus | 8 | [7] |
| 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative | Iodo (on benzylamine) | Staphylococcus aureus | 8 | [7] |
Causality Behind Experimental Choices: The selection of Staphylococcus aureus, a common and often drug-resistant pathogen, as the test organism is highly relevant for clinical applications. The determination of MIC values is a standardized method to quantify the antimicrobial potency of a compound, allowing for direct comparison between different derivatives.
Antiviral Activity: Targeting Viral Replication
Halogenated pyrrolopyridines have also been investigated for their antiviral properties. For instance, 4-amino-5-halogenated-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines have shown activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1).[8] In this series, the 4-amino-5-bromo and 4-amino-5-iodo derivatives were particularly potent, causing a significant reduction in viral titer at concentrations ranging from 10-100 µM.[8]
The antiviral activities of selected halogenated pyrrolopyridine isomers are summarized below.
| Compound/Isomer | Halogen(s) | Virus | Activity | Reference |
| 4-amino-5-bromo-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidine | Bromo | HCMV, HSV-1 | >5 log reduction in virus titer at 10-100 µM | [8] |
| 4-amino-5-iodo-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidine | Iodo | HCMV, HSV-1 | >5 log reduction in virus titer at 10-100 µM | [8] |
| 3-deazapurine derivative of l-ascorbic acid | Halogenated | HCMV | EC50 values comparable to ganciclovir | [9] |
Causality Behind Experimental Choices: The use of well-characterized viral strains like HCMV and HSV-1 allows for the evaluation of the compounds' efficacy against common human pathogens. Measuring the reduction in viral titer is a direct and quantitative method to assess antiviral activity. Comparing the activity to established antiviral drugs like ganciclovir provides a benchmark for the potential clinical utility of the new compounds.[9]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, it is essential to follow standardized experimental protocols. Below are detailed methodologies for two key assays used to evaluate the biological activity of these compounds.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated pyrrolopyridine isomers and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Sources
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A Senior Application Scientist's Guide to the Validation of 6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine Purity: A Comparative Analysis of HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, the purity of a chemical intermediate is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built. The compound 6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine, a halogenated heterocyclic molecule, serves as a critical building block in the synthesis of complex pharmaceutical agents.[1] The presence of unwanted impurities, even in trace amounts, can drastically impact reaction yields, introduce toxicological risks, and compromise the stability of the final drug product.[2][3]
This guide provides an in-depth, experience-driven framework for validating the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC), the industry's gold standard.[4] We will explore the causality behind methodological choices, present a self-validating experimental protocol grounded in regulatory standards, and objectively compare HPLC with alternative analytical technologies to equip you with the expertise to select the most appropriate method for your specific analytical challenge.
Part 1: The Workhorse of Purity Analysis: Reversed-Phase HPLC
The selection of an analytical technique is the first critical decision. For a molecule like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for routine quality control.[5]
Causality Behind the Choice:
-
Molecular Properties: The compound possesses a balance of hydrophobic (the chloro-iodo-substituted aromatic rings) and polar (the pyrrolo-pyridine N-H group) characteristics, making it ideally suited for retention and separation on a non-polar stationary phase like C18.[5][6]
-
Detection: The fused aromatic ring system acts as a strong chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer, a standard component of HPLC systems.[7][8]
-
Robustness and Ubiquity: HPLC is a mature, well-understood technology, and its methods are highly transferable between laboratories, a crucial factor in drug development and manufacturing.[9]
Proposed HPLC Method for Purity Determination
This section outlines a robust starting method for the analysis of this compound.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | The C18 phase provides excellent hydrophobic retention for halogenated aromatic compounds, offering a good balance of resolution and analysis time.[10] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | A buffered aqueous phase controls the ionization of the analyte and any acidic/basic impurities, leading to sharp, symmetrical peaks. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier that provides good elution strength and is UV-transparent at the detection wavelength. |
| Gradient Elution | 5% to 95% B over 20 minutes | A gradient is crucial for separating the main analyte from potential impurities that may have significantly different polarities, such as unreacted starting materials or degradation products.[10] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.[8] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds, providing good sensitivity for the pyrrolopyridine core. A full UV scan (Diode Array Detector) is recommended during method development to find the optimal wavelength.[8] |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overloading. |
| Diluent | Acetonitrile/Water (50:50) | Ensures the sample is fully dissolved and is compatible with the initial mobile phase conditions to prevent peak distortion. |
Part 2: The Blueprint for Trust: A Step-by-Step HPLC Validation Protocol
Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[11] The following protocol is designed based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring regulatory compliance and scientific rigor.[12][13][14]
Experimental Protocol: HPLC Method Validation
1. System Suitability:
-
Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.
-
Procedure:
-
Prepare a standard solution of this compound at a working concentration (e.g., 0.5 mg/mL).
-
Inject the solution six consecutive times.
-
Calculate the Relative Standard Deviation (%RSD) for retention time and peak area.
-
Determine the tailing factor and the number of theoretical plates for the principal peak.
-
-
Acceptance Criteria: %RSD for peak area ≤ 2.0%, Tailing Factor ≤ 2.0, Theoretical Plates ≥ 2000.
2. Specificity (Selectivity):
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11]
-
Procedure:
-
Forced Degradation: Subject the analyte to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.[8]
-
Analyze the stressed samples alongside an unstressed sample and a blank (diluent).
-
Assess the chromatograms to ensure the principal peak is free from co-eluting peaks. Peak purity analysis using a Diode Array Detector is essential here.
-
-
Acceptance Criteria: The method must be able to separate the main analyte peak from all known impurities and degradation products with a resolution of >1.5.
3. Linearity:
-
Objective: To demonstrate a direct proportional relationship between analyte concentration and the detector's response over a defined range.[15]
-
Procedure:
-
Prepare a series of at least five standard solutions of this compound, ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration.
-
Inject each solution in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.
4. Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.[11]
-
Procedure:
-
Perform a recovery study by spiking a known amount of the analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate and analyze.
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
5. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[16]
-
Procedure:
-
Repeatability (Intra-assay): Analyze six independent preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: %RSD for the series of measurements should be ≤ 2.0%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest amount of analyte that can be reliably detected and quantified, respectively.[13]
-
Procedure:
-
These can be determined based on the signal-to-noise ratio (S/N) of the detector response (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.
-
-
Acceptance Criteria: The LOQ must be precise and accurate and should be below the reporting threshold for impurities.
7. Robustness:
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]
-
Procedure:
-
Vary parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Analyze the system suitability standard under each condition.
-
-
Acceptance Criteria: System suitability parameters must still be met under all varied conditions.
Caption: Workflow for HPLC method validation based on ICH Q2(R2) guidelines.
Part 3: The Broader Analytical Landscape: A Comparative Guide
While HPLC is the cornerstone of purity testing, other technologies offer complementary or superior capabilities in specific scenarios. A senior scientist must understand this landscape to tackle complex analytical challenges.
Comparison of Analytical Technologies
| Technology | Principle | Speed | Sensitivity | Resolution | Key Application for this compound |
| HPLC | Differential partitioning between mobile and stationary phases. | Moderate (15-30 min)[9] | Good | Good | Gold Standard for Routine QC: Robust, reliable, and cost-effective quantitative purity analysis.[4] |
| UPLC | HPLC principle using sub-2 µm particles at high pressure. | Very Fast (1-10 min)[17] | Excellent | Excellent | High-Throughput Screening: Faster analysis increases lab productivity and improves sensitivity for trace impurities.[18][19] |
| LC-MS | HPLC separation followed by mass spectrometry detection. | Moderate | Superior | Good | Impurity Identification: Provides mass-to-charge ratio to identify the structure of unknown peaks observed in HPLC.[2] |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase. | Fast | Excellent | Excellent | Not Recommended: The compound is likely non-volatile and may degrade at high temperatures required for GC analysis.[4] |
| NMR | Nuclear spin absorption in a magnetic field. | Slow | Low | N/A | Structural Confirmation: Unambiguously confirms the chemical structure and can identify impurities without a chromophore.[2] |
Choosing the Right Tool for the Job
The decision of which analytical technique to employ is driven by the question being asked. Is it a routine purity check, an investigation into an unknown impurity, or a primary structural confirmation?
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The validation of purity for a critical pharmaceutical intermediate like this compound is a multi-faceted process that demands scientific rigor and a deep understanding of analytical chemistry principles. A meticulously developed and validated HPLC method, framed within the ICH guidelines, serves as the most reliable and defensible tool for routine quality control, ensuring batch-to-batch consistency and product safety.
However, an expert view recognizes that HPLC is part of a larger analytical toolkit. Technologies like UPLC offer significant gains in speed and sensitivity for high-throughput environments, while LC-MS and NMR provide indispensable information for impurity identification and structural confirmation. By understanding the strengths and limitations of each technique, researchers and drug development professionals can confidently navigate the complexities of purity analysis, ensuring the integrity of their molecules from the laboratory to the clinic.
References
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- Kumar, A., & Sharma, R. (2018). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 11(9), 4156-4161.
- WebofPharma. (2023). HPLC vs. UPLC.
- Pharmaguideline. (2018). Differences between HPLC and UPLC.
- PharmaGuru. (2023). UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- Przybyciel, M. (2003). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 21(7).
- Pharmaguideline. (2022). Steps for HPLC Method Validation.
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
- Novasol Biotech. (2023). How to detect the percentage of pharmaceutical intermediates?
- Science.gov. (n.d.). c18 reversed-phase hplc: Topics by Science.gov.
- ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles...
- AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained.
- Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification.
- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals.
- International Journal of Research and Analytical Reviews. (2021). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
- BLDpharm. (n.d.). 6-Chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine.
- Benchchem. (n.d.). Spectroscopic and Synthetic Profile of 6-Chloro-7-iodo-7-deazapurine: A Technical Guide.
- ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- MedchemExpress. (n.d.). 6-Chloro-7-iodo-7-deazapurine | Biochemical Reagent.
- Sigma-Aldrich. (n.d.). 6-Chloro-7-iodo-7-deazapurine 95%.
- Acta Poloniae Pharmaceutica. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring.
- Nature. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
- Asian Journal of Chemistry. (2013).
- Arkivoc. (2005).
- Benchchem. (n.d.). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
- Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- PubMed Central. (2023).
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A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Substituted 1H-pyrrolo[3,2-c]pyridines
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. The 1H-pyrrolo[3,2-c]pyridine scaffold, an isomer of the biologically significant 7-azaindole, is a privileged structure in medicinal chemistry, appearing in compounds with potent anticancer activities.[1][2] This guide provides an in-depth comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral features of substituted 1H-pyrrolo[3,2-c]pyridines, offering insights into spectral interpretation, experimental best practices, and comparisons with isomeric systems.
The Foundational Role of NMR in Structural Elucidation
NMR spectroscopy stands as the premier technique for determining the detailed molecular structure of organic compounds in solution.[3] For the 1H-pyrrolo[3,2-c]pyridine system, ¹H and ¹³C NMR provide critical information on the electronic environment of each atom, their connectivity, and through-space interactions, which are essential for confirming the identity and purity of synthesized analogues.
Why High-Field NMR is Crucial
The choice of spectrometer field strength directly impacts the quality and interpretability of the NMR data. For complex aromatic systems like substituted 1H-pyrrolo[3,2-c]pyridines, a high-field NMR spectrometer (≥400 MHz for ¹H) is recommended.[3] The higher magnetic field provides better signal dispersion, reducing spectral overlap and allowing for more accurate determination of chemical shifts and coupling constants, which are paramount for unambiguous assignments.[4]
Deciphering the ¹H NMR Spectrum of 1H-pyrrolo[3,2-c]pyridines
The proton NMR spectrum of the 1H-pyrrolo[3,2-c]pyridine core reveals a characteristic set of signals. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the aromatic ring currents.[5] Substituents on the pyrrole or pyridine ring will further modulate these chemical shifts, providing a detailed fingerprint of the molecule.
A key feature to note is the downfield shift of the proton at position 4 (H-4) due to the anisotropic effect of the adjacent pyridine nitrogen. Similarly, the pyrrole N-H proton typically appears as a broad singlet at a downfield chemical shift, often above 8 ppm, and its presence can be confirmed by D₂O exchange.
Illustrative Example: 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine [2]
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-4 | 9.10 | s | - |
| H-2 | 7.80 | s | - |
| Phenyl-H | 8.08 - 7.91 | m | - |
| Phenyl-H | 7.47 | t | 7.7 |
| Phenyl-H | 7.41 - 7.34 | m | - |
| H-7 | 7.41 - 7.34 | m | - |
| H-3 | 6.80 | d | 3.2 |
| Trimethoxyphenyl-H | 6.71 | s | - |
| OCH₃ | 3.95 | s | - |
| OCH₃ | 3.91 | s | - |
Data acquired in CDCl₃ at 500 MHz.[2]
The data clearly shows the downfield signal for H-4 at 9.10 ppm. The protons on the pyrrole ring, H-2 and H-3, exhibit chemical shifts and a coupling constant typical for a five-membered heterocyclic ring. The complexity of the aromatic region is due to the signals from the phenyl and trimethoxyphenyl substituents.
Unveiling the Carbon Skeleton: ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The chemical shifts of the carbons in the 1H-pyrrolo[3,2-c]pyridine core are influenced by the nitrogen atoms and the nature of the substituents. Carbons adjacent to nitrogen atoms (C-4, C-7a, C-5) are generally deshielded and appear at lower field.
Comparative ¹³C NMR Data for Substituted 1H-pyrrolo[3,2-c]pyridines [1][2]
| Carbon Assignment | 6-phenyl- (10a) | 6-(o-tolyl)- (10b) | 6-(m-tolyl)- (10c) |
| C-4 | 143.18 | 142.93 | 142.82 |
| C-2 | 124.81 | 124.28 | 124.73 |
| C-3 | 102.92 | 102.76 | 103.04 |
| C-7a | 141.17 | 140.46 | 141.24 |
| C-7 | 127.88 | 127.88 | 127.70 |
| C-6 | 149.89 | 151.97 | 149.85 |
| C-5 | 137.58 | 137.45 | 135.71 |
| C-3a | 102.59 | 102.32 | 102.77 |
All compounds are 1-(3,4,5-trimethoxyphenyl) substituted. Chemical shifts (δ) are in ppm in CDCl₃ at 126 MHz.[1][2]
The table above demonstrates the subtle yet discernible effects of substituent changes on the ¹³C chemical shifts. For instance, the introduction of a methyl group on the phenyl ring at position 6 leads to slight upfield or downfield shifts in the carbons of the core structure, reflecting changes in the electronic environment.
Experimental Protocols for High-Quality NMR Data Acquisition
Obtaining reliable and reproducible NMR data is contingent on meticulous experimental technique. The following protocol outlines a self-validating system for the analysis of substituted 1H-pyrrolo[3,2-c]pyridines.
Step-by-Step NMR Sample Preparation and Analysis
-
Sample Preparation : Accurately weigh 5-10 mg of the purified 1H-pyrrolo[3,2-c]pyridine derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3][6] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping signals with the analyte.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) for both ¹H and ¹³C NMR.[6]
-
¹H NMR Acquisition :
-
Use a high-field NMR spectrometer (e.g., 500 MHz).
-
Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-200 ppm) and a sufficient number of scans are necessary to obtain a good signal-to-noise ratio.[7]
-
-
2D NMR for Unambiguous Assignments : For complex structures, especially with multiple aromatic substituents, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy) : To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded proton and carbon atoms.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the connectivity of substituents.[3][8]
-
Figure 1. A generalized workflow for the NMR analysis of substituted 1H-pyrrolo[3,2-c]pyridines.
Comparative Analysis with Isomeric Pyrrolopyridines
The spectral features of 1H-pyrrolo[3,2-c]pyridines can be better understood when compared to their isomers, such as 1H-pyrrolo[2,3-b]pyridines (7-azaindoles) and 1H-pyrrolo[3,2-b]pyridines (4-azaindoles). The position of the nitrogen atom in the pyridine ring significantly influences the chemical shifts of the neighboring protons and carbons.
For instance, in 5-azaindoles (1H-pyrrolo[3,2-c]pyridine is a 6-azaindole), the proton NMR spectra show distinct coupling patterns.[9] A detailed comparison of the calculated and experimental NMR data for different azaindole isomers can provide deeper insights into their electronic structures.[10]
Figure 2. Structures of common azaindole isomers.
The differing positions of the pyridine nitrogen lead to distinct electronic distributions and, consequently, unique NMR spectral fingerprints for each isomer. This allows for their unambiguous differentiation.
Conclusion
The ¹H and ¹³C NMR spectral analysis of substituted 1H-pyrrolo[3,2-c]pyridines is a powerful tool for their structural characterization. A thorough understanding of the characteristic chemical shifts and coupling constants, coupled with a systematic experimental approach including 2D NMR techniques, allows for the confident elucidation of their structures. By comparing the spectral data with that of isomeric systems, researchers can gain a deeper appreciation for the subtle electronic effects that govern the chemical properties of these important heterocyclic compounds. This guide provides a solid foundation for scientists working on the synthesis and development of novel drugs based on the 1H-pyrrolo[3,2-c]pyridine scaffold.
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Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d]PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 987-998. [Link]
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Kadam, S. S., et al. (2012). Understanding the NMR properties and conformational behavior of indole vs. azaindole group in protoberberines: NICS and NCS analysis. Journal of Molecular Structure, 1028, 31-38. [Link]
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Vassilev, N. G., et al. (2015). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 20(8), 13837-13848. [Link]
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A Technical Guide to Assessing the Kinase Selectivity of 1H-pyrrolo[3,2-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. The human kinome comprises over 500 members, and their structural similarities present a significant challenge in developing selective inhibitors.[1] Off-target effects due to inhibitor promiscuity can lead to unforeseen toxicities and complicate clinical development.[1] The 1H-pyrrolo[3,2-c]pyridine scaffold has shown promise as a core structure for potent kinase inhibitors. This guide provides a comprehensive overview of assessing the kinase selectivity profile of derivatives of this scaffold, using a specific FMS kinase inhibitor as a case study, and compares its profile to established multi-kinase inhibitors.
The Criticality of Kinase Inhibitor Selectivity
Achieving selectivity is a paramount objective in the design of kinase inhibitors. A highly selective inhibitor can provide a clearer understanding of the biological role of the target kinase and potentially lead to a therapeutic agent with a wider therapeutic window and fewer side effects. However, in some instances, multi-targeted inhibitors have demonstrated clinical benefits, suggesting that a nuanced understanding of a compound's selectivity profile is essential.[2] Kinase profiling, the process of screening a compound against a large panel of kinases, is a standard approach in drug discovery to ascertain its selectivity.[3]
Unveiling the Selectivity of a 1H-pyrrolo[3,2-c]pyridine Derivative: A Case Study
A study of eighteen 1H-pyrrolo[3,2-c]pyridine derivatives identified compound 1r as a potent inhibitor of FMS kinase (also known as CSF-1R), with an IC50 of 30 nM.[4][5] FMS kinase is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages and is implicated in various cancers and inflammatory diseases.[4][5]
To assess its selectivity, compound 1r was screened at a concentration of 1 µM against a panel of 40 kinases. The results, summarized in the table below, highlight its notable selectivity for FMS kinase.
| Kinase Target | Compound 1r (% Inhibition @ 1µM) |
| FMS | 81% |
| FLT3 (D835Y) | 42% |
| c-MET | 40% |
| Other 37 kinases | <40% |
| Data sourced from El-Gamal, M. I., et al. (2018).[4][5] |
With 81% inhibition of FMS at 1 µM and significantly lower inhibition of other kinases, compound 1r demonstrates a promising selectivity profile. The authors concluded that with an IC50 of 30 nM for FMS, it is more than 33 times more selective for FMS than for other kinases in the panel.[4][5]
Comparative Analysis: Benchmarking Against Established Inhibitors
To contextualize the selectivity of compound 1r , it is instructive to compare its profile with that of approved multi-kinase inhibitors that also target FMS, such as Pexidartinib, Sunitinib, and Sorafenib.
| Kinase Target | Compound 1r (% Inhibition @ 1µM) | Pexidartinib (IC50, nM) | Sunitinib (IC50, nM) | Sorafenib (IC50, nM) |
| FMS (CSF-1R) | 81% | 20[5][6] | - | - |
| c-Kit | - | 10[6] | Potent inhibitor[2][7] | 58[8] |
| FLT3 | 42% | 160[5][6] | Potent inhibitor[2][9] | 58[8] |
| KDR (VEGFR2) | - | 350[6] | 80[2] | 90[8] |
| PDGFRβ | - | - | 2[2] | 57[8] |
| Raf-1 | - | - | - | 6[8] |
| B-Raf | - | - | - | 20[8] |
| Note: A direct comparison is challenging due to different assay formats (% inhibition vs. IC50). However, the data provides a qualitative understanding of the selectivity landscape. |
Pexidartinib (PLX3397) is a potent and selective inhibitor of CSF1R, c-Kit, and FLT3.[5][6][10] Its high potency against FMS is comparable to that of compound 1r , though it also strongly inhibits c-Kit. Sunitinib and Sorafenib are broader-spectrum inhibitors, targeting a range of kinases involved in angiogenesis and cell proliferation, including VEGFRs, PDGFRs, and Raf kinases.[2][7][8][9][11] This broader activity profile can be beneficial in certain cancer contexts but may also contribute to a greater incidence of off-target effects.[12]
The focused activity of the 1H-pyrrolo[3,2-c]pyridine derivative 1r on FMS kinase suggests a more targeted therapeutic approach, which could be advantageous in treating diseases where FMS is the primary driver.
The FMS Kinase Signaling Pathway
Understanding the signaling cascade initiated by FMS kinase activation is crucial for appreciating the therapeutic rationale for its inhibition. Upon binding its ligand, CSF-1, the FMS receptor dimerizes and autophosphorylates, triggering downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways. These pathways are integral to cell survival, proliferation, and differentiation.
Caption: Workflow for a radiometric kinase assay.
Detailed Steps:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT, 50 µg/ml PEG₂₀₀₀₀), the purified kinase, and the specific substrate. [4]2. Compound Addition: Add the 1H-pyrrolo[3,2-c]pyridine derivative or other test compounds at various concentrations (typically in DMSO, with the final DMSO concentration kept below 1%).
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP solution (e.g., 1 µM final concentration).
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination: Stop the reaction by adding a solution such as phosphoric acid.
-
Substrate Capture: Spot a portion of the reaction mixture onto phosphocellulose paper (e.g., P81), which binds the phosphorylated substrate.
-
Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the amount of incorporated radiolabel on the phosphocellulose paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The 1H-pyrrolo[3,2-c]pyridine scaffold represents a valuable starting point for the development of selective kinase inhibitors. The case study of compound 1r demonstrates the potential to achieve high selectivity for FMS kinase, a therapeutically relevant target. A thorough assessment of the kinase selectivity profile, benchmarked against established inhibitors, is a cornerstone of the preclinical evaluation of these compounds. Future work should focus on obtaining comprehensive kinome-wide profiling data for a broader range of 1H-pyrrolo[3,2-c]pyridine derivatives to further delineate their therapeutic potential and guide the development of next-generation kinase inhibitors with optimized selectivity profiles.
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Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition. PMC. [Link]
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Decoding the anti-cancer potential of Pexidartinib (PLX3397), a Fms-like tyrosine kinase 3 inhibitor, using next-generation knowledge discovery methods. PubMed. [Link]
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A Comparative Analysis of Anticancer Potency: Pyrrolo[3,2-c]pyridine vs. Pyrrolo[2,3-b]pyridine Scaffolds
In the landscape of medicinal chemistry, the quest for novel and potent anticancer agents is perpetual. Heterocyclic compounds, particularly those mimicking endogenous structures, form a cornerstone of modern drug discovery. Among these, the pyrrolopyridine scaffolds, isomers of the biologically significant indole nucleus, have garnered substantial interest. This guide provides a detailed comparison of the anticancer potency of two prominent isomers: pyrrolo[3,2-c]pyridine and pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole). We will delve into their mechanisms of action, structure-activity relationships, and provide supporting experimental data to offer a clear perspective for researchers in oncology drug development.
The Pyrrolopyridine Core: A Privileged Scaffold in Oncology
Pyrrolopyridines, bioisosteres of indole, are considered "privileged scaffolds" due to their ability to interact with a wide array of biological targets with high affinity. Their structural resemblance to purines allows them to function as effective ATP-mimetic kinase inhibitors, a class of drugs that has revolutionized targeted cancer therapy. The specific arrangement of the nitrogen atom within the fused ring system dictates the scaffold's electronic properties and hydrogen bonding capabilities, leading to distinct pharmacological profiles for each isomer.
Pyrrolo[3,2-c]pyridine: Targeting Cellular Structure and Signaling
The pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework for the development of potent anticancer agents, primarily through two well-defined mechanisms: disruption of microtubule dynamics and inhibition of critical kinases involved in tumor progression.
Mechanism of Action: Microtubule and Kinase Inhibition
A significant number of potent pyrrolo[3,2-c]pyridine derivatives function as colchicine-binding site inhibitors .[1][2][3][4] By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule polymerization and depolymerization. This interference is critical as microtubules form the mitotic spindle, an essential apparatus for cell division. The disruption leads to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[1][4]
Furthermore, derivatives of this scaffold have demonstrated potent inhibitory effects against FMS kinase (CSF-1R) .[5] FMS kinase is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of macrophages, which are often implicated in creating a tumor-supportive microenvironment.[5] Inhibition of FMS can thus impede tumor growth and survival.
Demonstrated Anticancer Activity
Researchers have synthesized and evaluated numerous series of pyrrolo[3,2-c]pyridine derivatives, revealing impressive potencies against a range of cancer cell lines.
-
One standout compound, designated 10t , exhibited IC50 values ranging from 0.12 to 0.21 µM against HeLa (cervical), SGC-7901 (gastric), and MCF-7 (breast) cancer cell lines.[1][2][3] This compound was shown to potently inhibit tubulin polymerization and disrupt microtubule dynamics at nanomolar concentrations.[1][4]
-
Another series of diarylureas and diarylamides featuring the pyrrolo[3,2-c]pyridine core showed superior potency compared to the approved drug Sorafenib against melanoma cell lines.[6] Some compounds in this series demonstrated IC50 values in the double-digit nanomolar range .[6]
-
In the context of FMS kinase inhibition, compound 1r was found to be a potent and selective inhibitor with an enzymatic IC50 of 30 nM .[5] It also displayed strong antiproliferative activity against ovarian, prostate, and breast cancer cell lines, with IC50 values between 0.15 and 1.78 µM , while showing favorable selectivity for cancer cells over normal fibroblasts.[5]
Pyrrolo[2,3-b]pyridine (7-Azaindole): A Versatile Kinase Inhibitor Scaffold
The pyrrolo[2,3-b]pyridine scaffold is arguably one of the most successful heterocyclic systems in the development of kinase inhibitors. Its structure is a key component in several clinically approved and investigational drugs. This versatility stems from its ability to form crucial hydrogen bond interactions within the ATP-binding pocket of a diverse range of kinases.
Mechanism of Action: Broad-Spectrum Kinase Inhibition
The 7-azaindole core has been effectively utilized to target a multitude of kinases implicated in cancer cell proliferation, survival, and signaling. These include:
-
Cell Division Cycle 7 (Cdc7) Kinase: A key regulator of DNA replication initiation.[7]
-
BRAF Kinase: Specifically the V600E mutant, a driver mutation in many melanomas and other cancers.[8]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known oncogenic driver in various tumors.[9][10]
-
c-Met Kinase: A receptor tyrosine kinase whose dysregulation is linked to tumor growth, invasion, and metastasis.[11]
-
Cyclin-Dependent Kinase 8 (CDK8): A component of the Mediator complex that regulates transcription and is implicated in the WNT/β-catenin signaling pathway, particularly in colorectal cancer.[12]
-
Traf2 and Nck-interacting kinase (TNIK): Another key player in the WNT signaling pathway.
Demonstrated Anticancer Activity
The broad applicability of the pyrrolo[2,3-b]pyridine scaffold is reflected in the potent activity of its derivatives against numerous cancer types.
-
A derivative, compound 42 , was identified as a potent, ATP-mimetic inhibitor of Cdc7 kinase with an IC50 value of 7 nM .[7]
-
In targeting the V600E-BRAF mutation, computational studies identified several pyrrolo[2,3-b]pyridine derivatives, with compound 35 outperforming the FDA-approved drug Vemurafenib in docking simulations.[8]
-
As an FGFR inhibitor, compound 4h showed potent activity with IC50 values of 7 nM, 9 nM, and 25 nM for FGFR1, FGFR2, and FGFR3, respectively.[9]
-
A series of derivatives bearing a 1,2,3-triazole moiety yielded potent c-Met kinase inhibitors, with the most promising compound, 34 , displaying an IC50 of 1.68 nM .[11]
-
As a type II CDK8 inhibitor, compound 22 exhibited a potent kinase IC50 of 48.6 nM and demonstrated significant tumor growth inhibition in in-vivo colorectal cancer models.[12]
Head-to-Head Comparison: Potency and Therapeutic Strategy
To provide a clear overview, the following table summarizes the key attributes of each scaffold based on the cited literature.
| Feature | Pyrrolo[3,2-c]pyridine Scaffold | Pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffold |
| Primary Mechanisms | Tubulin Polymerization Inhibition (Colchicine Site), FMS Kinase Inhibition.[1][5] | Broad-Spectrum Kinase Inhibition (ATP-Mimetic).[13] |
| Key Molecular Targets | Tubulin, FMS (CSF-1R).[1][5] | Cdc7, BRAF, FGFR, c-Met, CDK8, TNIK.[7][8][9][11][12] |
| Reported Potency | Low nanomolar to low micromolar IC50 values.[2][5][6] | Low to sub-nanomolar IC50 values.[7][9][11][12] |
| Therapeutic Approach | Cytoskeletal disruption, modulation of tumor microenvironment. | Targeted inhibition of oncogenic signaling pathways. |
| Targeted Cancers | Cervical, Gastric, Breast, Melanoma, Ovarian, Prostate.[1][5][6] | Colorectal, Melanoma, Breast, Lung, Prostate.[8][9][11][12] |
From the available data, the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold demonstrates greater versatility as a platform for developing highly potent and selective kinase inhibitors against a wider range of validated oncology targets. The sub-nanomolar potencies achieved for several derivatives underscore its efficacy.[11]
The pyrrolo[3,2-c]pyridine scaffold , while perhaps less versatile in its range of targets identified to date, has proven to be an excellent framework for developing potent agents against specific and highly valuable targets like tubulin and FMS kinase. Its derivatives show particular promise in disrupting the fundamental machinery of cell division and modulating the tumor microenvironment.
Experimental Protocols & Workflows
To ensure scientific integrity and reproducibility, the evaluation of these compounds relies on standardized assays. Below are detailed methodologies for assessing antiproliferative activity and kinase inhibition.
Protocol 1: MTT Assay for In Vitro Antiproliferative Activity
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (pyrrolo[3,2-c]pyridine and pyrrolo[2,3-b]pyridine derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells. Determine the IC50 value (the concentration of compound required to inhibit cell growth by 50%) using non-linear regression analysis.
Caption: Workflow for determining antiproliferative IC50 values using the MTT assay.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method to determine the enzymatic inhibitory potency of the compounds.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing ATP and the specific substrate for the kinase of interest (e.g., Cdc7, FGFR).
-
Compound Dilution: Create a serial dilution of the test inhibitor compound.
-
Kinase Reaction: In a 96- or 384-well plate, combine the kinase enzyme, the test compound at various concentrations, and the reaction buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP and the appropriate substrate. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination & Detection: Stop the reaction and measure the kinase activity. This is often done using technologies like ADP-Glo™, which quantifies the amount of ADP produced as a direct measure of kinase activity.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: General workflow for an in vitro kinase inhibition assay.
Signaling Pathway Visualization
To illustrate the therapeutic rationale, the following diagram shows the WNT/β-catenin signaling pathway, which is targeted by pyrrolo[2,3-b]pyridine-based CDK8 inhibitors.[12]
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A Researcher's Guide to Characterizing the In Vitro ADME Properties of 6-Chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine Derivatives
In the landscape of modern drug discovery, the pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure, with derivatives showing promise in various therapeutic areas, including oncology and neurology.[1][2][3] The specific substitution pattern of 6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine offers a unique chemical space for the development of novel small molecule therapeutics. However, potent biological activity alone does not make a successful drug. A thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for navigating the path from a promising hit to a viable clinical candidate.[4][5] Early-stage in vitro ADME profiling is indispensable for identifying potential liabilities, guiding medicinal chemistry efforts, and reducing the likelihood of late-stage failures.[6]
This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the in vitro ADME characterization of this compound derivatives. We will delve into the core assays, explain the rationale behind experimental choices, and provide detailed protocols to ensure the generation of robust and reliable data. This document is designed to be a practical resource, blending established methodologies with expert insights to empower your research.
The Importance of a Strategic Approach to In Vitro ADME Profiling
A strategic, tiered approach to in vitro ADME screening is essential for efficient drug discovery.[7] In the early stages (hit-to-lead), high-throughput assays are employed to quickly assess fundamental properties and rank compounds. As candidates progress towards lead optimization, more complex and physiologically relevant assays are introduced to provide a deeper understanding of their pharmacokinetic potential.[5] For our target scaffold, understanding how the chloro and iodo substituents influence properties like lipophilicity, metabolic stability, and potential for transporter interactions will be key to successful optimization.
Section 1: Foundational Physicochemical Properties
Before delving into cell-based assays, it is crucial to characterize the fundamental physicochemical properties of your this compound derivatives. These properties underpin their behavior in all subsequent ADME assays.
Aqueous Solubility
Aqueous solubility is a critical determinant of oral absorption and can significantly impact the reliability of in vitro assay results.[8][9] Poor solubility can lead to underestimated potency in biological screens and erratic absorption in vivo. Two types of solubility assays are commonly employed in drug discovery:
-
Kinetic Solubility: This high-throughput assay measures the solubility of a compound that is already dissolved in an organic solvent (typically DMSO) when introduced into an aqueous buffer.[10][11] It is particularly useful for the rapid screening and ranking of compounds in early discovery.[8]
-
Thermodynamic Solubility: This assay determines the equilibrium solubility of a compound by incubating an excess of the solid material in a buffer over an extended period.[11] It provides a more accurate measure of a compound's true solubility and is often used in later stages of development.
Comparison of Solubility Assays:
| Parameter | Kinetic Solubility | Thermodynamic Solubility |
| Throughput | High | Low to Medium |
| Compound Requirement | Low | High |
| Incubation Time | Short (e.g., 1-2 hours) | Long (e.g., 24-48 hours) |
| Information Provided | Apparent solubility from a supersaturated solution | True equilibrium solubility |
| Typical Application | Hit-to-lead, early lead optimization | Lead optimization, pre-formulation |
Experimental Protocol: Kinetic Solubility Assay
This protocol outlines a typical kinetic solubility assay using nephelometry.
-
Compound Preparation: Prepare 10 mM stock solutions of the this compound derivatives in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the compound stock solutions in DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing phosphate-buffered saline (PBS), pH 7.4. This creates a range of compound concentrations with a final DMSO concentration typically between 1-2%.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes) with gentle shaking.[10]
-
Measurement: Measure the turbidity of each well using a nephelometer, which detects light scattering from precipitated particles.[8]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the measured turbidity is not significantly different from the buffer blank.
Section 2: Permeability and Efflux
For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the systemic circulation.[12] The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[13][14]
The Caco-2 Permeability Assay
Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[12] These cells form tight junctions and express a variety of influx and efflux transporters, such as P-glycoprotein (P-gp), making this assay more physiologically relevant than artificial membrane assays (e.g., PAMPA).[14][15]
A key advantage of the Caco-2 assay is the ability to measure permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. This allows for the calculation of an efflux ratio (ER) :
ER = Papp (B-to-A) / Papp (A-to-B)
An efflux ratio greater than 2 is a strong indication that the compound is a substrate of an active efflux transporter, which can limit its oral bioavailability.[15]
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 permeability assay.
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells and seed them onto Transwell filter inserts. Allow the cells to differentiate for approximately 21 days to form a confluent monolayer.[15]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., ≥ 200 Ω·cm²).[16]
-
Compound Dosing:
-
A-to-B transport: Add the test compound (e.g., at 10 µM) to the apical (upper) chamber and drug-free buffer to the basolateral (lower) chamber.[12]
-
B-to-A transport: In a separate set of wells, add the test compound to the basolateral chamber and drug-free buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period, typically 2 hours.[14]
-
Sampling: At the end of the incubation, take samples from the receiver compartments. Also, take a sample from the donor compartment at the beginning and end of the experiment to assess compound recovery.
-
Analysis: Quantify the concentration of the test compound in all samples using a sensitive analytical method, such as LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio.
Section 3: Metabolic Stability
The metabolic stability of a compound determines its half-life in the body and, consequently, its duration of action.[17] Compounds that are rapidly metabolized may have poor oral bioavailability and require frequent dosing. In vitro assays using liver subcellular fractions are the primary tools for assessing metabolic stability.[18]
Liver Microsomal Stability Assay
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[19][20] This assay is a cost-effective, high-throughput method to determine a compound's intrinsic clearance by Phase I enzymes.[20]
Experimental Workflow: Liver Microsomal Stability Assay
Caption: Workflow for the liver microsomal stability assay.
Experimental Protocol: Liver Microsomal Stability Assay
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (from human or other species) and buffer at 37°C.
-
Initiation: Add the cofactor NADPH to initiate the metabolic reactions, followed immediately by the test compound (typically at a low concentration, e.g., 1 µM).
-
Time Course: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t1/2), from which the intrinsic clearance (CLint) can be derived.
Hepatocyte Stability Assay
For a more comprehensive assessment of metabolism, assays using intact hepatocytes are recommended.[20] Hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors, providing a more complete picture of a compound's metabolic fate.[19]
Section 4: Cytochrome P450 (CYP) Inhibition
Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[21] When one drug inhibits the metabolism of a co-administered drug, it can lead to elevated plasma concentrations of the second drug, potentially causing toxicity.[22] Therefore, it is a regulatory requirement to assess the potential of new chemical entities to inhibit major CYP isoforms.[23]
Experimental Protocol: CYP Inhibition IC50 Assay
-
Enzyme Source: Use human liver microsomes or recombinant human CYP enzymes for specific isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).[23][24]
-
Incubation: Incubate the enzyme source with a specific probe substrate for each CYP isoform in the presence of a range of concentrations of the this compound derivative.
-
Reaction Initiation and Termination: Initiate the reaction by adding NADPH and terminate it after a short incubation period by adding a quenching solution.
-
Analysis: Measure the formation of the specific metabolite of the probe substrate using LC-MS/MS or a fluorescence-based method.
-
Data Analysis: Plot the rate of metabolite formation against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Interpretation of CYP Inhibition Data:
| IC50 Value | Potential for DDI |
| > 50 µM | Low |
| 10 - 50 µM | Moderate |
| < 10 µM | High |
Section 5: Plasma Protein Binding (PPB)
Once a drug enters the systemic circulation, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[25] According to the "free drug hypothesis," only the unbound fraction of a drug is available to interact with its target, exert a pharmacological effect, and be cleared from the body.[25] High plasma protein binding can affect a drug's distribution and efficacy.
Rapid Equilibrium Dialysis (RED)
Equilibrium dialysis is considered the gold standard method for determining plasma protein binding.[25][26] The Rapid Equilibrium Dialysis (RED) device is a high-throughput format that uses a semipermeable membrane to separate a plasma-containing chamber from a buffer-containing chamber.[27]
Experimental Protocol: Plasma Protein Binding by RED
-
Compound Spiking: Spike the test compound into plasma from the desired species (e.g., human, rat) at a specific concentration.
-
Device Loading: Add the spiked plasma to one chamber of the RED device and buffer to the other chamber.
-
Equilibration: Incubate the device at 37°C with shaking for a sufficient time (e.g., 4 hours) to allow the unbound drug to reach equilibrium across the membrane.[27]
-
Sampling: After incubation, take samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the test compound in both samples by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percent bound is calculated as (1 - fu) * 100.
Summary of Key In Vitro ADME Assays and Their Importance:
| ADME Property | Key Assay | Why It's Important |
| Absorption | Aqueous Solubility | Determines dissolution rate and impacts bioavailability. |
| Caco-2 Permeability | Predicts intestinal absorption and identifies efflux liabilities. | |
| Distribution | Plasma Protein Binding (PPB) | Influences the amount of free drug available to act at the target site.[28] |
| Metabolism | Microsomal Stability | Assesses susceptibility to Phase I metabolism and predicts metabolic clearance.[20] |
| CYP450 Inhibition | Identifies potential for drug-drug interactions.[22] |
Conclusion
The in vitro ADME characterization of this compound derivatives is a critical component of their preclinical development. By systematically evaluating solubility, permeability, metabolic stability, CYP inhibition, and plasma protein binding, researchers can build a comprehensive profile of a compound's pharmacokinetic potential. This data-driven approach enables the selection of candidates with the highest probability of success, guides structure-activity and structure-property relationship studies, and ultimately accelerates the journey from the laboratory to the clinic. The protocols and strategies outlined in this guide provide a robust framework for generating the high-quality data necessary to make informed decisions in the complex process of drug discovery.
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Safety Operating Guide
Navigating the Synthesis of 6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine: A Guide to Personal Protective Equipment and Safe Handling
For Immediate Use by Drug Development Professionals, Researchers, and Scientists
The handling of complex heterocyclic compounds such as 6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine, a key intermediate in pharmaceutical synthesis, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for personal protective equipment (PPE) selection, operational handling, and waste disposal, ensuring the safety of laboratory personnel and the integrity of the research.
Hazard Assessment: Understanding the Risks
-
Acute Toxicity (Oral): Likely harmful if swallowed.[1][2][3]
-
Skin Corrosion/Irritation: Expected to cause skin irritation upon contact.[3][4]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[3][4]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[3][4]
Given these potential hazards, a multi-layered PPE approach is essential.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe handling.[5] The following table outlines the recommended PPE, categorized by the level of protection required.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving: Butyl rubber or Viton® outer gloves with nitrile inner gloves. | Halogenated hydrocarbons can degrade standard nitrile gloves.[6][7][8] Butyl rubber offers superior resistance to a wide range of chemicals, including many halogenated solvents.[9] Double-gloving provides an additional barrier in case of a breach in the outer glove. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of the compound or solvents, which can cause serious eye damage.[5] A face shield offers an additional layer of protection for the entire face.[5][10] |
| Body Protection | Flame-retardant lab coat worn over personal clothing. A chemical-resistant apron should be worn when handling larger quantities. | Provides a barrier against incidental skin contact. Flame-retardant material is a general laboratory precaution. An apron adds a layer of chemical resistance. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter. | Recommended when handling the solid compound outside of a certified chemical fume hood or when there is a risk of aerosol generation. This protects against inhalation of irritating dust or vapors.[10] |
DOT Diagram: PPE Selection Logic
Caption: Logic flow from hazard identification to appropriate PPE selection.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical to minimize exposure and prevent accidents.
3.1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[11]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][4]
-
Spill Kit: Have a spill kit readily available that is appropriate for halogenated organic compounds. This should include absorbent materials, such as vermiculite or sand, and designated waste containers.[12]
3.2. Handling the Solid Compound:
-
Don PPE: Before handling the compound, don all required PPE as outlined in the table above.
-
Weighing: If weighing the solid, do so in the chemical fume hood or in a balance enclosure to prevent the dispersal of dust.
-
Transfers: Use spatulas and other appropriate tools for transferring the solid. Avoid creating dust.
3.3. In Solution:
-
Solvent Choice: When dissolving the compound, use the minimum amount of an appropriate solvent in the chemical fume hood.
-
Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the release of vapors.
-
Heating: If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of solvent and compound vapors.
DOT Diagram: Handling Workflow
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
